1,3-Benzenedisulfonic acid, 4-formyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-formylbenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S2/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYVGRGYAZDHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058965 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |
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Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-39-1 | |
| Record name | 4-Formyl-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |
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| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |
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| Record name | 4-formylbenzene-1,3-disulphonic acid | |
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Foundational & Exploratory
"1,3-Benzenedisulfonic acid, 4-formyl-" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, characteristics, and potential applications of 4-formyl-1,3-benzenedisulfonic acid. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Properties and Characteristics
4-Formyl-1,3-benzenedisulfonic acid, also known as 2,4-disulfobenzaldehyde, is an aromatic organic compound characterized by a benzene ring substituted with a formyl group and two sulfonic acid groups. This unique combination of functional groups imparts specific chemical properties that make it a valuable reagent in various synthetic applications.
Chemical and Physical Properties
The key chemical and physical properties of 4-formyl-1,3-benzenedisulfonic acid and its commonly available disodium salt are summarized in the tables below. These tables provide a clear comparison of the quantitative data for easy reference.
Table 1: Properties of 4-Formyl-1,3-Benzenedisulfonic Acid
| Property | Value |
| Molecular Formula | C₇H₆O₇S₂ |
| Molecular Weight | 266.25 g/mol [1] |
| CAS Number | 88-39-1[1] |
| Appearance | White to light yellow crystalline solid[2] |
| Solubility | Soluble in water[2] |
| Predicted Density | ~1.8 g/cm³[1] |
| Predicted Boiling Point | 495.89 °C[1] |
| Predicted Melting Point | 210.68 °C[1] |
Table 2: Properties of 4-Formyl-1,3-Benzenedisulfonic Acid Disodium Salt Hydrate
| Property | Value |
| Molecular Formula | C₇H₄Na₂O₇S₂ · xH₂O |
| Molecular Weight | 310.21 g/mol (anhydrous basis)[3][4] |
| CAS Number | 207291-88-1 (hydrate)[3][4] |
| Appearance | Powder, crystals, or chunks[4] |
| Solubility | Soluble in water |
| Storage Temperature | Room temperature[4] |
Synonyms
For comprehensive literature searches and material sourcing, it is important to be aware of the various synonyms for this compound.
Table 3: Common Synonyms
| Synonym |
| 2,4-Disulfobenzaldehyde[2] |
| Benzaldehyde-2,4-disulfonic acid[2] |
| 4-Formylbenzene-1,3-disulfonic acid[2] |
| 4-Formyl-1,3-disulfobenzene[2] |
Synthesis and Purification
Hypothetical Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of 4-formyl-1,3-benzenedisulfonic acid.
Caption: A logical workflow for the synthesis of 4-formyl-1,3-benzenedisulfonic acid.
Experimental Considerations
-
Sulfonation: The sulfonation of aromatic compounds is a standard electrophilic aromatic substitution. The use of fuming sulfuric acid (oleum) is common for introducing multiple sulfonic acid groups.
-
Formylation: The introduction of a formyl group onto a deactivated ring, such as one bearing two sulfonic acid groups, can be challenging. A potential method is the oxidation of a pre-existing methyl group, as suggested in a historical patent for a related compound.
-
Purification: A patent for the purification of the disodium salt of 4-formyl-1,3-benzenedisulfonic acid suggests that recrystallization is a viable method to remove inorganic impurities and structurally related byproducts.
Chemical Reactivity and Applications
The chemical reactivity of 4-formyl-1,3-benzenedisulfonic acid is dominated by the aldehyde functional group, which readily undergoes reactions with nucleophiles. The sulfonic acid groups are strong acids and are typically present as their conjugate bases (sulfonates) under neutral or basic conditions.
Reactivity Profile
The aldehyde group is susceptible to nucleophilic attack, allowing for a variety of chemical transformations.
Caption: Common reactions of the formyl group with various nucleophiles.
Key Applications
-
Dye Intermediate: This compound serves as a precursor in the synthesis of various dyes. For example, it is used in the production of Food Blue 3 and Acid Red 52 through condensation reactions with N,N-diethylbenzenamine and 3-(diethylamino)phenol, respectively[5].
-
Proteomics Research: The disodium salt of 4-formyl-1,3-benzenedisulfonic acid is utilized as a biochemical for proteomics research[6]. A related compound, 4-formyl-benzenesulfonic acid (FBSA), has been employed for the N-terminal chemical derivatization of peptides to enhance their analysis by mass spectrometry[7].
-
Polymer Chemistry: The disodium salt hydrate is used in the synthesis of polymer electrolyte membranes, which are critical components of electrochemical devices[3][4].
-
Diagnostic Assays: It finds application in the manufacturing of diagnostic assays, particularly in hematology and histology[4].
Spectral Data
Mass Spectrometry
The mass spectrum of the related compound 2-formyl benzene sulfonate shows a characteristic loss of SO₂ and CO, resulting in a protonated benzene ring. A similar fragmentation pattern would be expected for 4-formyl-1,3-benzenedisulfonic acid, with sequential loss of the sulfonyl and formyl groups.
Biological Activity
Currently, there is a notable lack of publicly available data on the specific biological activity, including cytotoxicity or involvement in signaling pathways, of 4-formyl-1,3-benzenedisulfonic acid. General studies on aromatic sulfonic acids indicate that their toxicity can vary widely depending on the other substituents on the aromatic ring. Some sulfonated aromatic amines have been shown to be poorly biodegradable. Further research is required to elucidate the specific biological effects of this compound.
Safety and Handling
The disodium salt of 4-formyl-1,3-benzenedisulfonic acid is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4].
Table 4: Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area.
Conclusion
References
- 1. aaqr.org [aaqr.org]
- 2. scirp.org [scirp.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. jk-sci.com [jk-sci.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Disulfobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Disulfobenzaldehyde, a key organic intermediate. The information is presented to support research, development, and drug discovery activities. This document focuses on the disodium salt of Benzaldehyde-2,4-disulfonic acid, the common commercial and stable form of this compound.
Core Physicochemical Properties
2,4-Disulfobenzaldehyde, in its commonly available form as the disodium salt (Benzaldehyde-2,4-disulfonic acid disodium salt), is a white to off-white crystalline powder. Its high water solubility is a key characteristic, attributed to the presence of two highly polar sulfonate groups.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Benzaldehyde-2,4-disulfonic acid and its disodium salt.
| Property | Value | Notes |
| Chemical Name | Benzaldehyde-2,4-disulfonic acid disodium salt | |
| Synonyms | Disodium 4-formyl-1,3-benzenedisulfonate, Disodium 2,4-disulfobenzaldehyde | |
| CAS Number | 33513-44-9 | For the disodium salt |
| Molecular Formula | C₇H₄Na₂O₇S₂ | For the disodium salt |
| Molecular Weight | 310.21 g/mol | Anhydrous basis for the disodium salt |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105-107 °C | For the free acid form[1] |
| 285-290 °C | For the disodium salt[2] | |
| Solubility | Soluble in water | [2] |
| Density | 1.825 g/cm³ | [2] |
| pKa₁ (predicted) | ~ -1.43 | Estimated based on benzene-1,3-disulfonic acid[3][4] |
| pKa₂ (predicted) | Strong acid | Sulfonic acids are strong acids, typically with pKa values less than 0. |
Chemical Structure and Synthesis Workflow
The structural arrangement of the aldehyde and sulfonate groups on the benzene ring dictates the chemical reactivity and physical properties of 2,4-Disulfobenzaldehyde.
A common industrial synthesis route for Benzaldehyde-2,4-disulfonic acid disodium salt involves the reaction of 2,4-dichlorobenzaldehyde with a sulfite.
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of the hygroscopic acid form and its disodium salt can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered sample is packed into a glass capillary tube to a height of 2-3 mm. Due to the hygroscopic nature of the free acid, sample preparation should be conducted in a low-humidity environment (e.g., a glove box). The capillary tube should be sealed if the substance is particularly hygroscopic.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range. For the disodium salt, which has a high melting point, a suitable high-temperature apparatus is required.
Solubility Determination (Shake-Flask Method)
The solubility of Benzaldehyde-2,4-disulfonic acid disodium salt in water can be determined using the equilibrium shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of the solid is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Analysis: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of the two sulfonic acid groups can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A precise weight of Benzaldehyde-2,4-disulfonic acid is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Due to the strong acidity of sulfonic acids, the first pKa may be difficult to determine accurately in aqueous solution and may require specialized techniques or non-aqueous solvents for precise measurement. The second pKa should be more readily determinable. The equivalence points can be identified from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benzene-1,3-disulphonic acid CAS#: 98-48-6 [m.chemicalbook.com]
- 5. mt.com [mt.com]
- 6. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Synthesis of Benzaldehyde-2,4-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzaldehyde-2,4-disulfonic acid, a valuable intermediate in the electroplating industry and for the production of triphenylmethane dyestuffs.[1] This document details the viable synthetic routes, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway diagrams to facilitate understanding and replication.
Introduction
Benzaldehyde-2,4-disulfonic acid and its salts are important chemical intermediates.[1][2] Their synthesis has been approached through several routes, with varying degrees of efficiency, safety, and environmental impact. This guide will focus on the most prominent and documented methods of preparation.
Synthesis Pathways
Two primary pathways for the synthesis of Benzaldehyde-2,4-disulfonic acid and its salts have been identified in the literature:
-
Nucleophilic Aromatic Substitution: The reaction of 2,4-dichlorobenzaldehyde with a sulfite or bisulfite salt.[1][3]
-
Side-Chain Oxidation: The oxidation of toluene-2,4-disulfonic acid.[1]
A third potential pathway, the direct disulfonation of benzaldehyde, is also discussed to provide a comprehensive overview, although it is not a viable method for obtaining the 2,4-isomer.
Pathway 1: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzaldehyde
This is a well-documented and patented method for producing the alkali metal and alkaline earth salts of Benzaldehyde-2,4-disulfonic acid in high yield.[1][3] The reaction involves the displacement of the two chlorine atoms on the aromatic ring of 2,4-dichlorobenzaldehyde by sulfite ions.
Caption: Synthesis of Benzaldehyde-2,4-disulfonic acid disodium salt.
The following protocol is based on a patented process for the preparation of the disodium salt of Benzaldehyde-2,4-disulfonic acid.[1]
Materials:
-
2,4-Dichlorobenzaldehyde
-
Sodium sulfite
-
Water
-
Sodium hypochlorite solution (13% NaOCl)
-
Activated charcoal (optional)
Procedure:
-
In a closed vessel, combine 175 g (1 mole) of 2,4-dichlorobenzaldehyde with a solution of 260 g (2.06 moles) of sodium sulfite in 1100 g of water.[1]
-
Heat the mixture to 170°C for 2.5 hours with stirring.[1]
-
Concentrate the reaction mixture to approximately 65% of its initial weight.[1]
-
Cool the mixture to 5°C and carry out an oxidation step by adding approximately 200 g of sodium hypochlorite solution (13% NaOCl).[1]
-
Isolate the product by centrifugation.[1]
| Parameter | Value | Reference |
| Yield | 86% of theoretical | [1] |
| Purity | 73.9% (of the centrifuged product) | [1] |
| Reactant Ratio | 1 mole 2,4-dichlorobenzaldehyde : 2.06 moles sodium sulfite | [1] |
| Reaction Temperature | 170°C | [1] |
| Reaction Time | 2.5 hours | [1] |
Note: Older methods described reaction temperatures of 190°-200°C and reaction times of 9-10 hours, resulting in lower yields (30-60%) and a higher proportion of by-products.[1]
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing aldehyde group and the chlorine atoms activate the aromatic ring for nucleophilic attack by the sulfite ions. The reaction likely proceeds in a stepwise manner, with the substitution of one chlorine atom followed by the second.
Caption: Nucleophilic aromatic substitution mechanism.
Pathway 2: Side-Chain Oxidation of Toluene-2,4-disulfonic Acid
Caption: Oxidation of Toluene-2,4-disulfonic acid.
The oxidation of the methyl group of toluene and its derivatives to an aldehyde can be achieved using various oxidizing agents. Common reagents for this type of transformation include manganese dioxide (MnO₂) in sulfuric acid or potassium permanganate (KMnO₄). The reaction conditions need to be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid (benzoic acid-2,4-disulfonic acid).
A patent for the oxidation of toluene to benzaldehyde using manganese dioxide and sulfuric acid suggests a reaction temperature of around 40°C. While this protocol is not specific to the disulfonated derivative, it provides a potential starting point for experimental design.
Due to the lack of a detailed and reproducible protocol in the reviewed literature, this pathway is presented for informational purposes. Researchers interested in this route would need to undertake significant process development and optimization.
Non-Viable Pathway: Direct Disulfonation of Benzaldehyde
The direct sulfonation of benzaldehyde is not a feasible route for the synthesis of Benzaldehyde-2,4-disulfonic acid. The aldehyde group (-CHO) is a meta-directing deactivator for electrophilic aromatic substitution reactions. Therefore, the sulfonation of benzaldehyde with fuming sulfuric acid or sulfur trioxide in sulfuric acid will predominantly yield m-benzaldehyde sulfonic acid.[4][5] The introduction of a second sulfonic acid group would be even more difficult due to the deactivating nature of both the aldehyde and the first sulfonic acid group, and it would also be directed to a meta position relative to the existing substituents.
Caption: Outcome of direct sulfonation of benzaldehyde.
Summary of Synthesis Pathways and Data
The following table summarizes the key quantitative data for the viable synthesis pathway.
| Pathway | Starting Material | Reagents | Yield | Purity | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution | 2,4-Dichlorobenzaldehyde | Sodium sulfite, Water | 86% | ~74% (crude) | High yield, well-documented | Use of chlorinated starting material |
| Side-Chain Oxidation | Toluene-2,4-disulfonic acid | Oxidizing agent (e.g., MnO₂) | Not well-documented | Not well-documented | Avoids chlorinated starting material | Use of heavy metals, lack of detailed protocols |
Conclusion
For the synthesis of Benzaldehyde-2,4-disulfonic acid or its salts, the reaction of 2,4-dichlorobenzaldehyde with a sulfite salt is the most reliable and highest-yielding method documented in the available literature. This process has been described in detail in patents and provides a clear route to the desired product. The side-chain oxidation of toluene-2,4-disulfonic acid remains a potential alternative, but further research is required to establish a detailed and efficient experimental protocol. The direct disulfonation of benzaldehyde is not a viable pathway for the synthesis of the 2,4-isomer due to the directing effects of the aldehyde group. This guide provides the necessary information for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.
References
solubility of "1,3-Benzenedisulfonic acid, 4-formyl-" in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Benzenedisulfonic acid, 4-formyl-, a compound of interest in various chemical and pharmaceutical research fields. Due to the presence of two highly polar sulfonic acid groups and a formyl group on a benzene ring, its solubility characteristics are of significant importance for its application in synthesis, formulation, and biological studies.
Physicochemical Properties
1,3-Benzenedisulfonic acid, 4-formyl- (also known as 4-formyl-1,3-benzenedisulfonic acid or Benzaldehyde-2,4-disulfonic acid) is an aromatic sulfonic acid.[1] It typically appears as a white to light yellow crystalline solid.[1] The sulfonic acid moieties confer strong acidity to the molecule.[1]
Aqueous Solubility
Organic Solvent Solubility
Information regarding the solubility of 1,3-Benzenedisulfonic acid, 4-formyl- in specific organic solvents is limited. However, based on the general behavior of benzenesulfonic acids, it is expected to be soluble in polar organic solvents such as ethanol and acetone.[3] Conversely, its solubility in non-polar organic solvents like diethyl ether and benzene is anticipated to be low.[4][5]
Summary of Solubility Data
Due to the absence of precise quantitative solubility data for the target compound, the following table provides a qualitative summary and includes data for a related compound for reference.
| Solvent | Solubility of 1,3-Benzenedisulfonic acid, 4-formyl- | Quantitative Data for Benzene-1,3-disulfonic acid disodium salt |
| Water | Soluble[1][2] | 663 g/L at 20°C |
| Polar Organic Solvents (e.g., Ethanol, Acetone) | Expected to be soluble[3] | Data not available |
| Non-polar Organic Solvents (e.g., Benzene, Diethyl Ether) | Expected to be poorly soluble[4][5] | Data not available |
Experimental Protocol: Determination of Solid Solubility
As no specific experimental protocol for determining the solubility of 1,3-Benzenedisulfonic acid, 4-formyl- was found, a general method for determining the solubility of a solid in a liquid solvent is provided below.
Objective: To determine the saturation solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
The solid compound (solute)
-
The desired solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the collected supernatant using a suitable filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Application Workflow: Synthesis of a Polymer Electrolyte Membrane
1,3-Benzenedisulfonic acid, 4-formyl- and its salts are utilized in the synthesis of polymer electrolyte membranes (PEMs), which are critical components in electrochemical devices.[2] The following diagram illustrates a generalized workflow for this process.
Caption: Workflow for Polymer Electrolyte Membrane Synthesis.
References
Spectroscopic Analysis of 2,4-Disulfobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Disulfobenzaldehyde. Due to the limited availability of direct experimental data for this compound in public databases, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their own data acquisition. Furthermore, this guide illustrates a typical experimental workflow for spectroscopic analysis and a synthetic pathway utilizing a salt of 2,4-Disulfobenzaldehyde.
Introduction
2,4-Disulfobenzaldehyde, also known as Benzaldehyde-2,4-disulfonic acid, is an aromatic aldehyde containing two sulfonic acid functional groups. Its high water solubility and reactive aldehyde group make its disodium salt, Benzaldehyde-2,4-disulfonic acid disodium salt (CAS 33513-44-9), a valuable intermediate in the synthesis of various dyes and pigments, including xanthene dyes and optical brighteners. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation.
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, or UV-Vis spectra for 2,4-Disulfobenzaldehyde. The data presented in this guide are therefore predicted values based on the analysis of its functional groups and comparison with structurally similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4-Disulfobenzaldehyde. These predictions are derived from standard correlation tables and computational chemistry principles.
Predicted Nuclear Magnetic Resonance (NMR) Data
The NMR spectra are predicted for the disodium salt of 2,4-Disulfobenzaldehyde, which is the common commercial form. The solvent is assumed to be D₂O, given the high polarity and water solubility of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2,4-Disulfobenzaldehyde Disodium Salt in D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.2 - 8.5 | Doublet | 1H | Aromatic proton (H-6) |
| ~8.0 - 8.3 | Doublet of doublets | 1H | Aromatic proton (H-5) |
| ~7.8 - 8.1 | Doublet | 1H | Aromatic proton (H-3) |
Note: The exact chemical shifts and coupling constants will be highly dependent on the pH and concentration in D₂O. The predicted shifts are downfield due to the electron-withdrawing effects of the aldehyde and sulfonate groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,4-Disulfobenzaldehyde Disodium Salt in D₂O
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Aldehyde carbonyl carbon (C=O) |
| ~145 - 150 | Aromatic carbon C-2 (bearing SO₃⁻) |
| ~140 - 145 | Aromatic carbon C-4 (bearing SO₃⁻) |
| ~135 - 140 | Aromatic carbon C-1 (bearing CHO) |
| ~130 - 135 | Aromatic carbon C-6 |
| ~125 - 130 | Aromatic carbon C-5 |
| ~120 - 125 | Aromatic carbon C-3 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 2,4-Disulfobenzaldehyde is expected to show characteristic absorptions for its functional groups.
Table 3: Predicted IR Absorption Frequencies for 2,4-Disulfobenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2850 - 2750 | Medium, often two bands | Aldehyde C-H stretch |
| 1710 - 1685 | Strong | Aldehyde C=O stretch |
| 1600 - 1450 | Medium to weak | Aromatic C=C stretches |
| 1250 - 1120 | Strong | S=O asymmetric stretch (sulfonic acid) |
| 1080 - 1000 | Strong | S=O symmetric stretch (sulfonic acid) |
| 1200 - 900 | Broad | O-H bend (sulfonic acid) |
| 700 - 600 | Strong | C-S stretch |
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of 2,4-Disulfobenzaldehyde in an aqueous solution is expected to exhibit absorptions characteristic of a substituted benzaldehyde.
Table 4: Predicted UV-Vis Absorption Maxima for 2,4-Disulfobenzaldehyde
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |
| ~250 - 260 | High | π → π |
| ~280 - 300 | Medium | π → π |
| ~320 - 340 | Low | n → π* |
Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and pH.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a water-soluble aromatic aldehyde like 2,4-Disulfobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the disodium salt of 2,4-Disulfobenzaldehyde in 0.6-0.7 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), if quantitative analysis is required.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (as a solid): Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for the sulfonic acid form, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in deionized water or a suitable buffer. Dilute the stock solution to obtain a concentration that results in an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan Range: 200-800 nm.
-
Blank: Use a cuvette filled with the same solvent as the sample to record a baseline.
-
Data Interval: 1 nm.
-
Visualizations
The following diagrams illustrate a general workflow for spectroscopic analysis and a synthetic application of 2,4-Disulfobenzaldehyde.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Formyl-1,3-benzenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Formyl-1,3-benzenedisulfonic acid. Due to the limited availability of direct experimental data on the pure compound, this guide synthesizes information from studies on its derivatives and outlines standardized experimental protocols for its thermal analysis.
Chemical Identification
Systematic Name: 1,3-Benzenedisulfonic acid, 4-formyl- Common Synonyms: 4-Formyl-1,3-benzenedisulfonic acid, Benzaldehyde-2,4-disulfonic acid, 2,4-Disulfobenzaldehyde.[1] CAS Number: 88-39-1 Molecular Formula: C₇H₆O₇S₂ Molecular Weight: 266.25 g/mol
This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with two sulfonic acid groups and one formyl (aldehyde) group.[1] It is often utilized in chemical synthesis and in the development of functional materials. It is also available as a disodium salt (CAS No. 33513-44-9).[2]
Thermal Stability and Decomposition Data
A study involving the modification of chitosan with 4-formyl-1,3-benzenedisulfonic acid (referred to as FB2S) provides insights into its thermal stability.[1] Thermogravimetric analysis of the modified chitosan showed a decomposition step attributed to the aryl groups, including the incorporated FB2S, occurring between 340 and 440 °C.[1] This suggests that the core aromatic and sulfonic acid structure of the molecule is stable up to this temperature range.
Table 1: Thermal Decomposition Data for Chitosan Modified with 4-Formyl-1,3-benzenedisulfonic Acid
| Material | Analysis Method | Temperature Range of Aryl Group Decomposition (°C) |
| Chitosan-FB2S Derivative | TGA | 340 - 440 |
Note: This data represents the decomposition of the molecule as part of a larger polymer and may not precisely reflect the decomposition temperature of the pure, isolated compound.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition characteristics of 4-formyl-1,3-benzenedisulfonic acid, the following standard experimental methodologies are recommended.
3.1. Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining decomposition temperatures.
-
Objective: To determine the onset and completion temperatures of thermal decomposition and to identify the mass loss at each decomposition step.
-
Instrumentation: A thermogravimetric analyzer (e.g., Netzsch TG 209F1, TA Instruments Q5000).
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of the mass loss step in the TGA curve.
-
3.2. Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, as well as exothermic decomposition.
-
Objective: To identify melting points, phase transitions, and the enthalpy of decomposition.
-
Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC 831, TA Instruments Q2000).
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum or hermetically sealed pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a controlled nitrogen atmosphere at a defined rate (e.g., 10 K/min).[3]
-
A preliminary scan may be performed to remove the thermal history of the sample.[3]
-
The primary heating scan is then conducted over the desired temperature range (e.g., -50 °C to 250 °C or higher, depending on the expected decomposition temperature).[3]
-
Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like 4-formyl-1,3-benzenedisulfonic acid.
Caption: Workflow for TGA and DSC Analysis.
Conclusion
While direct experimental data on the thermal decomposition of pure 4-formyl-1,3-benzenedisulfonic acid is limited, evidence from its use in modified polymers suggests a thermal stability extending up to approximately 340 °C. For definitive quantitative data, it is imperative to conduct detailed thermal analysis using standard techniques such as TGA and DSC, following the protocols outlined in this guide. Such analysis will provide critical information for the safe handling, storage, and application of this compound in research and development.
References
In-depth Technical Guide: Health and Safety Information for Benzaldehyde-2,4-disulfonic acid
Executive Summary
This technical guide provides a detailed overview of the available health and safety information for Benzaldehyde-2,4-disulfonic acid (CAS RN: 88-39-1). Due to a significant lack of specific toxicological data for this compound in publicly accessible literature and safety data sheets, this document also includes information on the related compounds Benzaldehyde and Benzaldehyde-2,4-disulfonic acid disodium salt, and general safety precautions for sulfonic acids. It is crucial to note that the information on related compounds should be used with caution as their toxicological profiles may differ from Benzaldehyde-2,4-disulfonic acid. The available data is summarized in structured tables for clarity, and logical workflows for safety procedures are provided as diagrams.
Compound Identification and Physical/Chemical Properties
Benzaldehyde-2,4-disulfonic acid is an organic compound with the molecular formula C₇H₆O₇S₂.[1] Limited information is available regarding its physical and chemical properties.
Table 1: Physical and Chemical Properties of Benzaldehyde-2,4-disulfonic acid and Related Compounds
| Property | Benzaldehyde-2,4-disulfonic acid | Benzaldehyde-2,4-disulfonic acid disodium salt | Benzaldehyde |
| CAS Number | 88-39-1[1] | 33513-44-9 | 100-52-7 |
| Molecular Formula | C₇H₆O₇S₂[1] | C₇H₄Na₂O₇S₂ | C₇H₆O |
| Molecular Weight | 266.25 g/mol [1] | 310.21 g/mol | 106.12 g/mol |
| Appearance | No Data Available | White to off-white powder or crystals | Clear colorless to yellow liquid |
| Melting Point | 105-107°C[2] | No Data Available | -26°C |
| Boiling Point | No Data Available | No Data Available | 179°C |
| Density | 1.815 g/cm³[1] | No Data Available | 1.044 g/cm³ |
| Solubility in Water | No Data Available | Soluble | Insoluble |
Toxicological Data
A comprehensive search for toxicological data for Benzaldehyde-2,4-disulfonic acid yielded limited specific information. The available Safety Data Sheet from ChemicalBook repeatedly states "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1]
For the related compound, Benzaldehyde-2,4-disulfonic acid disodium salt , it is classified as causing skin and serious eye irritation.[3]
Information on the parent compound, Benzaldehyde , is more extensive and is summarized below. However, the presence of two sulfonic acid groups in Benzaldehyde-2,4-disulfonic acid is expected to significantly alter its toxicological profile.
Table 2: Summary of Toxicological Data for Benzaldehyde
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | 800 - 2850 mg/kg | Rat, Mouse | [4] |
| Acute Dermal Toxicity (LD50) | >1250 mg/kg bw | Rabbit | [5] |
| Acute Inhalation Toxicity | Moderate toxicity | Rat | [5] |
| Skin Irritation | Causes skin irritation | Rabbit | [6] |
| Eye Irritation | Causes serious eye irritation | Rabbit | [6] |
| Skin Sensitization | Not a contact sensitizer, but produced allergic reactions in a maximization test. | Guinea pig | [4] |
| Genotoxicity | Did not produce mutations in bacterial assays, but did produce chromosomal abnormalities in Chinese hamster cells and increased mutations in a mouse lymphoma forward mutation assay. | In vitro/In vivo | [4] |
| Carcinogenicity | No evidence of carcinogenicity in rats, some evidence in mice (NTP study). | Rat, Mouse | [4] |
| Reproductive/Developmental Toxicity | No evidence of reproductive or developmental toxicity at non-toxic maternal doses. | - | [5] |
Hazard Identification and Classification
Due to the lack of specific data, a definitive hazard classification for Benzaldehyde-2,4-disulfonic acid is not available. Based on the data for the disodium salt, it should be handled as a substance that can cause skin and eye irritation .
For Benzaldehyde-2,4-disulfonic acid disodium salt , the following hazard statements apply:
Handling and Storage
5.1. Engineering Controls
-
Handle in a well-ventilated place.[1]
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.[1]
-
Respiratory Protection: If dusts or aerosols are generated, use a suitable respirator.[1]
5.3. Safe Handling Practices
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
5.4. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store apart from incompatible materials.[1]
First Aid Measures
Table 3: First Aid Procedures for Benzaldehyde-2,4-disulfonic acid
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: No data available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[1]
Ecological Information
No specific ecological data for Benzaldehyde-2,4-disulfonic acid is available. The Safety Data Sheet indicates "no data available" for toxicity to fish, daphnia, algae, and microorganisms, as well as for persistence, degradability, and bioaccumulative potential.[1] Discharge into the environment must be avoided.[1]
Experimental Protocols
Detailed experimental protocols for toxicological studies of Benzaldehyde-2,4-disulfonic acid are not available in the public domain. General OECD guidelines for testing of chemicals would be applicable for any future studies.
Visualizations
Caption: Workflow for handling a spill of Benzaldehyde-2,4-disulfonic acid.
Caption: First aid procedures for exposure to Benzaldehyde-2,4-disulfonic acid.
Conclusion
There is a critical lack of empirical health and safety data for Benzaldehyde-2,4-disulfonic acid. While information on related substances provides some guidance, it is imperative to handle this chemical with significant caution, assuming it to be a skin and eye irritant. Appropriate engineering controls, personal protective equipment, and safe handling practices are essential to minimize potential exposure. Further toxicological and environmental studies are necessary to fully characterize the health and safety profile of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Benzaldehyde-2,4-disulfonic acid | CAS#:88-39-1 | Chemsrc [chemsrc.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. chemos.de [chemos.de]
A Technical Guide to the Historical Applications of 4-Formyl-1,3-Benzenedisulfonic Acid in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-1,3-benzenedisulfonic acid, also known by synonyms such as benzaldehyde-2,4-disulfonic acid, has historically held a significant, albeit niche, role in the field of synthetic organic chemistry.[1] Its primary application has been as a key intermediate in the manufacture of triphenylmethane dyes, a class of brilliantly colored compounds. This technical guide delves into the historical synthesis of this aldehyde and its subsequent conversion into valuable dyestuffs, providing detailed experimental protocols and quantitative data where available from historical records. The unique structural features of this compound, namely the presence of two sulfonic acid groups and a reactive aldehyde moiety, have dictated its utility and synthetic pathways.[1]
Introduction: A Specialized Intermediate
4-Formyl-1,3-benzenedisulfonic acid (CAS 88-39-1) is an aromatic compound characterized by a benzene ring substituted with a formyl group and two sulfonic acid groups at positions 1 and 3.[1] The presence of the sulfonic acid groups renders the molecule highly water-soluble, a crucial property for its application in dyeing processes. The aldehyde functional group provides a reactive site for condensation reactions, forming the central carbon atom of the triphenylmethane scaffold.[1]
Historically, its application has been almost exclusively in the synthesis of dyes. While modern applications have expanded to include its use as a biochemical for proteomics research, its foundational role was in the coloration of textiles and other materials.[2]
Historical Synthesis of 4-Formyl-1,3-Benzenedisulfonic Acid
The industrial production of 4-formyl-1,3-benzenedisulfonic acid has historically followed two main synthetic routes, as outlined in the chemical literature and patent archives.
Method A: Side-Chain Oxidation of Toluene-2,4-disulfonic Acid
One of the earlier methods involved the oxidation of the methyl group of toluene-2,4-disulfonic acid. This process, while conceptually straightforward, suffered from disadvantages related to the use of heavy metal oxidants and the generation of acidic wastewater, making it less environmentally favorable.
Method B: Reaction of 2,4-Dichlorobenzaldehyde with Sulfites
A more prevalent and refined method involves the nucleophilic substitution of chlorine atoms in 2,4-dichlorobenzaldehyde with sulfite or bisulfite ions. This process, detailed in patent literature, offers a higher yield and avoids the use of heavy metals.
The following protocol is adapted from historical patent literature and represents a typical procedure for the synthesis of the disodium salt of the title compound.
Reactants:
-
2,4-Dichlorobenzaldehyde: 175 g (1 mol)
-
Sodium Sulfite: 260 g (2.06 mol)
-
Water: 1100 g
Procedure:
-
A solution of sodium sulfite in water is prepared in a suitable reaction vessel.
-
2,4-Dichlorobenzaldehyde is added to the sulfite solution.
-
The mixture is heated in a closed vessel with stirring to a temperature of 170°C for a duration of 2.5 hours.
-
Following the reaction, the solution is concentrated to approximately 65% of its initial weight.
-
The concentrated solution is then cooled to 5°C and oxidized with an aqueous solution of sodium hypochlorite (approximately 200 g of 13% NaOCl).
-
The resulting product, the disodium salt of benzaldehyde-2,4-disulfonic acid, is isolated by centrifugation.
Quantitative Data:
| Parameter | Value | Reference |
| Theoretical Yield | 310.2 g | Calculated |
| Actual Yield | 267 g (approx.) | Patent Data |
| Purity of Product | 73.9% | Patent Data |
| Overall Yield | 86% of theory | Patent Data |
Application in the Synthesis of Triphenylmethane Dyes
The primary historical application of 4-formyl-1,3-benzenedisulfonic acid is as a precursor to a variety of triphenylmethane dyes. The aldehyde group serves as the electrophilic component in a condensation reaction with two equivalents of an electron-rich aromatic compound, typically an N,N-dialkylaniline or a naphthylamine derivative. This reaction forms a colorless "leuco" base, which is subsequently oxidized to the brilliantly colored dyestuff.
General Synthesis Pathway of Triphenylmethane Dyes
The synthesis of triphenylmethane dyes from 4-formyl-1,3-benzenedisulfonic acid can be conceptualized in the following stages:
Caption: General workflow for the synthesis of triphenylmethane dyes.
Examples of Historically Significant Dyes
Several commercially important dyes have been synthesized using 4-formyl-1,3-benzenedisulfonic acid as a key building block.
-
C.I. Acid Blue 9 (Erioglaucine): A widely used blue food colorant. Its synthesis involves the condensation of 4-formyl-1,3-benzenedisulfonic acid with two equivalents of N-ethyl-N-(3-sulfobenzyl)aniline, followed by oxidation.
-
C.I. Food Blue 3: Another food colorant synthesized through the condensation of 4-formyl-1,3-benzenedisulfonic acid with N,N-diethylaniline, followed by oxidation and conversion to the sodium salt.
-
C.I. Acid Red 52: This dye is produced by the condensation of 4-formyl-1,3-benzenedisulfonic acid with 3-(diethylamino)phenol, followed by dehydration with sulfuric acid and oxidation.
Detailed Experimental Protocol: Synthesis of a Triphenylmethane Dye Leuco Base
The following is a generalized historical protocol for the condensation step to form the leuco dye intermediate.
Reactants:
-
4-Formyl-1,3-benzenedisulfonic acid (or its disodium salt)
-
Aromatic Amine (e.g., N,N-dimethylaniline) (2 equivalents)
-
Condensing Agent (e.g., hydrochloric acid or sulfuric acid)
Procedure:
-
The aromatic amine is dissolved in a suitable solvent, often an excess of the amine itself or an aqueous acidic solution.
-
4-Formyl-1,3-benzenedisulfonic acid is added to the solution of the aromatic amine.
-
A condensing agent, such as concentrated hydrochloric acid or sulfuric acid, is added to the reaction mixture.
-
The mixture is heated, often to temperatures in the range of 100-120°C, for several hours to effect the condensation reaction.
-
The completion of the reaction is typically indicated by a change in the color and consistency of the reaction mixture.
-
The resulting leuco dye intermediate can be isolated by dilution with water and neutralization, or used directly in the subsequent oxidation step.
Oxidation of the Leuco Dye
The final step in the synthesis of triphenylmethane dyes is the oxidation of the colorless leuco base to the colored dye.
Caption: Oxidation of the leuco dye to the final colored product.
Historically, various oxidizing agents have been employed, with manganese dioxide (MnO₂) and lead dioxide (PbO₂) being common choices. The oxidation is typically carried out in an acidic medium.
Quantitative Data and Physical Properties
The following table summarizes the key physical and chemical properties of 4-formyl-1,3-benzenedisulfonic acid and its commonly used disodium salt.
| Property | 4-Formyl-1,3-benzenedisulfonic acid | 4-Formyl-1,3-benzenedisulfonic acid, disodium salt | Reference(s) |
| CAS Number | 88-39-1 | 33513-44-9 | [1] |
| Molecular Formula | C₇H₆O₇S₂ | C₇H₄Na₂O₇S₂ | [1] |
| Molecular Weight | 266.25 g/mol | 310.21 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | White to off-white powder | [1] |
| Solubility | Soluble in water | Soluble in water | [1] |
Conclusion
4-Formyl-1,3-benzenedisulfonic acid represents a classic example of a specialized chemical intermediate whose historical significance is intrinsically linked to the development of the synthetic dye industry. Its unique combination of a reactive aldehyde group and water-solubilizing sulfonic acid groups made it an ideal precursor for a range of brightly colored and commercially valuable triphenylmethane dyes. While modern synthetic methods and the development of new classes of dyes have somewhat diminished its widespread use, its historical applications provide a valuable case study in the structure-function relationships that governed the early days of industrial organic chemistry. The synthetic pathways detailed in this guide, derived from historical chemical literature, offer insight into the practical chemistry of a bygone era and may still hold relevance for specialized applications in materials science and medicinal chemistry.
References
The Discovery and Synthesis of 2,4-Disulfobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial synthesis of 2,4-Disulfobenzaldehyde, a valuable intermediate in the chemical and pharmaceutical industries. This document details the synthetic pathways, experimental protocols, and key quantitative data associated with its preparation.
Introduction
2,4-Disulfobenzaldehyde, also known as benzaldehyde-2,4-disulfonic acid, is an organic compound that serves as a crucial building block in the synthesis of various dyes, pigments, and potentially in the development of pharmaceutical agents. Its chemical structure, featuring a reactive aldehyde group and two sulfonic acid functionalities on the benzene ring, imparts unique properties that make it a versatile intermediate. The disodium salt of this compound is commonly identified by the CAS number 33513-44-9.[1][2]
Discovery and Initial Synthesis
The historical discovery of 2,4-Disulfobenzaldehyde is not extensively documented in readily available literature, suggesting its development was likely driven by industrial applications rather than fundamental academic research. Early synthetic routes to benzaldehyde sulfonic acids primarily involved the direct sulfonation of benzaldehyde. However, this method predominantly yields the meta-substituted product, m-benzaldehyde sulfonic acid, due to the directing effects of the aldehyde group.
A significant advancement in the synthesis of the 2,4-disubstituted isomer came with the development of methods starting from halogenated benzaldehydes. A key process, outlined in a U.S. Patent, describes the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-disulfonic acid from 2,4-dichlorobenzaldehyde.[3] This method offers a more direct and efficient route to the desired product.
Another historically noted, though less favored, method involves the side-chain oxidation of toluene-2,4-disulfonic acid.[3] This pathway is often avoided due to concerns about heavy metal waste and acidic wastewater generated during the process.[3]
Synthetic Pathways
The primary and most efficient method for the synthesis of 2,4-Disulfobenzaldehyde salts involves the nucleophilic aromatic substitution of 2,4-dichlorobenzaldehyde.
Synthesis from 2,4-Dichlorobenzaldehyde
This process involves the reaction of 2,4-dichlorobenzaldehyde with an aqueous solution of an alkali metal or alkaline earth sulfite and/or hydrogensulfite.[3] The reaction proceeds at elevated temperatures, typically between 140°C and 180°C, to yield the corresponding salt of benzaldehyde-2,4-disulfonic acid with a high yield.[3]
Caption: Synthetic pathway for 2,4-Disulfobenzaldehyde from 2,4-Dichlorobenzaldehyde.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of the disodium salt of benzaldehyde-2,4-disulfonic acid, based on the process described in U.S. Patent 4,710,322.
Objective: To synthesize the disodium salt of benzaldehyde-2,4-disulfonic acid from 2,4-dichlorobenzaldehyde.
Materials:
-
2,4-Dichlorobenzaldehyde (175 g, 1 mol)
-
Sodium sulfite (260 g, 2.06 mol)
-
Water (1100 g)
-
Sodium hypochlorite solution (13% NaOCl, approx. 200 g)
Equipment:
-
High-pressure reaction vessel capable of withstanding the reaction conditions
-
Heating and stirring apparatus
-
Concentration apparatus (e.g., rotary evaporator)
-
Centrifuge
Procedure:
-
A solution of sodium sulfite (260 g) in water (1100 g) is prepared in a suitable high-pressure reaction vessel.
-
2,4-Dichlorobenzaldehyde (175 g) is added to the sodium sulfite solution.
-
The reaction mixture is heated to 170°C and maintained at this temperature for 2.5 hours with continuous stirring.
-
After the reaction is complete, the mixture is cooled and then concentrated to approximately 65% of its initial weight.
-
The concentrated solution is then cooled to 5°C.
-
An oxidation step is carried out at 5°C by the addition of approximately 200 g of sodium hypochlorite solution (13% NaOCl).
-
The resulting product is isolated by centrifugation.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of the disodium salt of benzaldehyde-2,4-disulfonic acid.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzaldehyde | [3] |
| Molar Mass of Starting Material | 175.01 g/mol | N/A |
| Reagent | Sodium Sulfite | [3] |
| Molar Mass of Reagent | 126.04 g/mol | N/A |
| Reaction Temperature | 170°C | [3] |
| Reaction Time | 2.5 hours | [3] |
| Product | Disodium salt of benzaldehyde-2,4-disulfonic acid | [3] |
| Theoretical Yield | 86% | [3] |
| Product Purity | 73.9% | [3] |
Logical Workflow
The overall process for the preparation and isolation of 2,4-Disulfobenzaldehyde can be visualized as a logical workflow.
Caption: Experimental workflow for the synthesis of 2,4-Disulfobenzaldehyde.
Conclusion
The synthesis of 2,4-Disulfobenzaldehyde has evolved from less specific methods like direct sulfonation to more controlled and higher-yielding processes such as the nucleophilic substitution of 2,4-dichlorobenzaldehyde. This technical guide provides a comprehensive overview of the most effective known method, offering researchers and professionals in drug development and chemical synthesis a solid foundation for the preparation of this important intermediate. The detailed protocol and quantitative data serve as a valuable resource for laboratory-scale synthesis and process optimization.
References
- 1. Cas 33513-44-9,Benzaldehyde-2,4-disulfonic acid disodium salt | lookchem [lookchem.com]
- 2. Benzaldehyde-2,4-disulfonic acid disodium salt | 33513-44-9 [chemicalbook.com]
- 3. US4710322A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 1,3-Benzenedisulfonic acid, 4-formyl- as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenedisulfonic acid, 4-formyl-, also known by synonyms such as 4-formyl-1,3-benzenedisulfonic acid and 2,4-disulfobenzaldehyde, is a versatile aromatic compound.[1] Its structure, featuring a reactive aldehyde group and two sulfonic acid moieties, makes it a valuable intermediate in the synthesis of various dyes, particularly those of the xanthene and triarylmethane classes. The sulfonic acid groups confer water solubility to the final dye products, a desirable characteristic for many applications in the textile, food, and cosmetic industries. Furthermore, the fluorescent properties of many dyes derived from this intermediate have led to their use in biological research as stains and fluorescent probes. This document provides detailed application notes and experimental protocols for the use of 1,3-benzenedisulfonic acid, 4-formyl- in dye synthesis and explores its applications in biological imaging.
Physicochemical Properties of the Intermediate
| Property | Value | Reference |
| CAS Number | 88-39-1 | [1] |
| Molecular Formula | C₇H₆O₇S₂ | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
Applications in Dye Synthesis
1,3-Benzenedisulfonic acid, 4-formyl- is a key building block for a range of synthetic dyes. The aldehyde group serves as the reaction site for condensation with various aromatic compounds, leading to the formation of the characteristic chromophore of the dye.
Notable Dyes Synthesized
| Dye Name | C.I. Name | Class | Key Reactant with the Intermediate |
| Acid Red 52 | 45100 | Xanthene | 3-(Diethylamino)phenol |
| Food Blue 3 | 42051 | Triarylmethane | N,N-Diethylaniline |
Experimental Protocols
Synthesis of Acid Red 52 (C.I. 45100)
Acid Red 52 is a widely used fluorescent red dye.[2] Its synthesis involves the condensation of 1,3-Benzenedisulfonic acid, 4-formyl- with 3-(diethylamino)phenol, followed by dehydration and oxidation.
Materials and Reagents:
-
1,3-Benzenedisulfonic acid, 4-formyl-
-
3-(Diethylamino)phenol
-
Sulfuric acid (concentrated)
-
Ferric chloride or other suitable oxidizing agent
-
Sodium hydroxide
-
Water
Procedure:
-
Condensation: In a reaction vessel, combine 1,3-Benzenedisulfonic acid, 4-formyl- and 3-(diethylamino)phenol in a suitable molar ratio. The reaction is typically carried out in the presence of a dehydrating agent like concentrated sulfuric acid. The mixture is heated to promote the condensation reaction.
-
Dehydration (Cyclization): The intermediate product from the condensation step undergoes intramolecular cyclization through dehydration, facilitated by the acidic and heated conditions, to form the xanthene ring structure.
-
Oxidation: The leuco form of the dye is then oxidized to the final colored form. This can be achieved by adding an oxidizing agent such as ferric chloride. The reaction mixture is stirred until the oxidation is complete, which is indicated by a distinct color change.
-
Neutralization and Isolation: The reaction mixture is cooled and then neutralized with a sodium hydroxide solution. The dye is then precipitated, for example, by salting out, and collected by filtration.
-
Purification: The crude dye is purified by washing with water to remove any remaining reactants and byproducts. Further purification can be achieved by recrystallization.
Quantitative Data for Acid Red 52:
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | [3][4] |
| Molecular Weight | 580.65 g/mol | [3][4] |
| λmax (in water) | 554 nm | [3] |
| Purity by HPLC | >85-90% | [3] |
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of Acid Red 52.
Applications in Biological Research and Drug Development
The fluorescent nature of xanthene and triarylmethane dyes makes them valuable tools in biological research and drug development.[5] While direct use of dyes derived from 1,3-Benzenedisulfonic acid, 4-formyl- in studying specific signaling pathways is not extensively documented, their application as fluorescent probes for cellular imaging provides insights into cellular processes and morphology, which are fundamental to understanding signaling events.
Fluorescent Probes for Cellular Imaging
Dyes like Acid Red 52 can be used as fluorescent stains for various cellular components. Their ability to emit light upon excitation allows for the visualization of cellular structures and organelles under a microscope. This is crucial for studying cell health, and the effects of drugs on cellular morphology.
Study of Mitochondrial Function
Triarylmethane dyes have been shown to affect mitochondrial function.[6][7] Some can act as uncouplers of oxidative phosphorylation or induce the mitochondrial permeability transition, a key event in apoptosis (programmed cell death).[6][7] This suggests that dyes derived from 1,3-Benzenedisulfonic acid, 4-formyl- could be utilized in high-throughput screening assays to identify compounds that modulate mitochondrial function, a critical aspect of drug discovery for cancer and neurodegenerative diseases.
Visualization of Application Logic
Caption: Logical relationship of the dye intermediate to research applications.
Conclusion
1,3-Benzenedisulfonic acid, 4-formyl- is a crucial intermediate for the synthesis of water-soluble xanthene and triarylmethane dyes. The provided protocol for Acid Red 52 illustrates a general synthetic route. While the direct application of these dyes in elucidating specific signaling pathways is an area for further research, their established use as fluorescent probes and their interaction with mitochondria highlight their potential in drug discovery and the broader field of cell biology. The ability to visualize cellular components and assess cell viability is fundamental to understanding the complex signaling networks that govern cellular function.
References
- 1. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. scribd.com [scribd.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. Acid Red 52 | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mitochondrial effects of triarylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Triphenylmethane Dyes Using 2,4-Disulfobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of triphenylmethane dyes utilizing 2,4-Disulfobenzaldehyde as a key starting material. The methodologies outlined are based on established principles of triphenylmethane dye synthesis, adapted for this specific sulfonated aldehyde.
Introduction
Triphenylmethane dyes are a class of intensely colored synthetic organic compounds. The core structure consists of three aryl groups attached to a central carbon atom. The introduction of sulfonic acid groups, as is the case when using 2,4-Disulfobenzaldehyde, imparts water solubility to the resulting dye, making it suitable for a variety of applications, including as textile dyes, food colorants, and biomedical stains.
The synthesis of triphenylmethane dyes from 2,4-Disulfobenzaldehyde typically follows a two-step process:
-
Leuco Base Formation: An electrophilic substitution reaction where 2,4-Disulfobenzaldehyde condenses with two equivalents of an N-alkylaniline derivative in an acidic medium. The product of this step is a colorless leuco dye.
-
Oxidation: The leuco base is then oxidized to form the final, intensely colored triphenylmethane dye.
Reaction Mechanism and Experimental Workflow
The general mechanism for the synthesis of a triphenylmethane dye from 2,4-Disulfobenzaldehyde and an N-alkylaniline is depicted below. The process involves the initial formation of the leuco base, followed by an oxidation step to yield the final dye.
Application Notes and Protocols for the Synthesis of Polymer Electrolyte Membranes using 1,3-Benzenedisulfonic acid, 4-formyl-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,3-Benzenedisulfonic acid, 4-formyl- (also known as Benzaldehyde-2,4-disulfonic acid) in the synthesis of polymer electrolyte membranes (PEMs). The inclusion of this monomer offers a unique opportunity to introduce sulfonic acid groups for proton conduction and a reactive aldehyde functionality for potential cross-linking, enhancing membrane stability.
While specific data for polymers synthesized exclusively with 1,3-Benzenedisulfonic acid, 4-formyl- is not extensively available in the public domain, this document outlines a representative synthetic protocol for a sulfonated poly(arylene ether ketone) (SPAEK) incorporating this monomer. The provided experimental details and performance data are based on established methodologies for similar sulfonated aromatic polymers and serve as a comprehensive guide for researchers.
Introduction to 1,3-Benzenedisulfonic acid, 4-formyl- in PEM Synthesis
1,3-Benzenedisulfonic acid, 4-formyl- is an aromatic compound featuring two sulfonic acid groups and one aldehyde group attached to a benzene ring.[1] The sulfonic acid moieties are strong proton donors, making this monomer a candidate for imparting high proton conductivity to polymer backbones.[1] The aldehyde group provides a site for post-polymerization modification, most notably for cross-linking reactions, which can improve the mechanical strength, dimensional stability, and reduce fuel crossover in the resulting membranes.[2]
The disodium salt hydrate of 4-Formylbenzene-1,3-disulfonic acid is a commercially available raw material used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices.[3]
Experimental Protocols
This section details a representative protocol for the synthesis of a sulfonated poly(arylene ether ketone) (SPAEK) copolymer using 1,3-Benzenedisulfonic acid, 4-formyl- disodium salt, followed by membrane casting and a hypothetical cross-linking procedure.
2.1. Synthesis of Aldehyde-Functionalized Sulfonated Poly(arylene ether ketone) (CHO-SPAEK)
This procedure is adapted from typical nucleophilic aromatic substitution polycondensation reactions used for synthesizing SPAEKs.[1][4]
Materials:
-
4,4′-Difluorobenzophenone
-
Bisphenol A
-
1,3-Benzenedisulfonic acid, 4-formyl- disodium salt hydrate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet/outlet, add 4,4′-Difluorobenzophenone, Bisphenol A, and 1,3-Benzenedisulfonic acid, 4-formyl- disodium salt hydrate in the desired molar ratio.
-
Add an excess of anhydrous potassium carbonate (approximately 1.5 to 2.0 moles per mole of hydroxyl groups).
-
Introduce N,N-Dimethylacetamide (DMAc) and toluene into the flask. The amount of DMAc should be sufficient to dissolve the monomers and the resulting polymer, and toluene is used as an azeotroping agent to remove water.
-
Heat the reaction mixture to 140-150 °C and reflux for 4-6 hours to dehydrate the system, collecting the water in the Dean-Stark trap.
-
After complete dehydration, remove the Dean-Stark trap and increase the temperature to 160-180 °C. Maintain this temperature for 12-24 hours under a nitrogen atmosphere until a viscous solution is formed.[1]
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of deionized water with vigorous stirring.
-
Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water several times to remove any residual salts and solvent.
-
Further purify the polymer by boiling in deionized water for several hours.
-
Dry the resulting aldehyde-functionalized sulfonated poly(arylene ether ketone) (CHO-SPAEK) in a vacuum oven at 80-100 °C for 24 hours.
2.2. Membrane Casting
-
Dissolve the dried CHO-SPAEK polymer in a suitable solvent (e.g., DMAc or DMSO) to form a 5-15 wt% solution.
-
Filter the polymer solution through a syringe filter to remove any impurities.
-
Cast the solution onto a clean, flat glass plate using a doctor blade to ensure uniform thickness.
-
Dry the cast membrane in an oven at 60-80 °C for 12-24 hours to slowly evaporate the solvent.
-
After initial drying, further dry the membrane in a vacuum oven at a temperature above the boiling point of the solvent for at least 24 hours to remove any residual solvent.
-
Peel the transparent and flexible membrane from the glass plate by immersing it in deionized water.
2.3. Ion Exchange (Protonation)
-
To convert the polymer from its sodium salt form to the proton-conducting acid form, immerse the membrane in a 1 M sulfuric acid solution at room temperature for 24 hours.[1]
-
Subsequently, wash the membrane thoroughly with deionized water until the pH of the washing water becomes neutral.
-
Store the protonated membrane in deionized water until further characterization.
2.4. Hypothetical Cross-linking via Aldehyde Groups
The aldehyde functionality on the polymer backbone can be utilized for cross-linking to enhance membrane properties. One common method involves reacting the aldehyde with a diamine cross-linker to form imine bonds (Schiff base).[5]
Materials:
-
Protonated CHO-SPAEK membrane
-
A diamine cross-linker (e.g., m-phenylenediamine, ethylenediamine)
-
A suitable solvent (e.g., methanol)
Procedure:
-
Immerse the protonated CHO-SPAEK membrane in a solution of the diamine cross-linker in a suitable solvent.
-
Heat the solution at a moderate temperature (e.g., 60-80 °C) for a specified period (e.g., 2-12 hours) to facilitate the cross-linking reaction.
-
After the reaction, remove the membrane and wash it thoroughly with the solvent to remove any unreacted cross-linker.
-
Dry the cross-linked membrane in a vacuum oven.
Data Presentation
The following tables present representative quantitative data for sulfonated aromatic polymers similar to the one described above. This data provides a benchmark for the expected performance of PEMs synthesized using 1,3-Benzenedisulfonic acid, 4-formyl-.
Table 1: Representative Properties of Sulfonated Poly(arylene ether ketone) Membranes
| Property | Representative Value Range | Conditions | Reference |
| Ion Exchange Capacity (IEC) | 1.0 - 2.5 meq/g | Titration | [6] |
| Proton Conductivity | 10 - 200 mS/cm | 80 °C, fully hydrated | [4] |
| Water Uptake | 20 - 100 % | 80 °C | [4] |
| Swelling Ratio (in-plane) | 5 - 20 % | 80 °C | [4] |
| Tensile Strength | 30 - 80 MPa | Room Temperature, hydrated | [4] |
| Elongation at Break | 10 - 50 % | Room Temperature, hydrated | [4] |
Table 2: Effect of Cross-linking on Membrane Properties (Hypothetical)
| Property | Before Cross-linking | After Cross-linking |
| Water Uptake | High | Reduced |
| Swelling Ratio | High | Reduced |
| Methanol Crossover | Moderate to High | Reduced |
| Mechanical Strength | Good | Improved |
| Proton Conductivity | May slightly decrease |
Visualizations
Diagram 1: Synthesis Workflow of CHO-SPAEK
Caption: General workflow for the synthesis and preparation of an aldehyde-functionalized sulfonated poly(arylene ether ketone) membrane.
Diagram 2: Hypothetical Cross-linking Reaction
Caption: Schematic of a hypothetical cross-linking reaction between aldehyde-functionalized polymer chains and a diamine cross-linker.
References
- 1. mdpi.com [mdpi.com]
- 2. KR101732199B1 - Polymer having aldehyde groups, converting and cross-linking of said polymer, cross-linked polymer, and electroluminescent device comprising said polymer - Google Patents [patents.google.com]
- 3. 4-ホルミルベンゼン-1,3-ジスルホン酸 二ナトリウム塩 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Properties of Sulfonated Poly(phthalazinone ether ketone) Membranes for Electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]
Benzaldehyde-2,4-disulfonic Acid: A Versatile Crosslinking Agent for Biomaterials and Polymer Modification
Application Note AP2025-12-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde-2,4-disulfonic acid and its corresponding salts are emerging as valuable crosslinking agents for a variety of polymers, particularly those containing hydroxyl and amine functionalities. The presence of a reactive aldehyde group, coupled with two sulfonic acid moieties, imparts unique properties to the crosslinked materials, including enhanced hydrophilicity and stability. This document provides a comprehensive overview of the potential applications, reaction mechanisms, and detailed experimental protocols for utilizing Benzaldehyde-2,4-disulfonic acid as a crosslinking agent in the development of hydrogels and other modified polymers for biomedical and pharmaceutical applications.
Introduction
Crosslinking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and swelling properties of polymeric materials. Aldehydes, particularly dialdehydes like glutaraldehyde, are widely used as effective crosslinking agents. Benzaldehyde-2,4-disulfonic acid offers a unique combination of a reactive aldehyde group for crosslinking and sulfonic acid groups that can modulate the physicochemical properties of the resulting polymer network. While its primary application has been as an intermediate in the synthesis of dyes and pigments, its potential as a specialized crosslinking agent is a growing area of interest.[1] This is particularly relevant for the development of biocompatible and biodegradable materials for drug delivery, tissue engineering, and other biomedical applications.
Principle of Crosslinking
The crosslinking action of Benzaldehyde-2,4-disulfonic acid is attributed to the reactivity of its aldehyde functional group with active hydrogen-containing groups present in polymer chains, such as hydroxyl (-OH) and primary amine (-NH2) groups.
-
Reaction with Hydroxyl Groups: In the presence of an acid catalyst, the aldehyde group reacts with hydroxyl groups to form acetal bridges between polymer chains. This reaction is common in the crosslinking of polymers like poly(vinyl alcohol) (PVA). The acidic nature of the sulfonic acid groups in Benzaldehyde-2,4-disulfonic acid may auto-catalyze this reaction.[2][3][4]
-
Reaction with Amine Groups: The aldehyde group readily reacts with primary amine groups to form a Schiff base (imine) linkage. This reaction is fundamental to the crosslinking of biopolymers such as chitosan and gelatin, which are rich in amine functionalities.[5]
The presence of the highly polar sulfonic acid groups can influence the crosslinking process by increasing the hydrophilicity of the crosslinking agent and the resulting polymer network. This can affect the swelling behavior and the diffusion of molecules within the crosslinked matrix.
Potential Applications
The unique properties of Benzaldehyde-2,4-disulfonic acid as a crosslinking agent open up possibilities for a range of applications:
-
Hydrogel Formation: Creation of hydrophilic and ionically charged hydrogels for drug delivery, wound dressings, and tissue engineering scaffolds. The sulfonic acid groups can impart a pH-sensitive swelling behavior to the hydrogels.
-
Modification of Biopolymers: Enhancing the mechanical and thermal stability of natural polymers like chitosan and gelatin for biomedical applications.
-
Surface Modification: Modifying the surface properties of materials to improve biocompatibility and reduce protein fouling.
-
Ion-Exchange Resins: The sulfonic acid groups can act as ion-exchange sites, making the crosslinked polymers suitable for use as resins for water purification or as carriers for charged drug molecules.
Experimental Protocols
The following are detailed, hypothesized protocols for the use of Benzaldehyde-2,4-disulfonic acid (or its disodium salt) as a crosslinking agent for common polymers. Researchers should optimize these protocols for their specific applications.
Protocol 1: Crosslinking of Poly(vinyl alcohol) (PVA) to form a Hydrogel Film
Objective: To prepare a crosslinked PVA hydrogel film with enhanced stability and hydrophilicity.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 75,000-180,000
-
Benzaldehyde-2,4-disulfonic acid disodium salt
-
Deionized water
-
Hydrochloric acid (HCl), 1 M (for pH adjustment)
-
Petri dishes
-
Magnetic stirrer with hot plate
-
Oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water at 90°C with constant stirring until fully dissolved. Cool the solution to room temperature.
-
Crosslinker Solution Preparation: Prepare a 5% (w/v) solution of Benzaldehyde-2,4-disulfonic acid disodium salt in deionized water.
-
Crosslinking Reaction:
-
To the PVA solution, add the Benzaldehyde-2,4-disulfonic acid disodium salt solution at a desired molar ratio of PVA hydroxyl groups to aldehyde groups (e.g., 100:1, 50:1, 25:1).
-
Adjust the pH of the mixture to approximately 2-3 using 1 M HCl to catalyze the acetal formation.
-
Stir the mixture vigorously for 30 minutes to ensure homogeneity.
-
-
Film Casting and Curing:
-
Pour the resulting solution into petri dishes to a desired thickness.
-
Place the petri dishes in an oven at 60°C for 24 hours to evaporate the solvent and promote the crosslinking reaction.
-
-
Washing and Drying:
-
After curing, immerse the resulting films in deionized water for 24 hours to remove any unreacted crosslinker and acid. Change the water several times.
-
Dry the washed films at room temperature or in a desiccator until a constant weight is achieved.
-
Characterization:
-
Swelling Ratio: Immerse a pre-weighed dry hydrogel sample in deionized water and measure its weight at regular intervals until equilibrium is reached. The swelling ratio can be calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
FTIR Spectroscopy: Confirm the formation of acetal linkages by observing changes in the characteristic peaks of the hydroxyl and carbonyl groups.
-
Mechanical Testing: Evaluate the tensile strength and elongation at break of the crosslinked films.
Protocol 2: Crosslinking of Chitosan to form a Hydrogel Scaffold
Objective: To prepare a biocompatible and biodegradable chitosan hydrogel scaffold with improved mechanical properties.
Materials:
-
Low molecular weight chitosan
-
Benzaldehyde-2,4-disulfonic acid disodium salt
-
Acetic acid, 1% (v/v)
-
Sodium hydroxide (NaOH), 1 M (for pH adjustment)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with overnight stirring.
-
Crosslinking Reaction:
-
Add a 5% (w/v) aqueous solution of Benzaldehyde-2,4-disulfonic acid disodium salt to the chitosan solution. The molar ratio of chitosan amine groups to aldehyde groups can be varied (e.g., 10:1, 5:1, 2:1).
-
Stir the mixture at room temperature for 4-6 hours. The solution will gradually become more viscous as crosslinking proceeds.
-
-
Gelation and Neutralization:
-
Adjust the pH of the mixture to ~7.0 using 1 M NaOH to neutralize the acetic acid and stabilize the Schiff base linkages.
-
-
Scaffold Formation:
-
Pour the hydrogel into a suitable mold.
-
Freeze the hydrogel at -20°C for 12 hours, followed by lyophilization for 48 hours to create a porous scaffold.
-
-
Washing:
-
Immerse the lyophilized scaffold in a 70% ethanol solution for 4 hours to remove any unreacted aldehyde, followed by washing with deionized water.
-
Characterization:
-
Porosity and Morphology: Analyze the scaffold structure using Scanning Electron Microscopy (SEM).
-
FTIR Spectroscopy: Confirm the formation of imine bonds (Schiff base).
-
Biodegradation Study: Incubate the scaffold in a lysozyme solution and monitor its weight loss over time.
Protocol 3: Crosslinking of Gelatin for Tissue Engineering Applications
Objective: To prepare a thermally stable gelatin hydrogel for 3D cell culture or as a tissue adhesive.
Materials:
-
Gelatin (Type A or B)
-
Benzaldehyde-2,4-disulfonic acid disodium salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in PBS at 40°C.
-
Crosslinking Reaction:
-
Add a 5% (w/v) aqueous solution of Benzaldehyde-2,4-disulfonic acid disodium salt to the warm gelatin solution. The concentration of the crosslinker can be varied to control the gelation time and mechanical properties.
-
Stir the mixture thoroughly.
-
-
Gelation:
-
The solution will form a hydrogel upon cooling to room temperature or 4°C. The gelation time will depend on the concentration of gelatin and the crosslinker.
-
-
Washing:
-
Immerse the resulting hydrogel in PBS for 24-48 hours to remove any unreacted crosslinker.
-
Characterization:
-
Gelation Time and Temperature: Determine the time required for the solution to form a stable gel at a specific temperature.
-
Rheological Analysis: Measure the storage (G') and loss (G'') moduli to characterize the viscoelastic properties of the hydrogel.
-
Cell Viability Assay: If intended for cell culture, perform a live/dead assay to assess the cytotoxicity of the crosslinked hydrogel.
Data Presentation
Table 1: Influence of Crosslinker Concentration on the Swelling Ratio of PVA Hydrogels
| Sample ID | Molar Ratio (PVA-OH : Aldehyde) | Swelling Ratio in Water | Swelling Ratio in PBS (pH 7.4) |
| PVA-BDS-1 | 100:1 | Data to be filled | Data to be filled |
| PVA-BDS-2 | 50:1 | Data to be filled | Data to be filled |
| PVA-BDS-3 | 25:1 | Data to be filled | Data to be filled |
| Control (Uncrosslinked PVA) | - | Dissolves | Dissolves |
Table 2: Mechanical Properties of Crosslinked Chitosan Scaffolds
| Sample ID | Molar Ratio (Chitosan-NH2 : Aldehyde) | Compressive Modulus (kPa) | Porosity (%) |
| CS-BDS-1 | 10:1 | Data to be filled | Data to be filled |
| CS-BDS-2 | 5:1 | Data to be filled | Data to be filled |
| CS-BDS-3 | 2:1 | Data to be filled | Data to be filled |
| Control (Uncrosslinked Chitosan) | - | Data to be filled | Data to be filled |
Table 3: Rheological Properties of Crosslinked Gelatin Hydrogels
| Sample ID | Crosslinker Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Gelation Time (min) |
| Gel-BDS-1 | 0.1 | Data to be filled | Data to be filled | Data to be filled |
| Gel-BDS-2 | 0.5 | Data to be filled | Data to be filled | Data to be filled |
| Gel-BDS-3 | 1.0 | Data to be filled | Data to be filled | Data to be filled |
| Control (Uncrosslinked Gelatin) | 0 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
The following diagrams illustrate the proposed crosslinking mechanisms and a general experimental workflow.
Caption: Proposed reaction mechanisms for crosslinking.
Caption: General experimental workflow for polymer crosslinking.
Conclusion
Benzaldehyde-2,4-disulfonic acid presents a promising, yet underexplored, alternative to conventional crosslinking agents. Its bifunctional nature, combining a reactive aldehyde with hydrophilic sulfonic acid groups, allows for the synthesis of crosslinked polymers with potentially unique and tunable properties. The provided protocols offer a starting point for researchers to investigate the utility of this compound in creating advanced materials for a variety of scientific and drug development applications. Further research is warranted to fully elucidate the crosslinking kinetics and to characterize the performance of the resulting materials in specific biomedical contexts.
References
- 1. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 2. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 3. Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Aldehyde-Functionalized Crosslinkers on the Property of Chitosan Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Benzenedisulfonic acid, 4-formyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analytical determination of 1,3-Benzenedisulfonic acid, 4-formyl-, also known as 4-formylbenzene-1,3-disulfonic acid or benzaldehyde-2,4-disulfonic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
1,3-Benzenedisulfonic acid, 4-formyl- is an aromatic sulfonic acid containing an aldehyde functional group.[1] Its structure lends itself to applications as a reagent in organic synthesis and as an intermediate in the manufacturing of dyes.[1] The compound is a white to light yellow crystalline solid and is soluble in water due to the polarity of its sulfonic acid groups.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and various research applications involving this compound. This application note details a robust RP-HPLC method for its quantification.
Experimental Protocol
This proposed method is based on established principles for the analysis of aromatic sulfonic acids and benzaldehyde derivatives.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size. This is a reverse-phase column with low silanol activity, demonstrating good stability across a wide pH range.[2][3]
-
Chemicals:
-
1,3-Benzenedisulfonic acid, 4-formyl- reference standard (97% purity or higher).[4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (85%, analytical grade).
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with inserts, and 0.45 µm syringe filters.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Setting |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
A gradient elution is proposed to ensure the efficient separation of the analyte from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Gradient Elution Program
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Water with 0.1% Phosphoric Acid): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of 1,3-Benzenedisulfonic acid, 4-formyl- reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 50 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the 50:50 solvent mixture and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation: The sample preparation will be dependent on the matrix. For a drug substance, a similar dilution procedure to the standard preparation can be followed. For formulated products, extraction and cleanup steps may be necessary to remove excipients that could interfere with the analysis.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical quantitative data for method validation based on typical performance for similar analytes.
| Parameter | Result |
| Retention Time | ~ 8.5 minutes |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 3: Hypothetical Method Validation Data
Experimental Workflow and Diagrams
The overall workflow for the analysis is depicted below.
Figure 1: HPLC Analysis Workflow
The logical relationship for method development considerations is outlined in the following diagram.
Figure 2: Method Development Logic
Discussion
The proposed reverse-phase HPLC method provides a robust approach for the determination of 1,3-Benzenedisulfonic acid, 4-formyl-. The use of a Newcrom R1 column is advantageous due to its low silanol activity, which can improve peak shape for acidic compounds. The acidic mobile phase, containing phosphoric acid, is intended to suppress the ionization of the sulfonic acid groups, leading to better retention and symmetrical peaks on the reverse-phase column. A UV detection wavelength of 254 nm is selected as it is a common wavelength for the analysis of aromatic compounds, including benzaldehyde derivatives.[5] The gradient elution ensures that any impurities with different polarities are well-separated from the main analyte peak. For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of 1,3-Benzenedisulfonic acid, 4-formyl- by HPLC. The method is suitable for quality control, stability studies, and other quantitative applications in research and pharmaceutical development. It is recommended that this method be fully validated according to ICH guidelines before implementation in a regulated environment.
References
Application Notes and Protocols for the Quantification of 2,4-Disulfobenzaldehyde in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Disulfobenzaldehyde is a key intermediate in the synthesis of various fine chemicals, including dyes and pharmaceuticals. Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. These application notes provide detailed protocols for three common analytical techniques for the quantification of 2,4-Disulfobenzaldehyde: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration.
I. UV-Vis Spectrophotometric Method
This method involves the derivatization of 2,4-Disulfobenzaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, colored 2,4-dinitrophenylhydrazone derivative, which can be quantified using a UV-Vis spectrophotometer. This technique is valued for its simplicity and sensitivity.
Experimental Protocol
1. Materials and Reagents:
-
2,4-Disulfobenzaldehyde standard (high purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl), concentrated
-
Acetonitrile, HPLC grade
-
Deionized water
-
Reaction mixture sample containing 2,4-Disulfobenzaldehyde
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Vis Spectrophotometer
2. Preparation of Reagents:
-
DNPH Solution (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Gentle warming and sonication may be required to fully dissolve the reagent.
-
Acidic DNPH Reagent: Carefully add 1 mL of concentrated HCl to 100 mL of the DNPH solution. This solution should be prepared fresh daily.
3. Sample Preparation:
-
Accurately pipette a known volume of the reaction mixture into a volumetric flask.
-
Dilute the sample with deionized water to a concentration estimated to be within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
4. Derivatization Procedure:
-
To a 10 mL volumetric flask, add 1 mL of the filtered, diluted sample.
-
Add 2 mL of the acidic DNPH reagent.
-
Heat the mixture in a water bath at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile.
5. UV-Vis Measurement:
-
Set the UV-Vis spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for the 2,4-Disulfobenzaldehyde-DNPH derivative. This is typically around 360 nm.
-
Use a solution containing all components except the analyte as a blank.
-
Measure the absorbance of the derivatized sample.
6. Calibration Curve:
-
Prepare a series of standard solutions of 2,4-Disulfobenzaldehyde in deionized water.
-
Derivatize each standard solution following the same procedure as the sample.
-
Measure the absorbance of each derivatized standard.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
Determine the concentration of 2,4-Disulfobenzaldehyde in the sample by interpolating its absorbance on the calibration curve.
Data Presentation
Table 1: Calibration Data for 2,4-Disulfobenzaldehyde Quantification by UV-Vis Spectrophotometry
| Standard Concentration (µg/mL) | Absorbance at 360 nm (AU) |
| 1 | 0.152 |
| 5 | 0.765 |
| 10 | 1.530 |
| 15 | 2.295 |
| 20 | 3.050 |
Table 2: Quantification of 2,4-Disulfobenzaldehyde in a Reaction Mixture Sample
| Sample ID | Dilution Factor | Measured Absorbance (AU) | Concentration from Calibration Curve (µg/mL) | Original Concentration in Reaction Mixture (mg/mL) |
| RM-01 | 100 | 1.224 | 8.0 | 0.80 |
Experimental Workflow
II. High-Performance Liquid Chromatography (HPLC) Method
This method utilizes ion-pair reversed-phase HPLC for the separation and quantification of the 2,4-Disulfobenzaldehyde-DNPH derivative. This technique offers high specificity and is suitable for complex reaction mixtures.
Experimental Protocol
1. Materials and Reagents:
-
2,4-Disulfobenzaldehyde standard (high purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl), concentrated
-
Acetonitrile, HPLC grade
-
Deionized water, HPLC grade
-
Tetrabutylammonium hydroxide (TBAH), 40% in water (as ion-pairing agent)
-
Phosphoric acid
-
Reaction mixture sample containing 2,4-Disulfobenzaldehyde
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.005 M TBAH in water, pH adjusted to 6.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Sample and Standard Preparation:
-
Follow the same derivatization procedure as described in the UV-Vis method (Section I, steps 3 and 4).
4. HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution as described in Table 3.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 360 nm
Table 3: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 50 | 50 |
| 20 | 50 | 50 |
| 22 | 90 | 10 |
| 30 | 90 | 10 |
5. Quantification:
-
Inject the derivatized standards and sample into the HPLC system.
-
Identify the peak corresponding to the 2,4-Disulfobenzaldehyde-DNPH derivative based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Data Presentation
Table 4: HPLC Calibration Data for 2,4-Disulfobenzaldehyde-DNPH
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,234 |
| 5 | 251,170 |
| 10 | 502,340 |
| 15 | 753,510 |
| 20 | 1,004,680 |
Table 5: Quantification of 2,4-Disulfobenzaldehyde in a Reaction Mixture Sample by HPLC
| Sample ID | Dilution Factor | Peak Area (arbitrary units) | Concentration from Calibration Curve (µg/mL) | Original Concentration in Reaction Mixture (mg/mL) |
| RM-01 | 100 | 401,872 | 8.0 | 0.80 |
Experimental Workflow
III. Potentiometric Titration Method
This method is based on the acidic nature of the two sulfonic acid groups in 2,4-Disulfobenzaldehyde. It involves direct titration with a standardized strong base, and the endpoint is determined by monitoring the potential change with a pH electrode. This method is cost-effective and does not require derivatization.
Experimental Protocol
1. Materials and Reagents:
-
2,4-Disulfobenzaldehyde standard (high purity)
-
Sodium hydroxide (NaOH), 0.1 M standard solution
-
Deionized water
-
Reaction mixture sample containing 2,4-Disulfobenzaldehyde
-
Potentiometer with a pH electrode
-
Burette, magnetic stirrer, and beakers
2. Sample Preparation:
-
Accurately weigh or pipette a known amount of the reaction mixture into a beaker.
-
Add a sufficient amount of deionized water to ensure the pH electrode is properly immersed.
-
If the reaction mixture contains solid particles, filter the sample before titration.
3. Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker with the sample on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.5 mL).
-
Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.
4. Endpoint Determination:
-
Plot a graph of pH versus the volume of NaOH added. The equivalence points are the midpoints of the steep sections of the curve.
-
For more accurate endpoint determination, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak in the first derivative plot or the zero crossing in the second derivative plot.
-
Since 2,4-Disulfobenzaldehyde is a disulfonic acid, two equivalence points may be observed.
5. Calculation:
-
Calculate the concentration of 2,4-Disulfobenzaldehyde using the following formula:
Concentration (mol/L) = (V * M) / S
Where:
-
V = Volume of NaOH solution at the equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
S = Volume of the sample (L) or mass of the sample (g)
-
Data Presentation
Table 6: Potentiometric Titration Data for a 2,4-Disulfobenzaldehyde Sample
| Volume of NaOH added (mL) | pH | ΔpH/ΔV |
| ... | ... | ... |
| 9.8 | 4.5 | 0.5 |
| 10.0 | 5.5 | 5.0 |
| 10.2 | 6.5 | 5.0 |
| ... | ... | ... |
| 19.8 | 8.5 | 0.6 |
| 20.0 | 9.6 | 5.5 |
| 20.2 | 10.7 | 5.5 |
| ... | ... | ... |
Table 7: Quantification of 2,4-Disulfobenzaldehyde by Potentiometric Titration
| Sample ID | Sample Volume (mL) | Equivalence Point 1 (mL NaOH) | Equivalence Point 2 (mL NaOH) | Calculated Concentration (mol/L) |
| RM-01 | 10.0 | 10.1 | 20.2 | 0.101 |
Logical Relationship Diagram
Summary and Comparison of Methods
Table 8: Comparison of Analytical Methods for 2,4-Disulfobenzaldehyde Quantification
| Feature | UV-Vis Spectrophotometry | HPLC | Potentiometric Titration |
| Principle | Colorimetric, based on derivatization | Chromatographic separation of derivative | Acid-base neutralization |
| Specificity | Moderate | High | Low to moderate |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | High | Moderate | Low |
| Cost | Low | High | Low |
| Expertise Required | Low | High | Moderate |
| Best For | Routine analysis, high throughput screening | Complex mixtures, high accuracy and precision | Cost-effective analysis of relatively clean samples |
experimental protocol for the sulfonation of benzaldehyde to yield "1,3-Benzenedisulfonic acid, 4-formyl-"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-formyl-1,3-benzenedisulfonic acid, also known as benzaldehyde-2,4-disulfonic acid. Direct disulfonation of benzaldehyde to achieve the desired 2,4-substitution pattern is not a commonly reported high-yield method. Therefore, a robust and well-documented protocol is presented based on the nucleophilic substitution of a halogenated precursor, 2,4-dichlorobenzaldehyde, with a sulfite salt. This method offers a reliable pathway to the target compound, which is a valuable intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals. For comparative purposes, general conditions for the monosulfonation of benzaldehyde are also briefly discussed.
Introduction
4-Formyl-1,3-benzenedisulfonic acid is an aromatic compound containing both an aldehyde and two sulfonic acid functional groups.[1] This combination of functionalities makes it a versatile building block in organic synthesis. The sulfonic acid groups impart high water solubility, while the aldehyde group can participate in a wide range of chemical transformations.
Direct electrophilic sulfonation of benzaldehyde typically yields m-benzaldehyde sulfonic acid, as the formyl group is a meta-directing deactivator. Achieving disulfonation at the 2 and 4 positions is challenging due to steric hindrance and electronic effects. A more practical and commonly employed industrial synthesis involves the reaction of 2,4-dichlorobenzaldehyde with a sulfite or bisulfite solution at elevated temperatures.[2] This process involves a nucleophilic aromatic substitution of the chlorine atoms by sulfite ions.
Experimental Protocol: Synthesis of the Disodium Salt of 4-Formyl-1,3-benzenedisulfonic acid from 2,4-Dichlorobenzaldehyde
This protocol is adapted from a patented industrial process and provides a reliable method for obtaining the target compound.[2]
Materials and Equipment:
-
2,4-Dichlorobenzaldehyde
-
Sodium sulfite (or a mixture of sodium sulfite and sodium bisulfite)
-
Deionized water
-
High-pressure reactor with stirrer and temperature control
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a high-pressure reactor, prepare a solution of sodium sulfite in deionized water. The molar ratio of sodium sulfite to 2,4-dichlorobenzaldehyde should be approximately 2.06:1.[2]
-
Addition of Starting Material: Add 2,4-dichlorobenzaldehyde to the sodium sulfite solution.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 140°C to 180°C, with an optimal temperature of 160-170°C.[2] Maintain the reaction at this temperature with constant stirring for a period of less than 7 hours, typically between 2.5 to 5 hours.[2]
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Transfer the reaction mixture to a suitable vessel.
-
The product, the disodium salt of 4-formyl-1,3-benzenedisulfonic acid, can be isolated by concentrating the solution and inducing crystallization.
-
The crystalline product can then be collected by filtration.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzaldehyde | [2] |
| Reagent | Sodium sulfite | [2] |
| Molar Ratio (Sulfite:Dichlorobenzaldehyde) | ~2.06 : 1 | [2] |
| Solvent | Water | [2] |
| Reaction Temperature | 140 - 180 °C (Optimal: 160 - 170 °C) | [2] |
| Reaction Time | < 7 hours (Typically 2.5 - 5 hours) | [2] |
| Product | Disodium salt of 4-formyl-1,3-benzenedisulfonic acid | [2] |
Discussion on the Direct Sulfonation of Benzaldehyde
While the above protocol provides a reliable method, it is important to understand the challenges associated with the direct sulfonation of benzaldehyde to the desired product.
The formyl group (-CHO) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Therefore, the reaction of benzaldehyde with concentrated sulfuric acid or oleum primarily yields m-benzaldehyde sulfonic acid .
Achieving disulfonation is generally more difficult than monosulfonation and requires harsher reaction conditions (e.g., higher temperatures, stronger sulfonating agents). However, under such conditions, the risk of side reactions, such as oxidation of the aldehyde group, increases significantly. Furthermore, the introduction of a second sulfonyl group would still be directed by the existing substituents, making the formation of the 2,4-disubstituted product unfavorable.
Experimental Workflow Diagram
Caption: Synthesis workflow for 4-formyl-1,3-benzenedisulfonic acid disodium salt.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure reactor requires appropriate training and safety measures.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. 2,4-Dichlorobenzaldehyde is a corrosive and toxic substance.
Conclusion
The synthesis of 4-formyl-1,3-benzenedisulfonic acid is most effectively achieved through a nucleophilic substitution reaction using 2,4-dichlorobenzaldehyde as the starting material. This method avoids the challenges and low yields associated with the direct electrophilic disulfonation of benzaldehyde. The provided protocol offers a detailed and reliable procedure for obtaining this valuable synthetic intermediate.
References
Application Notes and Protocols for Proteomics Research: Utilizing 4-Formyl-1,3-benzenedisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the precise analysis of protein expression, modification, and interaction is paramount. Chemical labeling coupled with mass spectrometry has become a cornerstone for quantitative proteomics. 4-Formyl-1,3-benzenedisulfonic acid is a water-soluble, amine-reactive chemical probe that offers a valuable tool for covalently modifying proteins and peptides. Its utility in proteomics stems from the presence of a reactive aldehyde (formyl) group and two sulfonic acid moieties. The aldehyde group facilitates the covalent labeling of primary amines, such as the N-terminus of peptides and the ε-amino group of lysine residues, through reductive amination.[1] The sulfonic acid groups confer high water solubility to the reagent, which can be advantageous when working with complex protein mixtures and can aid in the ionization of labeled peptides for mass spectrometry analysis.
This document provides detailed application notes and a comprehensive protocol for the use of 4-formyl-1,3-benzenedisulfonic acid in proteomics research, enabling robust and reproducible protein analysis.
Principle of the Method: Reductive Amination
The labeling strategy is based on the chemical reaction of reductive amination. This process involves two key steps:
-
Schiff Base Formation: The aldehyde group of 4-formyl-1,3-benzenedisulfonic acid reacts with a primary amine on a protein or peptide to form a transient, unstable Schiff base.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the Schiff base, forming a stable, covalent secondary amine bond.[1]
This stable covalent linkage ensures that the label remains attached to the protein or peptide throughout downstream processing and analysis.
Application Notes
-
Amine-Reactive Labeling: This reagent specifically targets primary amines, making it suitable for labeling the N-terminus of most peptides and the side chains of lysine residues.[1]
-
Aqueous Solubility: The presence of two sulfonic acid groups makes this reagent highly soluble in aqueous buffers, facilitating its use in typical proteomics workflows without the need for organic solvents that could perturb protein structure.
-
Mass Spectrometry Compatibility: The introduction of a fixed mass modification allows for the identification of labeled peptides in mass spectrometry analysis. The sulfonic acid groups can also enhance ionization in electrospray ionization (ESI) mass spectrometry.
-
Quantitative Proteomics: While this protocol describes a single labeling reagent, the principle of reductive amination is widely used in quantitative proteomics with stable isotope-labeled reagents (e.g., light and heavy forms of formaldehyde).[2] This allows for the relative quantification of proteins between different samples.
-
Potential for Enrichment: The charged sulfonic acid groups could potentially be exploited for downstream enrichment of labeled peptides using ion-exchange chromatography, thereby increasing the sensitivity of detection for low-abundance proteins.
Data Presentation
The use of 4-formyl-1,3-benzenedisulfonic acid will result in a specific mass shift in the labeled peptides, which can be identified and quantified using mass spectrometry. The expected quantitative data from such experiments are summarized below.
| Parameter | Expected Outcome/Value | Method of Determination |
| Mass Shift per Label | +248.00 Da (C₇H₄O₇S₂) | High-Resolution Mass Spectrometry |
| Labeling Efficiency | > 95% | MS1 intensity ratio of labeled vs. unlabeled peptides |
| Specificity | N-terminus and Lysine residues | Tandem Mass Spectrometry (MS/MS) sequencing |
| Quantitative Accuracy | < 15% coefficient of variation (CV) | Replicate analysis of standard protein mixtures |
Experimental Protocols
Protocol 1: Protein Labeling in Solution
This protocol describes the labeling of a purified protein or a complex protein mixture in solution.
Materials:
-
Protein sample (in a buffer free of primary amines, e.g., phosphate or HEPES buffer, pH 7.0-8.0)
-
4-Formyl-1,3-benzenedisulfonic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris). The recommended buffer is 100 mM phosphate or HEPES at pH 7.0-8.0.
-
Reagent Preparation: Prepare a 100 mM stock solution of 4-formyl-1,3-benzenedisulfonic acid in the reaction buffer. Prepare a 1 M stock solution of NaBH₃CN in the same buffer.
-
Labeling Reaction:
-
To your protein sample, add the 4-formyl-1,3-benzenedisulfonic acid stock solution to a final concentration of 10-20 mM.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Add the NaBH₃CN stock solution to a final concentration of 50 mM.
-
Incubate for an additional 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching buffer to a final concentration of 100 mM to consume any unreacted labeling reagent. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Remove excess reagents and byproducts by buffer exchange or using a desalting column according to the manufacturer's instructions. The labeled protein is now ready for downstream analysis.
Protocol 2: Peptide Labeling for Quantitative Proteomics
This protocol is designed for labeling digested peptides prior to LC-MS/MS analysis.
Materials:
-
Digested peptide sample (e.g., from a tryptic digest)
-
4-Formyl-1,3-benzenedisulfonic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 5% formic acid)
-
C18 desalting column
Procedure:
-
Peptide Preparation: Ensure the digested peptide sample is desalted and reconstituted in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Labeling Reaction:
-
Add a 100 mM solution of 4-formyl-1,3-benzenedisulfonic acid to the peptide sample to a final concentration of 20 mM.
-
Add a 1 M solution of NaBH₃CN to a final concentration of 50 mM.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching and Acidification: Stop the reaction by adding formic acid to a final concentration of 1-5% to lower the pH to < 3.
-
Desalting: Desalt the labeled peptides using a C18 column to remove excess reagents.
-
LC-MS/MS Analysis: The labeled peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Experimental Workflow for Protein Labeling and Analysis
Caption: Workflow for peptide labeling using 4-Formyl-1,3-benzenedisulfonic acid.
Reductive Amination Signaling Pathway
Caption: Reaction mechanism of reductive amination for protein labeling.
References
Application Notes and Protocols for the Purification of Crude 2,4-Disulfobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 2,4-Disulfobenzaldehyde, a versatile intermediate in the synthesis of various compounds, including dyes and pharmaceuticals. The following methods are designed to remove common impurities, such as the corresponding benzyl alcohol and benzoic acid derivatives, as well as inorganic salts, which are often present after synthesis.
Purification Techniques Overview
Three primary techniques for the purification of crude 2,4-Disulfobenzaldehyde are presented:
-
Slurry Washing: An efficient method for removing highly soluble impurities by washing the crude solid with a minimal amount of solvent.
-
Recrystallization: A classic and effective technique for obtaining high-purity crystalline material by leveraging differences in solubility at varying temperatures.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique for isolating the desired compound from complex mixtures.
The choice of method will depend on the initial purity of the crude material, the desired final purity, and the available equipment and resources.
Data Presentation
| Purification Technique | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Slurry Washing | Solvent: Water; Solid-to-Solvent Ratio: ~1 g to 1-1.25 mL | Moderate to High | Simple, rapid, good for removing highly soluble impurities | May not be effective for impurities with similar solubility; potential for product loss. |
| Recrystallization | Solvent System: Ethanol/Water | High | Yields high-purity crystalline product; effective for a range of impurities | Requires careful solvent selection and optimization; potential for significant product loss in mother liquor. |
| Preparative HPLC | Column: Reverse Phase (e.g., C18); Mobile Phase: Acetonitrile/Water with acid modifier | Very High | Highest resolution and purity achievable; adaptable to complex mixtures | Requires specialized equipment; can be time-consuming and costly for large quantities. |
Experimental Protocols
Purification by Slurry Washing
This protocol is based on the principle of preferentially dissolving impurities in a minimal amount of a suitable solvent, leaving the purified product as a solid. This method is particularly effective for removing inorganic salts and other highly water-soluble byproducts.
Materials:
-
Crude 2,4-Disulfobenzaldehyde (as the disodium salt)
-
Deionized Water
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Protocol:
-
Weigh the crude 2,4-Disulfobenzaldehyde and place it in a beaker or Erlenmeyer flask.
-
For every 1 gram of crude material, add approximately 1.0 to 1.25 mL of deionized water.[1]
-
Stir the resulting slurry at room temperature for 15 to 120 minutes.[1] The stirring time can be optimized based on the level of impurities.
-
After stirring, separate the solid from the liquid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a minimal amount of ice-cold deionized water to remove any remaining dissolved impurities.
-
Dry the purified solid in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Expected Outcome:
This process is expected to significantly reduce the content of water-soluble impurities, leading to a product with enhanced purity.
References
Application of Benzaldehyde-2,4-disulfonic Acid in Electroplating Baths: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde-2,4-disulfonic acid and its salts are organic compounds utilized as additives in electroplating baths, primarily in nickel electroplating.[1] As a member of the aromatic sulfonic acid class of compounds, it primarily functions as a carrier or primary brightener .[2] When introduced into an electroplating bath, such as a Watts nickel bath, it influences the electrocrystallization process to produce a more refined grain structure in the deposited metal. This results in improved deposit characteristics, including increased ductility, reduced internal stress, and enhanced brightness.[1][2]
The key to modern bright nickel plating lies in the synergistic use of a "carrier" brightener, like an aromatic sulfonic acid, with an auxiliary or secondary brightener. This combination is crucial for achieving a brilliant, ductile, and level nickel plate.[1]
Mechanism of Action
Aromatic sulfonic acids, including Benzaldehyde-2,4-disulfonic acid, function by adsorbing onto the surface of the cathode during electrodeposition.[3] This adsorption is influenced by the molecular structure of the additive and the electrochemical conditions at the cathode surface, such as the electric double layer.[1]
The presence of the adsorbed organic molecules on the cathode surface interferes with the crystal growth of the depositing nickel. This interference inhibits the formation of large, coarse grains and promotes the formation of a fine-grained, more uniform deposit. The sulfonic acid groups contribute to the anionic nature of the carrier brightener.[1] This mechanism not only improves the brightness of the deposit but also helps to reduce the high internal tensile stress that can be inherent in nickel deposits from baths without additives.[3]
Applications in Nickel Electroplating
Benzaldehyde-2,4-disulfonic acid is primarily used as an additive in bright nickel electroplating baths , most commonly in Watts-type formulations. The Watts bath is a widely used solution for depositing both bright and semi-bright nickel coatings for decorative and engineering purposes.[4]
Key Functions:
-
Grain Refinement: It refines the crystal structure of the nickel deposit, leading to a brighter and more uniform appearance.
-
Stress Reduction: Aromatic sulfonic acids are known to reduce the internal tensile stress of nickel deposits, which can otherwise lead to cracking, peeling, or deformation of the plated part.[3]
-
Improved Ductility: By refining the grain structure and reducing stress, it enhances the ductility of the nickel coating, making it less brittle.
-
Carrier for Secondary Brighteners: It works in conjunction with other additives (secondary brighteners) to achieve a fully bright, leveled deposit.
Quantitative Data
Table 1: Watts Nickel Bath Composition (Based on NASA/TM-X-63499) [3]
| Constituent | Concentration (g/L) | Purpose |
| Nickel Sulfate (NiSO₄·6H₂O) | 300 | Primary source of nickel ions |
| Nickel Chloride (NiCl₂·6H₂O) | 37.5 | Improves anode corrosion and conductivity |
| Boric Acid (H₃BO₃) | 45 | pH buffer |
| Wetting Agent (SNAP) | 0.37 | Prevents pitting |
| meta-Benzenedisulfonic Acid | Variable (see below) | Stress-reducing additive |
Table 2: Effect of meta-Benzenedisulfonic Acid Concentration on Residual Stress and Hardness of Nickel Deposits (Current Density: 5.4 A/dm²) [3]
| Additive Concentration (g/L) | Residual Stress ( kg/mm ²) | Knoop Hardness (25g load) |
| 0 | 28.1 | 240 |
| 2 | 35.2 | 340 |
| 4 | 42.2 | 400 |
| 8 | 38.6 | 450 |
| 16 | 24.6 | 480 |
| 32 | 17.6 | 500 |
Note: The data indicates that as the concentration of the additive increases, the internal stress initially rises and then significantly decreases at higher concentrations. Hardness generally increases with higher additive concentration.
Experimental Protocols
The following protocols are based on standard methodologies for evaluating electroplating additives and are adapted from the study of meta-benzenedisulfonic acid.[3]
Hull Cell Test for Evaluating Plating Quality
The Hull cell is a trapezoidal cell used to test the performance of an electroplating bath over a range of current densities on a single test panel.[5][6]
Objective: To visually assess the effect of Benzaldehyde-2,4-disulfonic acid concentration on the brightness, throwing power, and presence of defects in the nickel deposit.
Materials:
-
267 mL Hull cell
-
DC power supply (rectifier)
-
Standard brass or steel Hull cell panels
-
Nickel anode
-
Watts nickel bath solution (see Table 1)
-
Benzaldehyde-2,4-disulfonic acid
-
Agitation system (e.g., air bubbler or magnetic stirrer)
-
Heater and thermostat
Procedure:
-
Prepare a baseline Watts nickel bath solution without any additives.
-
Heat the solution to the desired operating temperature (e.g., 54°C).[3]
-
Pour 267 mL of the heated solution into the Hull cell.
-
Place a clean nickel anode at the designated end of the cell.
-
Prepare a test panel by cleaning and activating it according to standard procedures (e.g., degreasing, acid dip, rinse).
-
Place the prepared panel at the angled side of the Hull cell.
-
Connect the anode and cathode to the rectifier.
-
Apply a specific total current (e.g., 2 A) for a set duration (e.g., 5-10 minutes).[4]
-
After plating, remove the panel, rinse, and dry.
-
Observe the appearance of the deposit across the panel, which corresponds to different current densities.
-
Add a known concentration of Benzaldehyde-2,4-disulfonic acid to the Hull cell and repeat steps 5-10.
-
Continue to add the additive in increments, running a new panel for each concentration to determine the optimal range for desired deposit characteristics.
Measurement of Internal Stress
Objective: To quantify the effect of Benzaldehyde-2,4-disulfonic acid concentration on the internal stress of the nickel deposit.
Methodology: Various methods can be used, such as the bent strip method, spiral contractometer, or X-ray diffraction. The protocol described in the NASA report for meta-benzenedisulfonic acid utilized X-ray diffraction.[3]
General Procedure (Bent Strip Method):
-
Prepare thin, flexible metal strips (e.g., copper or brass) as cathodes.
-
Mask one side of the strip to ensure plating occurs only on one face.
-
Plate the strips in the test solution under controlled conditions (temperature, current density, agitation).
-
After plating to a specified thickness, remove the strips and measure the curvature caused by the internal stress of the deposit.
-
Calculate the internal stress using appropriate formulas that relate the curvature, deposit thickness, and mechanical properties of the strip and deposit.
-
Repeat for different concentrations of Benzaldehyde-2,4-disulfonic acid.
Measurement of Deposit Hardness
Objective: To determine the influence of Benzaldehyde-2,4-disulfonic acid on the hardness of the nickel deposit.
Methodology: Microhardness testing (e.g., Knoop or Vickers) is commonly used.
General Procedure:
-
Prepare plated samples of sufficient thickness for hardness testing.
-
Create a cross-section of the plated sample and mount it in a resin.
-
Polish the cross-section to a mirror finish.
-
Use a microhardness tester to make indentations on the plated layer under a specific load.
-
Measure the dimensions of the indentations and calculate the hardness value.
-
Perform multiple measurements for each sample to ensure accuracy.
-
Repeat for samples plated with different concentrations of Benzaldehyde-2,4-disulfonic acid.
Conclusion
Benzaldehyde-2,4-disulfonic acid serves as a valuable additive in nickel electroplating baths, functioning as a primary brightener to enhance the physical and aesthetic properties of the nickel deposit. Its primary roles are to refine the grain structure, reduce internal stress, and improve ductility. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols and the data from the closely related meta-benzenedisulfonic acid offer a strong foundation for researchers and scientists to evaluate its application and optimize its use in various electroplating processes. Further empirical testing using methodologies such as Hull cell analysis and stress/hardness measurements is recommended to determine the optimal operating parameters for specific applications.
References
- 1. nmfrc.org [nmfrc.org]
- 2. advancedplatingtech.com [advancedplatingtech.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. asterionstc.com [asterionstc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
Troubleshooting & Optimization
troubleshooting peak tailing in HPLC analysis of "1,3-Benzenedisulfonic acid, 4-formyl-"
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-formyl-1,3-benzenedisulfonic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing, ensuring you can achieve accurate, reproducible, and symmetrical peaks in your experiments.
Understanding the Analyte: 4-Formyl-1,3-benzenedisulfonic acid
4-Formyl-1,3-benzenedisulfonic acid is a highly polar aromatic compound. Its chemical structure, featuring two strongly acidic sulfonic acid groups and an aldehyde functional group, dictates its behavior in reversed-phase HPLC.[1][2] The sulfonic acid moieties are strong acids, meaning they will be ionized (negatively charged) across the typical pH range of HPLC mobile phases. This high polarity and ionic nature are primary contributors to challenging chromatographic behavior, most notably peak tailing.
| Chemical Property | Value / Description | Significance in HPLC Analysis |
| Molecular Formula | C₇H₆O₇S₂ | - |
| Molecular Weight | 266.25 g/mol [1] | - |
| Key Functional Groups | Two sulfonic acid groups, one aldehyde group | The highly acidic sulfonic acid groups are the primary cause of secondary interactions with the stationary phase, leading to peak tailing.[2] |
| Polarity | High | Results in poor retention on traditional C18 columns and necessitates careful mobile phase optimization.[3] |
| Acidity | Strongly acidic[2] | The analyte will exist in an ionized (anionic) state in most mobile phases, increasing the likelihood of peak tailing. |
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[4] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[5] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[6] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[4]
Q2: What are the primary causes of peak tailing for a strongly acidic compound like 4-formyl-1,3-benzenedisulfonic acid?
A2: Peak tailing typically occurs when there is more than one mechanism for analyte retention.[4][7] For a strongly acidic and ionic compound like 4-formyl-1,3-benzenedisulfonic acid, the main causes are:
-
Secondary Ionic Interactions: The negatively charged sulfonate groups can interact with any residual positive charges on the silica-based stationary phase, such as exposed silanols or trace metal impurities.[7][8] This secondary interaction is a different, stronger retention mechanism than the primary reversed-phase mechanism, causing some molecules to lag behind and create a tail.
-
Low Mobile Phase Buffer Concentration: An inadequate buffer concentration may fail to maintain a consistent pH on the column surface or mask the active silanol sites, leading to inconsistent interactions and peak tailing.[6]
-
Column Contamination and Degradation: Accumulation of sample matrix components or other contaminants on the column frit or packing material can create active sites that cause tailing.[9] Over time, columns can also degrade, exposing more silanol groups.[6]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or wide-diameter tubing between the injector, column, and detector, can cause band broadening that manifests as peak tailing, especially for early-eluting peaks.[9][10]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: For most acidic compounds, the general advice is to lower the mobile phase pH to 2-3 units below the analyte's pKa to suppress ionization. However, sulfonic acids are very strong acids with a very low pKa. It is not feasible to operate a standard silica-based column at a pH low enough to suppress the ionization of the sulfonic acid groups. Therefore, the analyte will be ionized regardless of the mobile phase pH. The goal of pH adjustment in this case is not to suppress analyte ionization, but to ensure the silica surface itself is in a stable, protonated state to minimize secondary interactions. An acidic mobile phase (pH 2.5 - 3.5) is generally recommended to protonate residual silanol groups, reducing their ability to interact with the anionic analyte.[6]
Q4: Can the sample solvent cause peak tailing?
A4: Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can lead to peak distortion, including tailing.[4] This mismatch causes the sample band to spread unevenly at the column inlet. It is always best to dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve peak tailing.
Caption: A logical workflow to diagnose the cause of peak tailing.
Visualizing the Cause: Secondary Interactions
The primary cause of peak tailing for 4-formyl-1,3-benzenedisulfonic acid is the secondary ionic interaction between the analyte and the stationary phase.
Caption: Analyte interactions with the stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing
Objective: To prepare a mobile phase with sufficient buffering capacity at an acidic pH to minimize secondary silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.22 µm membrane filter
Methodology:
-
Prepare the Aqueous Buffer (25 mM Potassium Phosphate, pH 2.5):
-
Weigh out 3.40 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask.
-
Stir until fully dissolved.
-
Adjust the pH to 2.5 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Add HPLC-grade water to bring the final volume to 1 L.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
-
Prepare the Mobile Phase:
-
For a typical starting condition (e.g., 95:5 Aqueous:ACN), combine 950 mL of the prepared aqueous buffer with 50 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing before use.
-
Protocol 2: Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that is causing peak tailing for all analytes.
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column outlet from the detector and direct it to a waste container.
-
Sequential Flushing: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Use at least 20 column volumes for each solvent. A typical sequence for a reversed-phase C18 column is:
-
Step 1: Buffered Mobile Phase (without organic): Flush with the aqueous portion of your mobile phase (e.g., the prepared phosphate buffer) to remove salts.
-
Step 2: HPLC-Grade Water: Flush to remove the buffer salts completely.
-
Step 3: Isopropanol (IPA): Flush to remove strongly retained non-polar contaminants.
-
Step 4: Hexane (if necessary for very non-polar contaminants): Use with caution and ensure system compatibility. Follow with an IPA flush.
-
Step 5: Isopropanol (IPA): Flush to remove the previous solvent.
-
Step 6: Mobile Phase Solvent: Gradually re-introduce your mobile phase, starting with the organic component (e.g., 100% ACN) and then moving to the initial analytical conditions.
-
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved (typically 10-20 column volumes).
-
Performance Check: Inject a standard to verify if peak shape and retention time have been restored. If tailing persists, the column may be permanently damaged and require replacement.[6]
References
- 1. 4-Formyl-1,3-benzenedisulfonic acid | CAS 88-39-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving the Yield of 4-Formyl-1,3-Benzenedisulfonic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-formyl-1,3-benzenedisulfonic acid, also known as 2,4-disulfobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this valuable organic intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-formyl-1,3-benzenedisulfonic acid, focusing on a prevalent synthetic route involving the reaction of 2,4-dichlorobenzaldehyde with a sulfite/bisulfite solution.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solutions |
| Insufficient Reaction Temperature | The reaction of 2,4-dichlorobenzaldehyde with sulfite/bisulfite requires elevated temperatures, typically in the range of 140-180°C, with an optimal range of 160-170°C, to proceed efficiently.[1] Ensure your reaction setup can safely reach and maintain these temperatures. |
| Inadequate Reaction Time | While higher temperatures are employed, the reaction time is also crucial. The reaction should be allowed to proceed for a sufficient duration, generally less than 7 hours, with a preferred range of 2-4 hours for optimal conversion.[1] |
| Incorrect Stoichiometry of Sulfite/Bisulfite | An appropriate molar excess of the sulfite and/or bisulfite reagent is necessary to drive the reaction to completion. The reaction is typically carried out in an aqueous solution of the sulfite and/or bisulfite.[1] |
| Poor Quality of Starting Materials | Ensure the 2,4-dichlorobenzaldehyde is of high purity. Impurities in the starting material can interfere with the reaction. The sulfite or bisulfite solution should be freshly prepared to ensure its reactivity. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Recommended Solutions |
| Side-Chain Oxidation of the Aldehyde Group | The aldehyde functional group is susceptible to oxidation, especially at elevated temperatures. While the patent describing this route does not specify the use of an inert atmosphere, it is a good practice to consider performing the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions. |
| Incomplete Reaction Leading to Contamination | Unreacted 2,4-dichlorobenzaldehyde and partially reacted intermediates can be significant impurities. Monitor the reaction progress using a suitable analytical technique, such as HPLC, to ensure complete conversion. |
| Formation of Benzoic Acid Derivatives | The corresponding benzoic acid can be a common impurity in aldehyde syntheses.[2] Purification methods are necessary to remove these acidic byproducts. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Recommended Solutions |
| High Water Solubility of the Product | As a disulfonic acid, the product is highly soluble in water, which can make its isolation from the aqueous reaction mixture challenging.[3] |
| Salting Out: Addition of a suitable salt, such as sodium chloride, can decrease the solubility of the product and promote its precipitation. | |
| Solvent Extraction: While challenging due to the high polarity, extraction with a suitable organic solvent after acidification might be possible. A German patent suggests using water-immiscible or partially miscible organic solvents like certain alcohols, ketones, or esters for extracting aromatic sulfonic acids from aqueous solutions.[4] | |
| Presence of Inorganic Salts | The reaction mixture will contain residual sulfite/bisulfite and the corresponding chloride salts, which can co-precipitate with the product. |
| Recrystallization: Recrystallization from a suitable solvent system is a common method for purifying aryl sulfonic acid salts and removing inorganic contaminants.[2] | |
| Ion Exchange Chromatography: This technique can be effective for removing inorganic salts and other ionic impurities from the desired product.[2] | |
| Thermal Decomposition During Purification | Aromatic sulfonic acids can be prone to thermal decomposition at high temperatures, a process known as desulfonation.[5] |
| Vacuum Distillation: If distillation is used for purification of any intermediates or for solvent removal, performing it under reduced pressure will lower the boiling point and minimize thermal stress on the compound.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route for preparing 4-formyl-1,3-benzenedisulfonic acid?
A1: Direct formylation of 1,3-benzenedisulfonic acid is challenging due to the strong deactivating effect of the two sulfonic acid groups. A more successful and documented approach is the reaction of 2,4-dichlorobenzaldehyde with an aqueous solution of an alkali metal or alkaline earth sulfite and/or bisulfite at elevated temperatures (140-180°C).[1] This method avoids the use of heavy metal oxidants.[1]
Q2: What are the critical parameters to control to maximize the yield in the sulfite/bisulfite reaction with 2,4-dichlorobenzaldehyde?
A2: The key parameters to control are the reaction temperature, which should ideally be between 160-170°C, and the reaction time, which is typically optimal between 2 and 4 hours.[1] Ensuring the correct stoichiometry of the sulfite/bisulfite is also crucial for high conversion.
Q3: How can I effectively purify the final product, 4-formyl-1,3-benzenedisulfonic acid or its salt?
A3: Purification of this highly water-soluble compound primarily involves removing inorganic salts and unreacted starting materials. Common and effective methods include recrystallization and ion exchange chromatography.[2] For the free acid, extraction with specific organic solvents from an acidified aqueous solution may also be a viable option.[4]
Q4: What are the expected major byproducts in this synthesis?
A4: The primary impurities are likely to be unreacted 2,4-dichlorobenzaldehyde, the corresponding benzyl alcohol, and the benzoic acid derivative formed from the oxidation of the aldehyde.[2] Inorganic salts from the reaction and neutralization steps will also be present in the crude product.
Experimental Protocols
Synthesis of Alkali Metal or Alkaline Earth Salts of Benzaldehyde-2,4-disulfonic Acid from 2,4-Dichlorobenzaldehyde [1]
This protocol is based on the process described in US Patent 4,710,322 A.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Alkali metal or alkaline earth sulfite and/or bisulfite (e.g., sodium sulfite, sodium bisulfite)
-
Water
Procedure:
-
Prepare an aqueous solution of the chosen sulfite and/or bisulfite.
-
In a closed reaction vessel, charge the 2,4-dichlorobenzaldehyde and the aqueous sulfite/bisulfite solution.
-
Heat the stirred reaction mixture to a temperature between 140°C and 180°C (preferably 160-170°C).
-
Maintain the reaction at this temperature for a period of less than 7 hours (preferably 2-4 hours).
-
After the reaction is complete, cool the mixture to allow for the precipitation of the product salt.
-
Isolate the solid product by filtration.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Benzaldehyde-2,4-disulfonic Acid Salts [1]
| Parameter | Recommended Range | Optimal Range |
| Starting Material | 2,4-Dichlorobenzaldehyde | - |
| Reagent | Aqueous solution of alkali metal or alkaline earth sulfite and/or bisulfite | - |
| Reaction Temperature | 140 - 180 °C | 160 - 170 °C |
| Reaction Time | < 7 hours | 2 - 4 hours |
Visualizations
Caption: Experimental workflow for the synthesis of 4-formyl-1,3-benzenedisulfonic acid salts.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US4710322A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid - Google Patents [patents.google.com]
- 2. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 3. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]
- 4. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
minimizing side product formation in the disulfonation of benzaldehyde
Welcome to the technical support center for the disulfonation of benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the disulfonation of benzaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Disulfonated Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Concentration: The concentration of fuming sulfuric acid (oleum) may be too low. 3. Premature Reaction Quenching: Adding the reaction mixture to water or base before disulfonation is complete. 4. Reversibility of Sulfonation: Presence of excess water in the reaction medium can shift the equilibrium back towards the starting material or monosulfonated product.[1][2] | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, NMR) to determine the optimal duration and temperature. For disulfonation, temperatures in the range of 200-250°C may be necessary. 2. Use Higher Strength Oleum: Employ fuming sulfuric acid with a higher percentage of free SO₃ to ensure a sufficient concentration of the active electrophile. 3. Ensure Complete Reaction: Before quenching, take a small aliquot of the reaction mixture, carefully work it up, and analyze for the presence of starting material and monosulfonated benzaldehyde. 4. Maintain Anhydrous Conditions: Use dry glassware and reagents to minimize water content, which can drive the reverse desulfonation reaction. |
| High Percentage of Benzoic Acid-3,5-disulfonic Acid | 1. Oxidation of Benzaldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under the harsh, oxidative conditions of sulfonation with hot fuming sulfuric acid.[3][4] 2. Air Exposure: Benzaldehyde can be oxidized by atmospheric oxygen, a process that can be accelerated at high temperatures.[3][4] | 1. Minimize Reaction Temperature and Time: Use the lowest temperature and shortest time necessary for complete disulfonation to reduce the extent of oxidation. 2. Perform Reaction Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation of the benzaldehyde. 3. Consider a Milder Sulfonating Agent: While less effective for disulfonation, exploring alternative sulfonating agents could be an option if oxidation is a major issue. However, this may significantly lower the yield of the desired product. |
| Presence of Monosulfonated Benzaldehyde | 1. Insufficient Sulfonating Agent: The molar ratio of SO₃ to benzaldehyde may be too low for complete disulfonation. 2. Reaction Conditions Not Forcing Enough: The temperature and/or reaction time may be adequate for monosulfonation but not for the second sulfonation step, which is typically more difficult. | 1. Increase Molar Ratio of Sulfonating Agent: Ensure a sufficient excess of fuming sulfuric acid is used. 2. Increase Reaction Severity: Gradually increase the reaction temperature and/or time and monitor for the disappearance of the monosulfonated intermediate. |
| Formation of Diaryl Sulfones | 1. High Concentration of Sulfur Trioxide: Sulfone formation is a known side reaction in sulfonation, particularly when using sulfur trioxide or high-strength oleum.[5][6] 2. High Reaction Temperature: Elevated temperatures can promote the formation of sulfone byproducts.[6] | 1. Add an Inhibitor: The addition of a small amount of an alkali metal sulfite, such as sodium sulfite, has been shown to reduce sulfone formation.[6] 2. Optimize Temperature: Find a balance between a temperature high enough for disulfonation but low enough to minimize sulfone formation. 3. Control Reagent Addition: A slow, controlled addition of benzaldehyde to the fuming sulfuric acid may help to minimize localized high concentrations of reactants and reduce side reactions. |
| Difficult Product Isolation and Purification | 1. Mixture of Isomers and Byproducts: The crude product may contain a complex mixture of the desired product, oxidized byproducts, sulfones, and starting materials. 2. High Water Solubility: Sulfonic acids are highly polar and water-soluble, which can make extraction and crystallization challenging. | 1. Selective Precipitation/Crystallization: Exploit differences in the solubility of the different sulfonic acids and their salts in various solvent systems to achieve separation. Conversion to a salt (e.g., sodium or barium salt) can be a useful strategy. 2. Chromatography: While challenging for highly polar compounds, techniques like ion-exchange chromatography may be effective for separating the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major isomer from the direct disulfonation of benzaldehyde?
The aldehyde group (-CHO) is a meta-directing deactivator in electrophilic aromatic substitution. Therefore, the first sulfonation will primarily yield benzaldehyde-3-sulfonic acid.[7][8][9][10] The second sulfonation will also be directed to a meta position relative to the aldehyde group, resulting in the formation of benzaldehyde-3,5-disulfonic acid as the major product.
Q2: What are the primary side products to expect in the disulfonation of benzaldehyde?
The main side products are:
-
Benzaldehyde-3-sulfonic acid: The monosulfonated intermediate, which may remain if the reaction does not go to completion.
-
Benzoic acid-3,5-disulfonic acid: Formed from the oxidation of the aldehyde group of the desired product under the harsh reaction conditions.[3][4]
-
Diaryl sulfones: These are common byproducts in sulfonation reactions, especially at high temperatures and with potent sulfonating agents like fuming sulfuric acid.[5][6]
Q3: Why can't I synthesize benzaldehyde-2,4-disulfonic acid by direct sulfonation of benzaldehyde?
Direct sulfonation of benzaldehyde will not yield the 2,4-isomer in significant amounts. The aldehyde group directs incoming electrophiles to the meta-position (positions 3 and 5). Syntheses of benzaldehyde-2,4-disulfonic acid typically start with a different material, such as 2,4-dichlorobenzaldehyde, where the directing effects of the chloro groups guide the sulfonation to the desired positions.[11]
Q4: How can I monitor the progress of my disulfonation reaction?
Due to the non-volatile and highly polar nature of the products, direct analysis by gas chromatography is not feasible. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction. You can track the disappearance of the benzaldehyde starting material and the benzaldehyde-3-sulfonic acid intermediate, and the appearance of the benzaldehyde-3,5-disulfonic acid product. Nuclear Magnetic Resonance (NMR) spectroscopy of the worked-up reaction mixture can also be used to determine the relative amounts of the different aromatic species.
Q5: Is the sulfonation of benzaldehyde reversible?
Yes, like other aromatic sulfonation reactions, it is reversible.[1][2] To favor the formation of the disulfonated product, it is crucial to use a high concentration of the sulfonating agent (fuming sulfuric acid) and minimize the amount of water in the reaction mixture. Conversely, heating the sulfonic acid product in dilute aqueous acid can remove the sulfonic acid groups (desulfonation).[1][2]
Experimental Protocol: Synthesis of Benzaldehyde-3,5-disulfonic Acid
This protocol is adapted from a similar procedure for the disulfonation of benzoic acid and is intended as a starting point for optimization. Extreme caution should be exercised when working with fuming sulfuric acid. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Materials:
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Fuming sulfuric acid (20-30% free SO₃)
-
Ice
-
Sodium chloride
-
Sodium hydroxide (for neutralization and workup)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully place the fuming sulfuric acid. Cool the flask in an ice bath.
-
Addition of Benzaldehyde: Slowly add benzaldehyde to the stirred, cooled fuming sulfuric acid via the dropping funnel. Maintain the temperature below 20°C during the addition.
-
Reaction Heating: After the addition is complete, slowly and carefully heat the reaction mixture. The temperature required for disulfonation is expected to be high, potentially in the range of 200-250°C. The optimal temperature and time should be determined experimentally.
-
Reaction Monitoring: Periodically and carefully take a small sample from the reaction, quench it in ice, and analyze it by HPLC to monitor the conversion of the monosulfonated intermediate to the disulfonated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a stirred slurry of ice and a saturated sodium chloride solution. Very slowly and carefully, pour the reaction mixture into the ice/brine slurry. This step is highly exothermic and must be done with extreme caution.
-
Isolation: The product can be isolated as its disodium salt. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath. The sodium salt of benzaldehyde-3,5-disulfonic acid may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Visualizations
Reaction Pathway and Side Products
Caption: Main reaction pathway for the disulfonation of benzaldehyde and key side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in benzaldehyde disulfonation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. what will be the major product when a benzaldehyde reacts with fuming sul.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. US4710322A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Stability of Aqueous 2,4-Disulfobenzaldehyde Solutions
A Technical Note on Information Availability
Dear Researchers, Scientists, and Drug Development Professionals,
Our comprehensive search for scientific literature and technical data regarding the stability of aqueous solutions of 2,4-Disulfobenzaldehyde has revealed a significant lack of publicly available information on this specific compound. While extensive data exists for structurally related molecules, such as various substituted benzaldehydes and sulfonic acid derivatives, specific studies detailing the degradation pathways, kinetics, and factors influencing the stability of 2,4-Disulfobenzaldehyde in aqueous media could not be located.
Therefore, we are unable to provide a detailed technical support center with specific troubleshooting guides, FAQs, and quantitative data as originally intended. Creating such content without a foundation of validated experimental results would be speculative and could lead to incorrect experimental design and interpretation.
In lieu of specific guidance for 2,4-Disulfobenzaldehyde, we are providing a general framework for assessing the stability of a novel or under-documented water-soluble aldehyde, based on established principles of chemical stability and analytical chemistry. This guide is intended to empower researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs) - General Guidance for Aldehyde Stability
This section provides general questions and answers relevant to the stability of water-soluble aldehydes.
Q1: My aqueous solution of an aromatic aldehyde is showing a yellow discoloration over time. What could be the cause?
A1: Yellowing of solutions containing aromatic aldehydes is often an indicator of oxidation or polymerization. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which may be colorless. However, subsequent reactions or the presence of trace impurities can lead to the formation of colored byproducts. Polymerization, especially under certain pH and temperature conditions, can also result in colored products. We recommend analyzing the solution using UV-Vis spectroscopy to characterize the change in absorbance and employing techniques like HPLC or LC-MS to identify potential degradation products.
Q2: I observe a precipitate forming in my stock solution. What are the likely reasons?
A2: Precipitate formation can be due to several factors:
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Limited Solubility: The concentration of your solution may exceed the solubility of the compound at the storage temperature. A slight decrease in temperature can significantly reduce the solubility of some compounds.
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Degradation: One or more degradation products may be less soluble than the parent compound, leading to precipitation as the degradation reaction proceeds.
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pH Shift: A change in the pH of the solution, possibly due to the absorption of atmospheric CO₂, can alter the ionization state of the compound and its degradation products, affecting their solubility.
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Salt Formation: If your solution contains buffers or other ions, precipitation of a less soluble salt of the aldehyde or its degradation products could occur.
Q3: How does pH affect the stability of an aqueous aldehyde solution?
A3: The pH of an aqueous solution can have a profound impact on the stability of aldehydes.
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Acidic Conditions: In acidic solutions, aldehydes can undergo acid-catalyzed hydration and polymerization.
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Neutral Conditions: Near neutral pH, the rate of many degradation reactions is often at a minimum.
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Alkaline Conditions: Basic conditions can promote several reactions, including the Cannizzaro reaction (disproportionation of the aldehyde to an alcohol and a carboxylic acid) and aldol condensation reactions, which can lead to complex mixtures of products. The aldehyde group's susceptibility to oxidation can also be enhanced at higher pH.
Troubleshooting Guide: Common Issues in Aldehyde Solution Stability
| Observed Issue | Potential Cause | Recommended Action |
| Change in pH of the solution | Absorption of atmospheric CO₂ (acidification). Formation of acidic degradation products (e.g., carboxylic acids from oxidation). | Prepare fresh solutions frequently. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Buffer the solution at the desired pH. |
| Loss of potency/concentration | Chemical degradation (e.g., oxidation, hydrolysis, polymerization). Adsorption to container surfaces. | Conduct a forced degradation study to identify key degradation pathways. Use amber glass or opaque containers to protect from light. Evaluate different storage temperatures (e.g., 4°C, -20°C). |
| Appearance of new peaks in chromatogram (HPLC/LC-MS) | Formation of degradation products. | Perform peak purity analysis of the main component. Attempt to identify the new peaks using mass spectrometry (MS) and compare with potential degradation products based on the structure of the parent compound. |
| Inconsistent results between experiments | Instability of stock or working solutions. Inconsistent solution preparation methods. | Prepare fresh working solutions for each experiment from a well-characterized stock solution. Validate the solution preparation protocol. Include a standard of known concentration in each analytical run. |
Experimental Protocols: A General Approach to Stability Assessment
The following protocols provide a general framework for conducting a preliminary stability study of a water-soluble aldehyde.
Protocol 1: Preparation of Stock and Working Solutions
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Materials:
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High-purity aldehyde compound
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HPLC-grade water or a suitable buffer solution
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Calibrated analytical balance
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Volumetric flasks (Class A)
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Pipettes (calibrated)
-
-
Procedure for Stock Solution (e.g., 10 mM):
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Accurately weigh the required amount of the aldehyde.
-
Quantitatively transfer the compound to a volumetric flask of the desired volume.
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Add a portion of the solvent (water or buffer) and dissolve the compound completely. Sonication may be used if necessary.
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Once dissolved and equilibrated to room temperature, fill the flask to the mark with the solvent.
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Mix the solution thoroughly by inverting the flask multiple times.
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Transfer aliquots to appropriate storage vials (e.g., amber glass vials).
-
-
Procedure for Working Solutions:
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Prepare working solutions by diluting the stock solution to the desired concentration using the same solvent.
-
Always prepare fresh working solutions for immediate use in experiments.
-
Protocol 2: Forced Degradation Study
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Objective: To identify potential degradation pathways and the analytical suitability of the monitoring method.
-
Procedure:
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Prepare several aliquots of a known concentration of the aldehyde in aqueous solution.
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Subject the aliquots to the following stress conditions for a defined period (e.g., 24 hours):
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Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
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Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
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Oxidation: Add H₂O₂ to a final concentration of 3%.
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Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
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Photostability: Expose to a light source (e.g., UV lamp or a photostability chamber).
-
-
Include a control sample stored under normal conditions (e.g., 4°C in the dark).
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After the stress period, neutralize the acidic and basic samples.
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Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to assess the extent of degradation and the formation of new peaks.
-
Visualizing Experimental Logic
The following diagrams illustrate the logical flow of a stability assessment.
Caption: Workflow for a forced degradation study.
overcoming solubility problems of Benzaldehyde-2,4-disulfonic acid in specific solvents
Welcome to the technical support center for Benzaldehyde-2,4-disulfonic acid and its salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during experimentation, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Benzaldehyde-2,4-disulfonic acid and its disodium salt?
Benzaldehyde-2,4-disulfonic acid is a strong organic acid. The presence of two sulfonic acid groups significantly increases its polarity, making it soluble in water.[1][2] The disodium salt of Benzaldehyde-2,4-disulfonic acid is also readily soluble in water.[1][3]
Q2: In which solvents is Benzaldehyde-2,4-disulfonic acid disodium salt commonly used?
Given its primary application as an intermediate in the synthesis of dyes and optical brighteners, it is most frequently used in aqueous solutions.[1][4] For organic reactions, a co-solvent system may be necessary if other reactants are not water-soluble.
Q3: Why am I having trouble dissolving Benzaldehyde-2,4-disulfonic acid in an organic solvent?
Aromatic sulfonic acids and their salts often exhibit low solubility in non-polar organic solvents due to their high polarity.[2] The ionic nature of the disodium salt further limits its solubility in most organic solvents.
Q4: Can I convert the disodium salt to the free acid to improve solubility in organic solvents?
Acidification of an aqueous solution of the sodium salt can yield the free sulfonic acid.[2] While the free acid is more likely to be soluble in polar organic solvents than the salt, its highly polar nature may still limit solubility in non-polar solvents.
Troubleshooting Guide: Overcoming Solubility Problems
This guide provides systematic approaches to address common solubility challenges with Benzaldehyde-2,4-disulfonic acid and its salts.
Issue 1: The compound is not dissolving in water at the desired concentration.
-
Potential Cause: The concentration may be exceeding the solubility limit at the current temperature.
-
Troubleshooting Steps:
-
Gentle Heating: Gradually warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures.
-
Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.
-
pH Adjustment: For the free acid, ensure the pH is not too low. For the salt, ensure the solution is not strongly acidic, which could precipitate the free acid.
-
Issue 2: The compound (disodium salt) precipitates when an organic solvent is added to the aqueous solution.
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Potential Cause: The addition of a less polar organic solvent reduces the overall polarity of the solvent system, causing the highly polar salt to precipitate.
-
Troubleshooting Steps:
-
Use a Miscible, Polar Co-solvent: If an organic co-solvent is required for your reaction, choose a highly polar, water-miscible solvent such as methanol, ethanol, or acetonitrile.
-
Gradual Addition: Add the organic solvent dropwise to the vigorously stirred aqueous solution of the compound. This can prevent localized high concentrations of the organic solvent.
-
Reverse Addition: In some cases, slowly adding the aqueous solution of the compound to the organic solvent (or a solution of other reactants in the organic solvent) with vigorous stirring may be effective.
-
Issue 3: The free acid is not soluble in the desired organic solvent for a reaction.
-
Potential Cause: The polarity of the solvent is too low.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) and polar protic solvents (e.g., methanol, ethanol).
-
Co-solvent System: Use a mixture of solvents. For example, a small amount of a highly polar solvent like DMSO may help to dissolve the compound in a less polar solvent.
-
Data Presentation
Table 1: Qualitative Solubility of Benzaldehyde-2,4-disulfonic Acid and its Disodium Salt
| Compound | Solvent | Solubility | Reference |
| Benzaldehyde-2,4-disulfonic acid | Water | Soluble | [2] |
| Benzaldehyde-2,4-disulfonic acid disodium salt | Water | Soluble | [1][3] |
| Aromatic Sulfonic Acids (general) | Water | Generally readily soluble | [2] |
| Sodium Aromatic Sulfonates (general) | Water | Water soluble | [2] |
| Benzaldehyde | Organic Solvents (e.g., Diethyl ether, Ethyl acetate, Chloroform) | Highly soluble | [5] |
| Benzaldehyde | Water | Insoluble | [5] |
Note: The solubility of Benzaldehyde is provided for comparative purposes to illustrate the effect of the sulfonic acid groups.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Add a small, known amount (e.g., 10 mg) of Benzaldehyde-2,4-disulfonic acid or its disodium salt to a vial.
-
Add the test solvent (e.g., 1 mL) in small increments.
-
After each addition, vortex the vial for 30-60 seconds.
-
Visually inspect for undissolved solid against a dark background.
-
If the solid dissolves, continue adding the solvent until the desired concentration is reached or the compound precipitates.
-
If the solid does not dissolve, gentle heating or sonication can be applied to assess if this improves solubility.
Protocol 2: Preparation of a Co-solvent System for a Reaction
-
Dissolve the Benzaldehyde-2,4-disulfonic acid disodium salt in the minimum required amount of deionized water.
-
In a separate vessel, dissolve the other (water-insoluble) reactant(s) in a water-miscible organic solvent (e.g., ethanol, THF, or DMSO).
-
While vigorously stirring the aqueous solution, slowly add the organic solution dropwise.
-
Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent in which both components are more soluble, or test a different co-solvent.
Mandatory Visualizations
Caption: A logical workflow for addressing solubility issues during experiments.
Caption: A simplified workflow for using the compound in dye synthesis.
References
- 1. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. lookchem.com [lookchem.com]
- 4. Benzaldehyde-2,4-disulfonic acid disodium salt | 33513-44-9 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
optimization of reaction temperature for the synthesis of "1,3-Benzenedisulfonic acid, 4-formyl-"
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the optimization of reaction temperature for the synthesis of 4-Formyl-1,3-Benzenedisulfonic Acid, also known as Benzaldehyde-2,4-disulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-Formyl-1,3-Benzenedisulfonic Acid, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion. 2. Incorrect Sulfonating Agent: The choice of sulfonating agent (e.g., fuming sulfuric acid, concentrated sulfuric acid) can significantly impact the required reaction temperature. 3. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC). For the reaction of 2,4-dichlorobenzaldehyde with sodium sulfite, a temperature range of 140-180°C is recommended, with a preferred range of 160-170°C.[1] 2. Ensure the appropriate sulfonating agent is being used for the chosen synthetic route. Direct sulfonation of benzaldehyde may require fuming sulfuric acid, while other routes may utilize different reagents. 3. Extend the reaction time and monitor for the consumption of starting material. |
| Formation of Significant Byproducts (e.g., Sulfones) | 1. High Reaction Temperature: Elevated temperatures can promote the formation of undesired byproducts, such as sulfones. 2. Highly Concentrated Sulfonating Agent: The reactivity of the sulfonating agent increases with concentration, which can lead to side reactions, especially at higher temperatures. | 1. If byproduct formation is significant, consider lowering the reaction temperature. A temperature range of 40-80°C is often preferred for general aromatic sulfonation to minimize side reactions. 2. If using fuming sulfuric acid, consider using a lower concentration of SO3 or switching to concentrated sulfuric acid to reduce the reaction's vigor. |
| Product Degradation (Darkening of Reaction Mixture) | 1. Excessive Reaction Temperature: The aldehyde functional group can be susceptible to oxidation or other degradation pathways at very high temperatures in the presence of strong acids. 2. Prolonged Reaction Time at High Temperature: Extended heating can lead to the decomposition of the desired product. | 1. Carefully control the reaction temperature and avoid overheating. Utilize a temperature-controlled reaction setup. 2. Optimize the reaction time to ensure complete conversion of the starting material without significant product degradation. Monitor the reaction progress closely. |
| Difficult Product Isolation and Purification | 1. High Water Solubility of the Product: Aryl sulfonic acids are often highly soluble in water, making extraction and isolation challenging.[1] 2. Presence of Inorganic Salts: The workup procedure may introduce inorganic salts that are difficult to separate from the product. | 1. Consider "salting out" the product by adding a saturated solution of a salt like sodium chloride to the aqueous solution to decrease the product's solubility. 2. Purification via ion-exchange chromatography is an effective method for separating the sulfonic acid from impurities. Recrystallization from a suitable solvent system can also be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of 4-Formyl-1,3-Benzenedisulfonic Acid?
A1: The optimal temperature depends on the specific synthetic route. For the synthesis from 2,4-dichlorobenzaldehyde and sodium sulfite, a reaction temperature of 160-170°C is recommended.[1] For direct sulfonation of benzaldehyde, a systematic optimization is advisable, starting in the range of 40-80°C and adjusting based on reaction progress and byproduct formation.
Q2: How does reaction temperature influence the yield and purity of the final product?
A2: Reaction temperature has a significant impact on both yield and purity.
-
Yield: Increasing the temperature generally increases the reaction rate, which can lead to higher yields within a shorter reaction time. However, excessively high temperatures can cause product degradation, thereby reducing the overall yield.
-
Purity: Higher temperatures can promote the formation of side products, most notably sulfones, which will decrease the purity of the final product. Therefore, an optimal temperature must be found that balances a reasonable reaction rate with minimal byproduct formation.
Q3: What are the common side reactions to be aware of when optimizing the temperature?
A3: The primary side reaction in sulfonation is the formation of sulfones, where two aromatic rings are linked by a sulfonyl group. This is more prevalent at higher temperatures. At very high temperatures, oxidation of the aldehyde group to a carboxylic acid may also occur. Desulfonation, the reverse reaction, can happen in the presence of dilute acid and heat.
Q4: What are the recommended methods for purifying 4-Formyl-1,3-Benzenedisulfonic Acid?
A4: Due to its high polarity and water solubility, purification can be challenging. Effective methods include:
-
Salting out: Adding an inorganic salt (e.g., NaCl) to the aqueous solution to precipitate the sodium salt of the sulfonic acid.
-
Recrystallization: Crystallizing the product from a suitable solvent.
-
Ion-Exchange Chromatography: This is a powerful technique for separating the sulfonic acid from non-ionic impurities and salts.
Quantitative Data Summary
| Reaction Temperature | Reaction Rate | Product Yield (Initial Phase) | Byproduct (Sulfone) Formation | Product Purity |
| Low (e.g., < 40°C) | Slow | Low | Low | High |
| Moderate (e.g., 40-80°C) | Moderate | Increasing | Moderate | Good |
| High (e.g., > 100°C) | Fast | May decrease due to degradation | High | Low |
Experimental Protocol
The following is a detailed methodology for the synthesis of the disodium salt of 4-Formyl-1,3-Benzenedisulfonic Acid based on the reaction of 2,4-dichlorobenzaldehyde with sodium sulfite, as adapted from patent literature.[1]
Materials:
-
2,4-Dichlorobenzaldehyde
-
Sodium Sulfite (Na2SO3)
-
Deionized Water
-
Sodium Hypochlorite Solution (optional, for oxidation of unreacted sulfite)
Procedure:
-
In a pressure-rated reaction vessel, prepare a solution of sodium sulfite in deionized water. For every 1 mole of 2,4-dichlorobenzaldehyde, use approximately 2.06 moles of sodium sulfite dissolved in about 6.3 parts by weight of water.
-
Add 1 mole of 2,4-dichlorobenzaldehyde to the sodium sulfite solution.
-
Seal the reactor and heat the mixture to the desired reaction temperature (optimization can be performed between 140°C and 180°C, with a recommended starting point of 170°C).
-
Maintain the reaction at this temperature for a specified time (e.g., 2.5 to 5 hours), with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
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(Optional) If unreacted sulfite is present, it can be oxidized by the controlled addition of a sodium hypochlorite solution at a low temperature (e.g., 5°C).
-
The product, the disodium salt of benzaldehyde-2,4-disulfonic acid, can be isolated by concentrating the reaction mixture and allowing the product to crystallize, followed by separation via centrifugation or filtration.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Logical Relationship of Temperature Effects
Caption: Impact of temperature on reaction parameters.
References
Technical Support Center: Efficient Sulfonation of Benzaldehyde
Welcome to the Technical Support Center for the sulfonation of benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) for the efficient synthesis of benzaldehyde sulfonic acid.
Troubleshooting Guide
This section addresses common issues encountered during the sulfonation of benzaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The sulfonating agent (e.g., sulfuric acid) may be too dilute. 2. Presence of Water: Water can reverse the sulfonation reaction (desulfonation).[1][2] 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 1. Use concentrated or fuming sulfuric acid (oleum) as the sulfonating agent.[3][4] 2. Ensure all glassware is dry and use anhydrous reagents. Consider the addition of a dehydrating agent like thionyl chloride to remove water as it forms.[1] 3. Gradually increase the reaction temperature while monitoring for side reactions. |
| Formation of Byproducts (e.g., Diaryl Sulfone) | 1. High Reaction Temperature: Elevated temperatures can promote the formation of sulfone byproducts.[1] 2. Excess Sulfonating Agent: A large excess of sulfur trioxide can lead to side reactions. | 1. Maintain the lowest possible temperature that allows for a reasonable reaction rate.[1] 2. Use a minimal excess of the sulfonating agent. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Reaction Reversibility: The equilibrium may be shifting back towards the reactants. | 1. Increase the reaction time and monitor the progress using techniques like TLC or HPLC. 2. Ensure efficient removal of water to drive the reaction to completion. |
| Difficulty in Product Isolation | 1. Product is Highly Soluble in the Reaction Mixture: This can make precipitation or extraction challenging. 2. Formation of Emulsions during Workup: This can complicate the separation of aqueous and organic layers. | 1. After the reaction, carefully quench the mixture by pouring it onto ice. The sulfonic acid product may precipitate and can be collected by filtration. 2. Use a saturated brine solution to break up emulsions during aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the sulfonation of benzaldehyde?
A1: The aldehyde group (-CHO) is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, the sulfonation of benzaldehyde predominantly yields m-benzaldehyde sulfonic acid .[3][5]
Q2: Which catalyst is most commonly used for the sulfonation of benzaldehyde?
A2: Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum, H₂SO₄·SO₃) are the most common and traditional reagents for the sulfonation of benzaldehyde.[3][6] The active electrophile is believed to be protonated sulfur trioxide (+SO₃H) or neutral SO₃.[2][4]
Q3: Can solid acid catalysts be used for the sulfonation of benzaldehyde?
A3: While solid acid catalysts offer advantages such as reusability and reduced waste, specific examples with detailed protocols and yield comparisons for the sulfonation of benzaldehyde are not widely reported in the reviewed literature. However, their application in other aromatic sulfonation reactions suggests they are a promising area for investigation.
Q4: How can I monitor the progress of my sulfonation reaction?
A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) after derivatization.
Q5: Is the sulfonation of benzaldehyde a reversible reaction?
A5: Yes, the sulfonation of aromatic compounds, including benzaldehyde, is a reversible process.[1][2] The presence of water can hydrolyze the sulfonic acid product back to the starting material (desulfonation). To favor the formation of the product, it is crucial to use concentrated acid and minimize the presence of water.[1]
Catalyst Selection and Performance
Direct comparative data for various catalysts in the sulfonation of benzaldehyde is limited. The following table summarizes information for the most conventional method.
| Catalyst/Reagent | Product | Typical Yield | Reaction Conditions | Reference |
| Concentrated H₂SO₄ | m-Benzaldehyde sulfonic acid | Moderate to High | Heating required | [3] |
| Fuming H₂SO₄ (Oleum) | m-Benzaldehyde sulfonic acid | High | Often proceeds at lower temperatures than concentrated H₂SO₄ | [4][6] |
Experimental Protocols
Protocol 1: Sulfonation of Benzaldehyde using Concentrated Sulfuric Acid
Materials:
-
Benzaldehyde
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium chloride (for workup, if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add benzaldehyde.
-
Slowly and with cooling (using an ice bath), add an excess of concentrated sulfuric acid to the benzaldehyde.
-
After the addition is complete, remove the ice bath and heat the reaction mixture under reflux. The reaction temperature and time will need to be optimized (e.g., 80-100°C for several hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
The product, m-benzaldehyde sulfonic acid, may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the product from a suitable solvent (e.g., water) to purify it.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the sulfonation of benzaldehyde.
Caption: Experimental workflow for the sulfonation of benzaldehyde.
Caption: Troubleshooting logic for low conversion in benzaldehyde sulfonation.
References
identifying and removing impurities from "1,3-Benzenedisulfonic acid, 4-formyl-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzenedisulfonic acid, 4-formyl- (also known as 2,4-Disulfobenzaldehyde). The information is presented in a question-and-answer format to directly address specific issues you may encounter during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 1,3-Benzenedisulfonic acid, 4-formyl-?
A1: Crude 1,3-Benzenedisulfonic acid, 4-formyl- can contain several types of impurities depending on the synthetic route. Common contaminants include:
-
Inorganic Salts: Sulfuric acid is a frequent impurity remaining from the sulfonation reaction.[1][2] If the reaction is neutralized, inorganic salts like sodium sulfate or sodium chloride may also be present.
-
Water: Aromatic sulfonic acids are often hygroscopic and can form hydrates, so water is a common impurity.[2]
-
Related Organic Byproducts: Structurally similar molecules can be present, such as the corresponding benzyl alcohol (4-(hydroxymethyl)-1,3-benzenedisulfonic acid) and benzoic acid (4-carboxy-1,3-benzenedisulfonic acid).[3] Unreacted starting materials or isomers formed during the sulfonation process may also be present.[4]
Q2: What are the recommended methods for purifying 1,3-Benzenedisulfonic acid, 4-formyl-?
A2: Due to its high water solubility, standard purification techniques like silica gel chromatography are often not suitable.[4] The most common and effective methods for purifying aryl sulfonic acids like 1,3-Benzenedisulfonic acid, 4-formyl- are:
-
Recrystallization: This is a primary method for purifying solid compounds.[5] For highly water-soluble compounds, recrystallization can be achieved from aqueous solutions, sometimes with the addition of a co-solvent.
-
Ion-Exchange Chromatography (IEC): IEC is a powerful technique for separating charged molecules like sulfonic acids from non-charged or weakly charged impurities.[4][6]
-
Slurrying/Washing: Washing the crude solid with a solvent in which the desired compound is sparingly soluble while the impurities are more soluble can be an effective purification step.[3]
Q3: My purified 1,3-Benzenedisulfonic acid, 4-formyl- is a salt (e.g., disodium salt). How does this affect purification?
A3: The salt form of 1,3-Benzenedisulfonic acid, 4-formyl- is common and is often a crystalline solid.[7][8] Purification of the salt form is generally similar to the free acid, with some considerations:
-
Solubility: The solubility characteristics of the salt will differ from the free acid. It is crucial to determine the appropriate solvent system for recrystallization of the specific salt.
-
Ion-Exchange Chromatography: If you need to obtain the free acid from the salt, cation-exchange chromatography is the method of choice.[9] Conversely, if you have the free acid and need a specific salt form, you can use an appropriate ion-exchange resin or perform a neutralization with the desired base.
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification of 1,3-Benzenedisulfonic acid, 4-formyl-.
Issue 1: The compound will not crystallize from water.
-
Possible Cause: The solution may not be sufficiently saturated, or there may be impurities inhibiting crystallization.
-
Troubleshooting Steps:
-
Concentrate the solution: Carefully evaporate some of the water to increase the concentration of the sulfonic acid.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Use a co-solvent: If the compound is too soluble in water even at low temperatures, you can try adding a miscible organic solvent in which the sulfonic acid is less soluble (e.g., isopropanol, ethanol) to induce precipitation.[10]
-
Check for oily impurities: If the compound "oils out" instead of crystallizing, this may be due to residual organic impurities. Consider an additional purification step like a solvent wash or ion-exchange chromatography before attempting recrystallization again.
-
Issue 2: The purified product is still contaminated with inorganic salts.
-
Possible Cause: The inorganic salts may have co-precipitated with your product during crystallization.
-
Troubleshooting Steps:
-
Recrystallize again: A second recrystallization can often significantly reduce the inorganic salt content.
-
Ion-Exchange Chromatography: This is a very effective method for removing inorganic salts.[4] A cation-exchange resin can be used to remove metal cations, or a desalting column can be employed.
-
Dialysis/Size-Exclusion Chromatography: For larger quantities, these techniques can be effective for separating the organic sulfonic acid from small inorganic salt molecules.
-
Issue 3: The compound appears discolored after purification.
-
Possible Cause: The discoloration may be due to the presence of colored organic impurities or degradation of the compound.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[5] Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Avoid high temperatures: Aromatic sulfonic acids can decompose at high temperatures.[1] If you are using distillation or high-temperature recrystallization, try to use reduced pressure to lower the boiling point or a lower-boiling solvent system.
-
Data Presentation
Table 1: Physical Properties and Purity Considerations for 1,3-Benzenedisulfonic acid, 4-formyl- and its Disodium Salt
| Property | 1,3-Benzenedisulfonic acid, 4-formyl- | 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate |
| CAS Number | 88-39-1[7] | 207291-88-1[8] |
| Molecular Formula | C7H6O7S2[7] | C7H4Na2O7S2 · xH2O[8] |
| Molecular Weight | 266.25 g/mol [11] | 310.21 g/mol (anhydrous basis)[8] |
| Appearance | White to light yellow crystalline solid[7] | Powder, crystals, or chunks[8] |
| Solubility in Water | High[7] | Information not readily available, but expected to be high. |
| Common Impurities | Sulfuric acid, water, related organic byproducts[1][2][3] | Inorganic salts (e.g., NaCl, Na2SO4), water, related organic byproducts[3] |
| Typical Purity (Commercial) | Not specified | 97%[8] |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous Solution
This protocol is a general guideline and may need to be optimized for your specific sample.
-
Dissolution: In a flask, add the crude 1,3-Benzenedisulfonic acid, 4-formyl- and a minimal amount of deionized water. Heat the mixture gently with stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform the hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography (Cation Exchange for Salt Removal)
This protocol describes the removal of metal cations (e.g., Na+) to obtain the free acid.
-
Resin Preparation: Prepare a column with a suitable strong cation-exchange resin. Wash the resin with deionized water until the eluent is neutral.
-
Sample Loading: Dissolve the crude sulfonic acid salt in a minimal amount of deionized water. Apply the solution to the top of the prepared column.
-
Elution: Elute the column with deionized water. The free sulfonic acid will pass through the column, while the metal cations will be retained by the resin.
-
Collection: Collect the fractions containing the purified sulfonic acid. You can monitor the fractions by pH (the eluent should be acidic) or by a suitable analytical technique like UV spectroscopy.
-
Regeneration: The resin can be regenerated by washing with a strong acid (e.g., HCl) followed by deionized water.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of 1,3-Benzenedisulfonic acid, 4-formyl-.
Troubleshooting Guide for Purification Issues
Caption: A troubleshooting decision tree for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Home Page [chem.ualberta.ca]
- 6. conductscience.com [conductscience.com]
- 7. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]
- 8. 4-Formylbenzene-1,3-disulfonic acid 97 207291-88-1 [sigmaaldrich.com]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Formyl-1,3-benzenedisulfonic acid | CAS 88-39-1 | Chemical-Suppliers [chemical-suppliers.eu]
preventing degradation of 2,4-Disulfobenzaldehyde during storage
This technical support center provides guidance on the proper storage and handling of 2,4-Disulfobenzaldehyde to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols for quality assessment, and visualizations of degradation pathways and troubleshooting workflows.
Troubleshooting Guide: Degradation of 2,4-Disulfobenzaldehyde
This guide addresses common issues observed during the storage and use of 2,4-Disulfobenzaldehyde that may indicate degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Change in Appearance (e.g., discoloration, clumping) | Oxidation or polymerization | Visually inspect the material. A change from a white or off-white powder to a yellowish or brownish hue can indicate oxidation. Clumping or hardening may suggest polymerization. |
| Reduced Solubility | Polymerization | Attempt to dissolve a small amount of the material in the intended solvent. If solubility has significantly decreased compared to a fresh batch, polymerization is likely. |
| Inconsistent Experimental Results | Degradation of the aldehyde functional group | If you observe lower than expected yields or the appearance of unexpected byproducts in your reactions, the purity of the 2,4-Disulfobenzaldehyde may be compromised. |
| Presence of Impurities in Analytical Tests (e.g., HPLC, NMR) | Oxidation to 2,4-disulfobenzoic acid or polymerization | Perform analytical characterization to identify degradation products. The presence of a new peak corresponding to the carboxylic acid or broad signals in the NMR spectrum can confirm degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2,4-Disulfobenzaldehyde?
For long-term storage, it is recommended to store 2,4-Disulfobenzaldehyde at -20°C in a tightly sealed container to minimize degradation.[1][2][3] For short-term use, storage at room temperature is acceptable, provided the container is well-sealed and protected from light and moisture.
Q2: What are the primary degradation pathways for 2,4-Disulfobenzaldehyde?
The two primary degradation pathways for aromatic aldehydes like 2,4-Disulfobenzaldehyde are:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2,4-disulfobenzoic acid. This can be initiated by exposure to air (oxygen).
-
Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities, forming insoluble or less soluble polymeric materials.
Q3: How can I detect degradation of my 2,4-Disulfobenzaldehyde sample?
Degradation can be detected through several methods:
-
Visual Inspection: Changes in color (yellowing) or texture (clumping).
-
Solubility Test: Difficulty in dissolving the compound in its usual solvent.
-
Analytical Techniques:
-
HPLC: Appearance of new peaks, particularly a more polar peak corresponding to the carboxylic acid.
-
NMR Spectroscopy: Diminished aldehyde proton signal and the appearance of new signals, potentially including a broad signal from polymeric species.
-
Q4: Is it necessary to store 2,4-Disulfobenzaldehyde under an inert atmosphere?
While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent oxidation, especially for long-term storage or if high purity is critical for your application.[4]
Q5: Can I use antioxidants to prevent the degradation of 2,4-Disulfobenzaldehyde?
Yes, the addition of antioxidants such as butylated hydroxytoluene (BHT) can help to inhibit oxidation and extend the shelf life of aldehydes.[5][6] However, the suitability of an antioxidant will depend on the specific application and should be experimentally validated.
Summary of Recommended Storage Conditions
| Parameter | Long-Term Storage | Short-Term Storage |
| Temperature | -20°C | Room Temperature |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Tightly Sealed Container |
| Light Exposure | In the dark (amber vial) | Protected from direct light |
| Container | Tightly sealed, airtight | Tightly sealed |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2,4-Disulfobenzaldehyde and detect the presence of the primary oxidation product, 2,4-disulfobenzoic acid.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
2,4-Disulfobenzaldehyde sample
-
2,4-disulfobenzoic acid standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a known amount of 2,4-Disulfobenzaldehyde and 2,4-disulfobenzoic acid (if available) in the mobile phase to prepare stock solutions. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the 2,4-Disulfobenzaldehyde sample to be tested in the mobile phase to a final concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject the standards and the sample solution.
-
-
Data Analysis:
-
Identify the peaks for 2,4-Disulfobenzaldehyde and 2,4-disulfobenzoic acid based on their retention times compared to the standards.
-
Calculate the purity of the sample by comparing the peak area of 2,4-Disulfobenzaldehyde to the total peak area of all components.
-
Quantify the amount of 2,4-disulfobenzoic acid present using the calibration curve.
-
Protocol 2: Quality Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 2,4-Disulfobenzaldehyde and detect signs of degradation.
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
2,4-Disulfobenzaldehyde sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the 2,4-Disulfobenzaldehyde sample in the chosen deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Confirm Structure: Identify the characteristic aldehyde proton signal (typically a singlet around 10 ppm) and the aromatic protons.
-
Assess Degradation:
-
Oxidation: Look for the disappearance or decrease in the integration of the aldehyde proton signal and the potential appearance of a carboxylic acid proton signal (often a broad singlet at a higher chemical shift).
-
Polymerization: The presence of broad, unresolved signals in the spectrum can indicate the formation of polymeric species.
-
-
Purity Estimation: The purity can be estimated by comparing the integration of the analyte signals to those of known impurities or a certified internal standard.
-
Visualizations
Caption: Degradation pathways of 2,4-Disulfobenzaldehyde.
Caption: Troubleshooting workflow for suspected degradation.
References
resolving poor separation in chromatography of sulfonated aromatic aldehydes
Welcome to the Technical Support Center for Chromatographic Analysis of Sulfonated Aromatic Aldehydes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to resolve poor separation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges when separating sulfonated aromatic aldehydes?
A1: Sulfonated aromatic aldehydes are highly polar, ionic compounds, which makes them challenging to retain and separate using traditional reversed-phase (RP) chromatography. Common problems include:
-
Poor Retention: Analytes elute at or near the solvent front.
-
Peak Tailing: Asymmetrical peaks, often due to unwanted interactions between the anionic sulfonate groups and the silica stationary phase.
-
Low Resolution: Inability to separate structurally similar aldehydes.
-
Irreproducible Retention Times: Shifts in retention, often caused by subtle changes in mobile phase pH or buffer concentration.[1][2]
Q2: Which chromatographic modes are most effective for this class of compounds?
A2: Due to their high polarity and ionic nature, several chromatographic modes are more suitable than standard reversed-phase HPLC:
-
Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This is a widely used technique where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention on a non-polar stationary phase like C18.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of an organic solvent.[5] It is excellent for retaining and separating very polar compounds that show little to no retention in reversed-phase systems.[6][7][8]
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple functionalities, such as a combination of reversed-phase and ion-exchange characteristics.[9][10][11] This dual interaction mechanism can provide unique selectivity for complex separations.[12][13]
Q3: How does the mobile phase pH affect the separation of sulfonated compounds?
A3: Mobile phase pH is a critical parameter. For sulfonated compounds, the sulfonic acid group is strongly acidic and remains ionized (negatively charged) over a wide pH range. However, the aromatic aldehyde functionality and any other substituents can have their own pKa values. Adjusting the pH can alter the ionization state of these other groups, influencing selectivity and peak shape.[14][15][16] Consistent and accurate pH control is essential for reproducible results.[2]
Troubleshooting Guide: Resolving Poor Separation
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for all my sulfonated aldehydes. What is the cause and how can I fix it?
A: Peak tailing is often a result of secondary interactions, column contamination, or an unsuitable mobile phase.
Caption: A decision tree for strategies to improve chromatographic resolution.
Solutions:
-
Modify Mobile Phase Selectivity:
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter elution order due to different solvent properties. [17] * Adjust pH: Small changes in pH can influence the charge of certain analytes, altering their interaction with the stationary phase and improving separation. [16] * Vary Ion-Pair Reagent: In IP-RPLC, changing the type (e.g., from tetrabutylammonium to tetrapropylammonium) or concentration of the ion-pair reagent can significantly impact selectivity.
-
[18]2. Change Stationary Phase:
- If you are using a standard C18 column, switching to a different chemistry can provide a completely different selectivity.
- Phenyl Phase: Offers π-π interactions, which can be beneficial for separating aromatic compounds. [19][20] * HILIC Column (Amide, Silica): Provides a different retention mechanism based on hydrophilicity and is well-suited for highly polar compounds. [6][7] * Mixed-Mode Column: A column with both C18 and ion-exchange properties can offer unique selectivity for ionic compounds.
[9]### Data & Protocols
Table 1: HPLC Column Selection Guide for Sulfonated Aromatic Aldehydes
| Chromatographic Mode | Stationary Phase | Typical Analytes & Use Case | Advantages | Disadvantages |
| Reversed-Phase (RP) | C18, C8 | Less polar sulfonated compounds; requires ion-pairing for good retention of polar analytes. | Wide availability, robust. | Poor retention and peak shape for highly polar compounds without additives. |
| Ion-Pair RP (IP-RPLC) | C18, C8 | Anionic sulfonated compounds. | Good retention and peak shape. | [3] Ion-pair reagents can be non-volatile and incompatible with MS detectors. |
| HILIC | Bare Silica, Amide, Diol | Highly polar and hydrophilic compounds. | [5] Excellent retention for polar analytes; MS-friendly mobile phases. | [8] Can be sensitive to water content in the sample and mobile phase. |
| Mixed-Mode (MMC) | C18 + Anion Exchange | Ionic compounds in complex matrices. | Unique selectivity, can reduce sample preparation steps. | [12] Method development can be more complex. |
Protocol: Example Ion-Pair RPLC Method
This protocol provides a starting point for the separation of sulfonated aromatic aldehydes. Optimization will be required based on the specific analytes.
-
Objective: To achieve baseline separation of a mixture of sulfonated benzaldehyde isomers.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium (TBA) bisulfate, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 50% B over 20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to 10% B and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to avoid peak distortion.
[1]--- Disclaimer: These guides are intended to provide general assistance. Specific experimental conditions may need to be optimized for your unique application and analytes.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. bio-rad.com [bio-rad.com]
- 13. youtube.com [youtube.com]
- 14. mastelf.com [mastelf.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. uhplcs.com [uhplcs.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. laafon.com [laafon.com]
- 20. zodiaclifesciences.com [zodiaclifesciences.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 1,3-Benzenedisulfonic acid, 4-formyl-: Titration vs. High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for determining the purity of 1,3-Benzenedisulfonic acid, 4-formyl- (also known as Benzaldehyde-2,4-disulfonic acid): classical acid-base titration and modern High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and offers guidance on selecting the most suitable technique for your specific needs.
Introduction to 1,3-Benzenedisulfonic acid, 4-formyl-
1,3-Benzenedisulfonic acid, 4-formyl- is an aromatic sulfonic acid containing two strongly acidic sulfonic acid groups and a reactive aldehyde functional group.[1] Its chemical structure lends it to various applications, including as a reagent in organic synthesis and as an intermediate in the manufacturing of dyes and pharmaceuticals.[2] The purity of this compound is of paramount importance in these applications to ensure the desired reaction outcomes and to minimize the presence of potentially harmful impurities.
Purity Determination by Titration
Acid-base titration is a well-established, cost-effective, and precise method for determining the purity of acidic compounds like 1,3-Benzenedisulfonic acid, 4-formyl-. Given that the molecule possesses two sulfonic acid groups, it behaves as a diprotic acid in aqueous solutions, allowing for its quantification by titration with a standardized strong base.
Experimental Protocol: Potentiometric Titration
This protocol describes the determination of the purity of 1,3-Benzenedisulfonic acid, 4-formyl- using potentiometric titration, which offers more objective endpoint detection compared to colorimetric indicators.
Materials and Reagents:
-
1,3-Benzenedisulfonic acid, 4-formyl- sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Buret (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers and volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the 1,3-Benzenedisulfonic acid, 4-formyl- sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the buret filled with the standardized 0.1 M NaOH solution into the sample solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately determine the equivalence points.
-
Endpoint Determination: Continue the titration until the pH stabilizes at a high value. The equivalence points are identified as the points of the steepest inflection in the titration curve (pH vs. volume of NaOH added). For a diprotic acid, two equivalence points are expected. The second equivalence point is typically used for the purity calculation as it represents the complete neutralization of both sulfonic acid groups.
-
Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (V × M × E) / (W × 1000) × 100
Where:
-
V = Volume of NaOH solution at the second equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of 1,3-Benzenedisulfonic acid, 4-formyl- (Molecular Weight / 2 = 266.25 / 2 = 133.125 g/mol )
-
W = Weight of the sample (g)
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It is highly sensitive and specific, making it an excellent alternative for purity assessment, especially for detecting and quantifying impurities.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general reversed-phase HPLC method for the analysis of 1,3-Benzenedisulfonic acid, 4-formyl-.
Materials and Reagents:
-
1,3-Benzenedisulfonic acid, 4-formyl- sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or another suitable buffer)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid to control the pH. The exact composition may need to be optimized.
-
Standard Solution Preparation: Accurately weigh a known amount of the 1,3-Benzenedisulfonic acid, 4-formyl- reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the 1,3-Benzenedisulfonic acid, 4-formyl- sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with acidifier).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Calculation: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. The percentage purity is calculated based on the area normalization method or by using an external standard calibration.
Comparison of Titration and HPLC for Purity Analysis
The choice between titration and HPLC depends on several factors, including the specific requirements of the analysis, available equipment, and the nature of potential impurities.
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization of acidic functional groups. | Separation based on differential partitioning between a stationary and a mobile phase. |
| Specificity | Lower. Titrates all acidic impurities along with the main compound. | Higher. Can separate and quantify individual impurities. |
| Precision | Generally higher (can achieve <0.2% RSD).[3] | Good (typically <1% RSD).[3] |
| Accuracy | Can be very high with proper standardization. | High, dependent on the purity of the reference standard. |
| Sensitivity | Lower. Not suitable for trace analysis. | Higher. Capable of detecting impurities at ppm levels. |
| Cost | Lower equipment and operational costs. | Higher initial investment and running costs. |
| Throughput | Lower. Analysis is performed sample by sample. | Higher. Autosamplers allow for the analysis of multiple samples. |
| Information Provided | Overall acidity (purity based on acidic functional groups). | Purity of the main compound and profile of impurities. |
Illustrative Experimental Data Comparison
The following table presents hypothetical but realistic data to illustrate the comparison between the two methods for a batch of 1,3-Benzenedisulfonic acid, 4-formyl-.
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Analysis Time per Sample (min) |
| Potentiometric Titration | 98.5 | 0.15% | 20 |
| HPLC (Area Normalization) | 98.2 | 0.5% | 15 (with autosampler) |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both titration and HPLC analysis.
Logical Decision Flow for Method Selection
The following diagram provides a logical decision-making process for selecting the most appropriate method for purity validation.
Conclusion
Both acid-base titration and HPLC are valuable techniques for the purity assessment of 1,3-Benzenedisulfonic acid, 4-formyl-.
-
Titration is a precise, cost-effective method ideal for determining the overall acidic purity, especially in a quality control setting where the impurity profile is well-characterized and known to be non-acidic or present at negligible levels.
-
HPLC offers superior specificity and sensitivity, making it the method of choice for research and development, where a complete understanding of the impurity profile is crucial. It is also well-suited for high-throughput analysis in a regulated environment.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the need for impurity profiling, desired precision and accuracy, and available resources. For comprehensive quality assessment, a combination of both techniques can be employed, with titration providing a rapid and precise measure of overall purity and HPLC offering detailed information about specific impurities.
References
A Comparative Analysis of Sulfonated Aldehydes for Researchers and Drug Development Professionals
A detailed examination of 1,3-Benzenedisulfonic acid, 4-formyl- and its alternatives, providing key performance data and experimental insights to guide research and development.
In the landscape of specialty chemicals, sulfonated aromatic aldehydes represent a critical class of compounds, serving as versatile intermediates in the synthesis of dyes, pharmaceuticals, and fluorescent whitening agents.[1][2] Among these, 1,3-Benzenedisulfonic acid, 4-formyl- (also known as benzaldehyde-2,4-disulfonic acid) is a prominent member, recognized for its high water solubility and reactivity.[1][3] This guide offers a comparative study of 1,3-Benzenedisulfonic acid, 4-formyl-, alongside two common alternatives: 2-formylbenzenesulfonic acid and 4-formylbenzenesulfonic acid. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions in their work.
Physicochemical Properties: A Tabular Comparison
The degree and position of sulfonation on the benzaldehyde ring significantly influence the physicochemical properties of these compounds. These properties, in turn, dictate their suitability for various applications. The following table summarizes the key characteristics of the three sulfonated aldehydes under review.
| Property | 1,3-Benzenedisulfonic acid, 4-formyl- | 2-Formylbenzenesulfonic acid | 4-Formylbenzenesulfonic acid |
| CAS Number | 88-39-1[4] | 91-25-8[5] | 5363-54-2[6] |
| Molecular Formula | C₇H₆O₇S₂[4] | C₇H₆O₄S[5] | C₇H₆O₄S[6] |
| Molecular Weight | 266.25 g/mol [4] | 186.19 g/mol [7] | 186.19 g/mol [6] |
| Appearance | White to light yellow crystalline solid[1] | White to light yellow solid[5] | Data not readily available |
| Water Solubility | Soluble[1] | Soluble[5] | Data not readily available |
| Acidity | Strongly acidic[1] | Acidic[5] | Arenesulfonic acid[6] |
Performance and Reactivity Insights
The reactivity of the aldehyde functional group is a crucial performance indicator for these molecules, particularly in organic synthesis. While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization, the presence and position of electron-withdrawing sulfonate groups can modulate this reactivity.[8][9][10]
The two sulfonate groups in 1,3-Benzenedisulfonic acid, 4-formyl- are expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to the monosulfonated analogues.[1]
A study on the copper-mediated C-H sulfonylation of benzaldehydes provides insights into the reactivity of these compounds, demonstrating that both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated in such reactions.[11] This suggests that all three sulfonated aldehydes could be viable substrates for similar transformations.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols are essential. Below are methodologies for the synthesis of the disodium salt of 1,3-Benzenedisulfonic acid, 4-formyl- and a general procedure for evaluating the reactivity of aromatic aldehydes.
Synthesis of Benzaldehyde-2,4-disulfonic acid Salts
A patented process for the preparation of alkali metal or alkaline earth salts of benzaldehyde-2,4-disulfonic acid involves the reaction of 2,4-dichlorobenzaldehyde with an aqueous solution of a corresponding sulfite and/or hydrogensulfite.[3]
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Is aldehyde dehydrogenase inhibited by sulfur compounds? In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 9. 1,3-Benzenedisulfonic acid, 4-formyl- | C7H6O7S2 | CID 66614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Protein Modification: 4-Formyl-1,3-Benzenedisulfonic Acid vs. Glutaraldehyde as a Crosslinker
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Protein Modifier and a Crosslinking Agent
In the fields of bioconjugation, biomaterial development, and drug delivery, the selection of appropriate chemical reagents to modify or link proteins is a critical determinant of the final product's performance and biocompatibility. Glutaraldehyde, a five-carbon dialdehyde, has long been a widely used crosslinking agent due to its high reactivity and efficiency in forming stable intermolecular and intramolecular bonds.[1] However, concerns over its cytotoxicity have driven the search for alternatives.[1]
This guide provides a comparative analysis of 1,3-Benzenedisulfonic acid, 4-formyl- (also known as 4-formyl-1,3-benzenedisulfonic acid or 2,4-disulfobenzaldehyde) and glutaraldehyde. It is crucial to note a fundamental difference between these two molecules: glutaraldehyde is a homobifunctional crosslinker , capable of forming bridges between two protein molecules, while 1,3-Benzenedisulfonic acid, 4-formyl-, in the form commercially available, is a mono-aldehyde and therefore acts as a protein modification agent , attaching to a single site on a protein. This guide will compare their performance based on their distinct functionalities, supported by available data and chemical principles.
At a Glance: Key Performance Characteristics
The following table summarizes the key characteristics of 4-formyl-1,3-benzenedisulfonic acid as a protein modifier and glutaraldehyde as a crosslinker.
| Feature | 1,3-Benzenedisulfonic acid, 4-formyl- | Glutaraldehyde |
| Primary Function | Protein Modification (mono-aldehyde) | Crosslinking (di-aldehyde) |
| Chemical Structure | Aromatic mono-aldehyde with two sulfonic acid groups | Aliphatic dialdehyde |
| Reactivity | Forms a Schiff base with primary amines (e.g., lysine residues). The aromatic nature may influence the stability of the bond. | Reacts with primary amines to form Schiff bases, which can then undergo further reactions, including polymerization and Michael-type additions, leading to stable crosslinks.[1] |
| Water Solubility | High, due to the presence of two polar sulfonic acid groups.[2] | Soluble in water in all proportions.[3] |
| Biocompatibility (Inferred) | Expected to have lower cytotoxicity due to its high water solubility, facilitating easier removal of unreacted reagent. The sulfonic acid groups may also reduce non-specific interactions. | Known to be cytotoxic.[1] Residual glutaraldehyde can leach from crosslinked materials and cause adverse cellular responses.[1] |
| Stability of Conjugate | Forms a potentially reversible Schiff base. The stability is influenced by the aromatic ring. | Forms highly stable, complex crosslinked networks that are generally stable under physiological conditions.[1] |
Chemical Reactivity and Mechanism
The aldehyde groups on both molecules react with primary amines, such as the ε-amino group of lysine residues on proteins, to form a Schiff base (an imine bond). However, their subsequent reactions and the final product differ significantly.
1,3-Benzenedisulfonic acid, 4-formyl- being a mono-aldehyde, its reaction with a protein results in the covalent attachment of the benzenedisulfonic acid moiety to the protein surface. This modification can be used to alter the protein's properties, such as its charge, solubility, or to introduce a specific functional group for further conjugation.
Glutaraldehyde , having two aldehyde groups, can react with two different amine groups, either on the same protein (intramolecular crosslinking) or on different protein molecules (intermolecular crosslinking). This ability to form bridges is what makes it a crosslinker, enabling the formation of protein hydrogels, stabilized enzymes, and fixed tissues. The initial Schiff base formation is often followed by more complex reactions, including aldol condensation of glutaraldehyde itself, leading to polymeric crosslinks.[1]
Figure 1: Reaction schemes for protein modification vs. crosslinking.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these reagents. Below are general procedures for protein modification with 4-formyl-1,3-benzenedisulfonic acid and crosslinking with glutaraldehyde.
Protocol 1: Protein Modification with 1,3-Benzenedisulfonic acid, 4-formyl-
This protocol provides a general guideline for the modification of proteins using a water-soluble aromatic mono-aldehyde. The optimal conditions may vary depending on the specific protein and desired degree of modification.
Materials:
-
Purified protein solution
-
1,3-Benzenedisulfonic acid, 4-formyl-
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography equipment
Procedure:
-
Preparation: Dissolve the protein in the reaction buffer to the desired concentration.
-
Reagent Preparation: Prepare a stock solution of 1,3-Benzenedisulfonic acid, 4-formyl- in the reaction buffer.
-
Modification Reaction: Add the 1,3-Benzenedisulfonic acid, 4-formyl- solution to the protein solution to achieve the desired molar excess of the aldehyde.
-
Incubation: Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can also be performed at 4°C for a longer duration to minimize protein denaturation.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted aldehyde groups.
-
Purification: Remove excess reagent and quenching solution by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Protein Crosslinking with Glutaraldehyde
This is a standard protocol for crosslinking proteins in solution with glutaraldehyde. The concentration of glutaraldehyde and reaction time should be optimized for each specific application.
Materials:
-
Purified protein solution
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography equipment
Procedure:
-
Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.
-
Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for a duration ranging from 15 minutes to several hours, depending on the desired degree of crosslinking.
-
Quenching: Terminate the crosslinking reaction by adding the quenching solution.
-
Purification: Remove excess glutaraldehyde and quenching reagent by dialysis or size-exclusion chromatography.
Figure 2: General experimental workflow for protein conjugation.
Concluding Remarks
The choice between 1,3-Benzenedisulfonic acid, 4-formyl- and glutaraldehyde is fundamentally a choice between protein modification and crosslinking. For applications requiring the formation of hydrogels, enzyme immobilization, or tissue fixation, the crosslinking ability of glutaraldehyde is necessary. However, its inherent cytotoxicity is a significant drawback for many biomedical applications.[1]
1,3-Benzenedisulfonic acid, 4-formyl- presents an interesting alternative for applications where specific modification of a protein's properties is desired without inducing crosslinking. Its high water solubility and the introduction of charged sulfonic acid groups could be advantageous in modulating protein behavior. The potential for lower cytotoxicity makes it an attractive candidate for in vivo applications, although this requires experimental validation.
Researchers and drug development professionals should carefully consider the desired outcome of their protein conjugation strategy. If crosslinking is the goal, glutaraldehyde remains a potent, albeit cytotoxic, option. If the aim is to modify a protein's surface properties, a mono-aldehyde like 1,3-Benzenedisulfonic acid, 4-formyl- may offer a more biocompatible approach. Further experimental studies are needed to fully elucidate the performance and biocompatibility of 1,3-Benzenedisulfonic acid, 4-formyl- as a protein modification agent.
References
The Water-Solubility Advantage: 2,4-Disulfobenzaldehyde in High-Performance Dye Synthesis
In the competitive landscape of dye synthesis, the choice of starting materials is paramount to achieving desired performance characteristics. For researchers and professionals in drug development and materials science, properties such as solubility, stability, and fastness are critical. Among the myriad of aldehyde precursors available, 2,4-Disulfobenzaldehyde emerges as a superior choice for specific applications, primarily due to the significant advantages conferred by its two sulfonic acid groups. This guide provides an objective comparison of 2,4-Disulfobenzaldehyde with other aldehydes in dye synthesis, supported by the fundamental principles of dye chemistry.
The core advantage of employing 2,4-Disulfobenzaldehyde lies in its ability to impart excellent water solubility to the final dye molecule. The two sulfonate (-SO₃H) groups are highly effective auxochromes that dramatically increase the polarity of the dye, making it readily soluble in aqueous media.[1][2][3] This is a crucial attribute for dyes used in textile dyeing, printing inks, and biological staining, where aqueous processing is standard. In contrast, dyes synthesized from non-sulfonated aldehydes, such as benzaldehyde, are often sparingly soluble or insoluble in water, necessitating the use of organic solvents or complex dyeing procedures.
Comparative Analysis of Aldehydes in Azo Dye Synthesis
| Property | Dye from Benzaldehyde | Dye from 4-Sulfobenzaldehyde (Mono-sulfonated) | Dye from 2,4-Disulfobenzaldehyde (Di-sulfonated) |
| Water Solubility | Very Low to Insoluble | Moderate | High to Very High |
| Wash Fastness | Poor to Moderate | Good | Very Good to Excellent |
| Color Intensity | High | High | High |
| Synthesis Medium | Often requires organic solvents | Can be synthesized in aqueous media | Readily synthesized in aqueous media |
| Application | Disperse dyes, solvent-based inks | Acid dyes, direct dyes | High-performance acid dyes, inkjet inks, biological stains |
Table 1: Predicted Comparison of Dye Properties Based on Aldehyde Precursor
The enhanced water solubility of dyes derived from 2,4-Disulfobenzaldehyde also contributes to improved wash fastness on polar substrates like wool, silk, and nylon.[4][5] The sulfonate groups can form strong ionic interactions with the amino groups in these fibers, leading to a more durable coloration that resists fading during washing.
Experimental Protocols
While a specific, detailed protocol for a dye synthesized from 2,4-Disulfobenzaldehyde is not available, a general procedure for the synthesis of a water-soluble azo dye can be adapted. The following is a representative protocol for the synthesis of an azo dye, which can be modified to use 2,4-Disulfobenzaldehyde.
General Protocol for Azo Dye Synthesis
Step 1: Diazotization of an Aromatic Amine
-
Dissolve the chosen aromatic amine (e.g., aniline-2-sulfonic acid, 0.01 mol) in an aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.01 mol) in water, keeping the temperature below 5 °C.
-
To this mixture, add concentrated hydrochloric acid dropwise until the solution is acidic, maintaining the low temperature. This results in the formation of the diazonium salt solution.
Step 2: Preparation of the Coupling Component Solution
-
Dissolve the coupling component (e.g., N,N-dimethylaniline, 0.01 mol) in a suitable solvent. If using a sulfonated aldehyde like 2,4-Disulfobenzaldehyde for a subsequent reaction, this step would be modified to prepare the aldehyde solution.
Step 3: Azo Coupling
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component from Step 2 with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the appropriate pH for the coupling reaction to proceed.
-
The azo dye will precipitate out of the solution.
-
The dye is then collected by filtration, washed, and dried.
Reaction Pathway and Workflow
The synthesis of a water-soluble azo dye using a sulfonated precursor can be visualized as a two-step process.
Caption: General workflow for azo dye synthesis.
The logical advantage of using 2,4-Disulfobenzaldehyde is rooted in the physicochemical properties imparted by the sulfonate groups.
Caption: Logical flow of advantages based on aldehyde choice.
References
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijorarjournal.com [ijorarjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
comparing the efficiency of different synthesis routes for Benzaldehyde-2,4-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde-2,4-disulfonic acid and its salts are valuable intermediates in the synthesis of various fine chemicals, including triphenylmethane dyestuffs and components for the electroplating industry. The efficiency of its synthesis is a critical factor for both economic and environmental considerations. This guide provides a detailed comparison of the primary synthesis routes for Benzaldehyde-2,4-disulfonic acid, supported by experimental data and protocols.
Overview of Synthesis Routes
Two principal methods for the preparation of Benzaldehyde-2,4-disulfonic acid are documented:
-
Side-Chain Oxidation of Toluene-2,4-disulfonic Acid: This traditional route involves the oxidation of the methyl group of toluene-2,4-disulfonic acid, typically using strong oxidizing agents like manganese salts.
-
Reaction of 2,4-Dichlorobenzaldehyde with Sulfites: This more modern approach involves the nucleophilic substitution of chlorine atoms on 2,4-dichlorobenzaldehyde with sulfite ions.
This guide will delve into the specifics of each route, presenting a comparative analysis of their efficiency and practicality.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the different synthesis routes, providing a clear comparison of their performance metrics.
| Parameter | Route 1: Oxidation of Toluene-2,4-disulfonic Acid (Representative) | Route 2a: Reaction with Sulfite (Older Method) | Route 2b: Reaction with Sulfite (Improved Method) |
| Starting Material | Toluene-2,4-disulfonic acid | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde |
| Key Reagents | Manganese Dioxide (MnO₂), Sulfuric Acid (H₂SO₄) | Sodium Sulfite (Na₂SO₃), Water | Sodium Sulfite (Na₂SO₃), Water |
| Reaction Temperature | ~40°C (to favor aldehyde formation) | 195°C | 160-170°C |
| Reaction Time | Not specified, likely several hours | 10 hours | 2-4 hours |
| Reported Yield | Not specified for the disulfonated product. Generally low for analogous reactions. | 30-60% (often with significant impurities) | Up to 86% |
| Key Advantages | Utilizes a potentially cheaper starting material. | - | High yield, shorter reaction time, higher purity product. |
| Key Disadvantages | Generates heavy metal-containing wastewater, low selectivity, harsh reaction conditions.[1] | Low yield, long reaction time, formation of by-products requiring difficult purification.[1] | Requires a more specialized starting material. |
Experimental Protocols
Route 1: Side-Chain Oxidation of Toluene-2,4-disulfonic Acid (Representative Protocol)
Methodology:
-
A mixture of toluene-2,4-disulfonic acid, water, and sulfuric acid is prepared in a reaction vessel.
-
Manganese dioxide is added portion-wise to the stirred mixture.
-
The reaction temperature is maintained at approximately 40°C to minimize over-oxidation to the corresponding carboxylic acid.
-
The reaction progress is monitored by a suitable analytical technique.
-
Upon completion, the reaction mixture is worked up to isolate the Benzaldehyde-2,4-disulfonic acid. This typically involves filtration to remove manganese salts, followed by purification steps.
Note: This route is noted to suffer from the disadvantage of producing wastewater containing heavy metals and acid, making it environmentally unfavorable.[1]
Route 2: Reaction of 2,4-Dichlorobenzaldehyde with Sulfite
This route has been the subject of process optimization, leading to a significantly more efficient and reproducible synthesis.
Methodology:
-
2,4-Dichlorobenzaldehyde is heated with an aqueous solution of sodium sulfite in a closed vessel.
-
The reaction temperature is maintained at 195°C for 10 hours.[1]
-
The resulting dark-colored and heterogeneous reaction mixture requires extensive purification, often involving treatment with activated charcoal, to isolate the product.[1]
-
This process typically results in yields of 30-60% of the theoretical maximum and produces a highly contaminated product.[1]
This improved process, as detailed in patent literature, offers higher yields and shorter reaction times.
Methodology:
-
In a closed vessel, 175 g (1 mole) of 2,4-dichlorobenzaldehyde is heated with a solution of 260 g (2.06 moles) of sodium sulfite in 1100 g of water.[1]
-
The mixture is stirred and heated at 170°C for 2.5 hours.[1]
-
The solution is then concentrated to 65% of its initial weight.[1]
-
A subsequent oxidation step is carried out at 5°C using approximately 200 g of sodium hypochlorite solution (13% NaOCl).[1]
-
The product, the disodium salt of Benzaldehyde-2,4-disulfonic acid, is isolated by centrifugation.[1]
-
This method yields approximately 361 g of product with a purity of 73.9%, which corresponds to a theoretical yield of 86%.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the compared synthesis routes.
References
Purity Analysis of 4-Formyl-1,3-benzenedisulfonic acid: A Comparative Guide to NMR, HPLC, and Titration Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration—for the purity determination of 4-formyl-1,3-benzenedisulfonic acid (also known as benzaldehyde-2,4-disulfonic acid).
Introduction to 4-Formyl-1,3-benzenedisulfonic acid
4-Formyl-1,3-benzenedisulfonic acid is a water-soluble organic compound containing an aldehyde and two sulfonic acid functional groups attached to a benzene ring.[1] Its reactive nature makes it a valuable intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[2][3] Given its application in sensitive downstream processes, rigorous purity assessment is paramount.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required accuracy and precision, sample throughput, and available instrumentation. This guide compares the performance of qNMR, HPLC, and potentiometric titration for the analysis of 4-formyl-1,3-benzenedisulfonic acid.
| Method | Principle | Advantages | Disadvantages |
| Quantitative ¹H NMR | The integral of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration. | - Primary analytical method (no need for a reference standard of the analyte itself)- Provides structural information for both the analyte and impurities- Non-destructive- High precision and accuracy | - Lower sensitivity compared to chromatographic methods- Requires a highly pure and stable internal standard- Potential for signal overlap in complex mixtures |
| HPLC-UV | Separation of the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile phase. Quantification is achieved by measuring the UV absorbance of the analyte peak and comparing it to a standard curve. | - High sensitivity and resolving power for a wide range of impurities- Well-established and robust technique | - Requires a reference standard of the analyte for quantification- Method development can be time-consuming- Does not provide structural information about unknown impurities |
| Potentiometric Titration | The acidic protons of the sulfonic acid groups are neutralized by a standard basic titrant. The equivalence point, where the moles of titrant equal the moles of acidic protons, is determined by monitoring the change in potential (pH). | - Inexpensive and simple instrumentation- High accuracy for the quantification of acidic functional groups | - Only measures the purity based on the acidic functional groups; non-acidic impurities are not detected- Lower precision compared to NMR and HPLC- Can be affected by the presence of other acidic or basic impurities |
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the purity analysis of a batch of 4-formyl-1,3-benzenedisulfonic acid using the three different methods.
Table 1: Quantitative ¹H NMR Data
| Analyte/Impurity | ¹H NMR Signal (Predicted) | Integration Value | Moles | Purity (%) |
| 4-Formyl-1,3-benzenedisulfonic acid | Aldehyde proton (~10.2 ppm, s) | 1.00 | 0.0376 | 98.5 |
| Internal Standard (Maleic Acid) | Olefinic protons (6.28 ppm, s) | 2.00 | 0.0382 | N/A |
| Impurity A (2,4-Dichlorobenzaldehyde) | Aldehyde proton (~10.4 ppm, s) | 0.01 | 0.0004 | 1.0 |
| Impurity B (Unidentified aromatic impurity) | Aromatic region (7.5-8.0 ppm) | 0.02 | N/A | ~0.5 |
Note: Purity is calculated based on the mole ratio of the analyte to the internal standard.
Table 2: HPLC-UV Data
| Analyte/Impurity | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| 4-Formyl-1,3-benzenedisulfonic acid | 5.8 | 1,256,800 | 0.985 | 98.5 |
| Impurity A (2,4-Dichlorobenzaldehyde) | 8.2 | 12,700 | 0.010 | 1.0 |
| Impurity C (Polar impurity) | 2.1 | 6,300 | 0.005 | 0.5 |
Note: Purity is calculated based on the area percent of the main peak relative to all peaks.
Table 3: Potentiometric Titration Data
| Titration Run | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| 1 | 250.5 | 18.65 | 99.2 |
| 2 | 251.2 | 18.72 | 99.3 |
| 3 | 249.8 | 18.61 | 99.3 |
| Average | 99.3 |
Note: Purity is calculated based on the assumption that both sulfonic acid groups are titrated.
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 20 mg of 4-formyl-1,3-benzenedisulfonic acid and 10 mg of maleic acid (internal standard) into a clean, dry NMR tube.
-
Add 0.75 mL of deuterium oxide (D₂O) to the NMR tube and vortex until the sample and standard are fully dissolved.
-
NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans (ns): 16
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals for the analyte (aldehyde proton at ~10.2 ppm) and the internal standard (olefinic protons of maleic acid at ~6.28 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a 4-formyl-1,3-benzenedisulfonic acid reference standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of the batch to be tested at a concentration of 1.0 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify and integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percent of the main peak.
-
Potentiometric Titration
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Accurately weigh approximately 250 mg of 4-formyl-1,3-benzenedisulfonic acid into a 100 mL beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
Continue the titration past the second equivalence point.
-
-
Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (or from the maximum of the first derivative plot).
-
Calculate the purity using the following formula: Purity (%) = (V_titrant * M_titrant * MW_analyte) / (2 * W_sample) * 100 where:
-
V_titrant = Volume of titrant at the equivalence point
-
M_titrant = Molarity of the titrant
-
MW_analyte = Molecular weight of the analyte
-
W_sample = Weight of the sample
-
The factor of 2 accounts for the two sulfonic acid groups.
-
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Conclusion
The selection of an appropriate analytical method for the purity determination of 4-formyl-1,3-benzenedisulfonic acid is contingent on the specific requirements of the analysis.
-
Quantitative ¹H NMR is a powerful primary method that provides a high degree of accuracy and structural information without the need for a specific reference standard of the analyte. It is particularly useful for the certification of reference materials and for identifying and quantifying unknown impurities if their structures can be elucidated.
-
HPLC-UV offers excellent sensitivity and is ideal for routine quality control where the impurity profile is known. Its high-throughput nature makes it suitable for analyzing a large number of samples.
-
Potentiometric titration is a cost-effective method for determining the assay based on the acidic functional groups. While it is a reliable technique for this specific purpose, it does not provide information on non-acidic impurities.
For a comprehensive purity assessment of 4-formyl-1,3-benzenedisulfonic acid, a combination of these methods is often employed. For instance, qNMR can be used to certify a primary reference standard, which can then be used for routine purity analysis by HPLC. Potentiometric titration can serve as a complementary technique to confirm the content of the active acidic species.
References
Enhancing Polymer Membrane Conductivity: A Comparative Analysis of 1,3-Benzenedisulfonic acid, 4-formyl-
For researchers and scientists in polymer chemistry and drug development, the quest for highly conductive and stable polymer membranes is paramount. This guide provides a comprehensive comparison of polymer membranes modified with 1,3-Benzenedisulfonic acid, 4-formyl-, assessing its impact on proton conductivity and benchmarking its performance against other alternatives, supported by experimental data.
1,3-Benzenedisulfonic acid, 4-formyl-, also known by synonyms such as 4-Formylbenzene-1,3-disulfonic acid and Benzaldehyde-2,4-disulfonic acid, is a key reagent in the synthesis of advanced polymer electrolyte membranes (PEMs). Its bifunctional nature, possessing both an aldehyde group for polymer anchoring and two sulfonic acid groups for proton conduction, makes it a valuable component for enhancing the electrochemical properties of various polymers.
Performance Comparison: Impact on Proton Conductivity
The introduction of 1,3-Benzenedisulfonic acid, 4-formyl- into a polymer matrix, such as poly(vinyl alcohol) (PVA), has been shown to significantly boost proton conductivity. This is primarily attributed to the high density of sulfonic acid groups provided by the modifier, which facilitate the transport of protons through the membrane.
One notable study demonstrated that a sulfonated PVA (SPVA) membrane, synthesized via an acetalization reaction with 1,3-Benzenedisulfonic acid, 4-formyl-, exhibited a remarkable proton conductivity of 0.218 S/cm at 70°C.[1] This performance surpasses that of the widely used Nafion 117 membrane under the same conditions (0.127 S/cm).[1] Such high conductivity is crucial for applications in fuel cells and other electrochemical devices.
Furthermore, composite membranes incorporating this modifier have also shown promising results. A nanofibrous PVA mat modified with 1,3-Benzenedisulfonic acid, 4-formyl-, and subsequently impregnated with a Nafion ionomer solution, achieved a high power density of 0.477 W/cm².[2] This indicates the potential of this compound in creating high-performance composite electrolyte materials.
While direct comparative studies with a wide range of other sulfonated aromatic aldehydes are limited in the available literature, the data for 1,3-Benzenedisulfonic acid, 4-formyl- modified PVA membranes suggests a high level of performance. For context, PVA membranes modified with other agents like sulfoacetic acid have reported proton conductivities in the range of 3.06 x 10⁻³ S/cm.[2]
Below is a summary of the quantitative data for PVA membranes modified with 1,3-Benzenedisulfonic acid, 4-formyl-.
| Polymer Matrix | Modifier | Cross-linker(s) | Proton Conductivity (S/cm) | Temperature (°C) | Reference |
| Poly(vinyl alcohol) (PVA) | 1,3-Benzenedisulfonic acid, 4-formyl- | 1,3-bis(3-glycidyloxypropyl) tetramethyldisiloxane and 4,4′-oxydiphthalic anhydride | 0.218 | 70 | [1] |
| Poly(vinyl alcohol) (PVA) | 1,3-Benzenedisulfonic acid, 4-formyl- | Glutaraldehyde (GA) | - | - | [3] |
| Poly(vinyl alcohol) (PVA) | Nafion impregnation of modified PVA mat | Glutaraldehyde (GA) | Power Density: 0.477 W/cm² | - | [2] |
| Poly(vinyl alcohol) (PVA) | Sulfoacetic acid | Poly(acrylic acid) | 3.06 x 10⁻³ | Room Temperature | [2] |
| Nafion 117 | - | - | 0.127 | 70 | [1] |
Experimental Protocols
The primary method for incorporating 1,3-Benzenedisulfonic acid, 4-formyl- into PVA is through an acid-catalyzed acetalization reaction. The following is a generalized protocol based on available literature.
Synthesis of Sulfonated Poly(vinyl alcohol) (SPVA) Membrane
Materials:
-
Poly(vinyl alcohol) (PVA)
-
1,3-Benzenedisulfonic acid, 4-formyl- disodium salt hydrate (or Benzaldehyde-2,4-disulfonic acid)
-
Hydrochloric acid (HCl) as a catalyst
-
Deionized water
-
Ethanol
Procedure:
-
PVA Solution Preparation: Dissolve a specific amount of PVA in deionized water with stirring at an elevated temperature (e.g., 95°C) for several hours to ensure complete dissolution.
-
Addition of Modifier and Catalyst: To the PVA solution, add a predetermined molar ratio of 1,3-Benzenedisulfonic acid, 4-formyl- and a catalytic amount of concentrated HCl.
-
Acetalization Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) for an extended period (e.g., 96 hours) to allow the acetalization reaction between the hydroxyl groups of PVA and the aldehyde group of the modifier to proceed.
-
Purification: After the reaction, the resulting sulfonated polymer is repeatedly washed with ethanol to remove any unreacted reagents and the catalyst.
-
Membrane Casting: The purified SPVA is then dissolved in a suitable solvent and cast onto a flat surface. The solvent is slowly evaporated to form a uniform membrane.
-
Cross-linking (Optional but Recommended): To improve the mechanical stability and reduce swelling, the membrane can be cross-linked using agents like glutaraldehyde or a combination of other cross-linkers such as 1,3-bis(3-glycidyloxypropyl) tetramethyldisiloxane and 4,4′-oxydiphthalic anhydride. This typically involves immersing the membrane in a solution containing the cross-linking agent and a catalyst, followed by a thermal treatment.
Measurement of Proton Conductivity
Proton conductivity of the prepared membranes is typically measured using Electrochemical Impedance Spectroscopy (EIS) .
Procedure:
-
Sample Preparation: A piece of the membrane is cut to a specific size and hydrated in deionized water.
-
Cell Assembly: The hydrated membrane is placed in a two- or four-probe conductivity cell. The four-probe method is generally preferred to eliminate contact resistance.
-
EIS Measurement: The cell is placed in a temperature and humidity-controlled chamber. An AC voltage of small amplitude is applied across a range of frequencies, and the resulting current and phase shift are measured.
-
Data Analysis: The impedance data is plotted on a Nyquist plot. The bulk resistance (R) of the membrane is determined from the high-frequency intercept with the real axis.
-
Conductivity Calculation: The proton conductivity (σ) is calculated using the following formula: σ = L / (R * A) where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.
Visualizing the Process and Logic
To better understand the synthesis and the factors influencing conductivity, the following diagrams are provided.
Caption: Workflow for the synthesis of a sulfonated PVA membrane.
References
A Comparative Guide to the Synthesis of 2,4-Disulfobenzaldehyde for Researchers and Drug Development Professionals
The efficient and cost-effective synthesis of 2,4-Disulfobenzaldehyde, a key intermediate in the production of various fine chemicals, including dyes and pharmaceuticals, is a critical consideration for researchers and chemical production managers. This guide provides a detailed comparison of the primary synthesis methodologies, offering experimental data and a cost-effectiveness analysis to inform laboratory and industrial-scale production decisions.
Executive Summary
Two principal methods for the synthesis of 2,4-Disulfobenzaldehyde (more commonly known as benzaldehyde-2,4-disulfonic acid, often prepared as its disodium salt) have been identified in the literature.
-
Method A: Oxidation of Toluene-2,4-disulfonic Acid. This traditional approach involves the oxidation of the methyl group of toluene-2,4-disulfonic acid using a strong oxidizing agent, such as manganese salts.
-
Method B: Sulfonation of 2,4-Dichlorobenzaldehyde. This more modern route involves the nucleophilic substitution of the chlorine atoms in 2,4-dichlorobenzaldehyde with sulfite ions.
A comprehensive evaluation of these methods reveals that Method B is significantly more cost-effective and environmentally sustainable due to its higher yield, avoidance of heavy metal waste, and more readily available starting materials.
Method 1: Oxidation of Toluene-2,4-disulfonic Acid
Experimental Protocol
A representative, though not specific, protocol for the oxidation of a toluene derivative to a benzaldehyde derivative using manganese dioxide is as follows:
-
A mixture of toluene-2,4-disulfonic acid, manganese dioxide, and aqueous sulfuric acid is prepared.
-
The reaction mixture is heated and stirred for a prolonged period.
-
Upon completion of the reaction, the product, benzaldehyde-2,4-disulfonic acid, is isolated from the reaction mixture, which contains manganese sulfate and residual sulfuric acid.
It is important to note that the yield for analogous oxidations of toluene to benzaldehyde is reported to be low, in the range of 5-14%. Furthermore, this method is explicitly criticized in patent literature for its significant environmental drawbacks.[1]
Cost-Effectiveness Analysis
The primary challenges impacting the cost-effectiveness of this method are:
-
Low Yield: The likely low conversion rate necessitates the use of large quantities of starting materials and results in a high cost per gram of the final product.
-
Starting Material Cost: While pricing for toluene-2,4-disulfonic acid is not widely available, related compounds like p-toluenesulfonic acid are sold at prices that would make this a costly starting material for a low-yield reaction.
-
Waste Treatment: The use of manganese salts results in wastewater contaminated with heavy metals and acids. The treatment of such effluent is a complex and expensive process, adding a significant operational cost. The cost for industrial wastewater treatment for heavy metals can range from hundreds of thousands to over a million dollars in capital and significant ongoing operational expenses.
Method 2: Sulfonation of 2,4-Dichlorobenzaldehyde
This method involves the reaction of 2,4-dichlorobenzaldehyde with an aqueous solution of a sulfite, such as sodium sulfite, to replace the chlorine atoms with sulfonic acid groups. This approach is detailed in a US patent as an improved and high-yield process.[1]
Experimental Protocol
The following protocol is adapted from US Patent 4,710,322 A:[1]
-
In a closed vessel, 175 g (1 mole) of 2,4-dichlorobenzaldehyde is heated with a solution of 260 g (2.06 moles) of sodium sulfite in 1100 g of water.
-
The reaction mixture is maintained at 170°C for 2.5 hours with stirring.
-
The solution is then concentrated to 65% of its initial weight.
-
The product, the disodium salt of benzaldehyde-2,4-disulfonic acid, is then isolated by centrifugation.
This process is reported to have a high yield of 86% of the theoretical maximum.[1]
Cost-Effectiveness Analysis
This method presents a significantly more favorable economic profile:
-
High Yield: The documented high yield of 86% dramatically reduces the amount of starting material required per unit of product, leading to lower raw material costs.[1]
-
Starting Material Cost: The starting materials, 2,4-dichlorobenzaldehyde and sodium sulfite, are commercially available in bulk at relatively low prices.
-
Waste Treatment: This method avoids the use of heavy metals, resulting in a simpler and less expensive wastewater treatment process compared to Method A.
Quantitative Data Comparison
| Parameter | Method A: Oxidation of Toluene-2,4-disulfonic Acid | Method B: Sulfonation of 2,4-Dichlorobenzaldehyde |
| Starting Materials | Toluene-2,4-disulfonic acid, Manganese Dioxide, Sulfuric Acid | 2,4-Dichlorobenzaldehyde, Sodium Sulfite |
| Reported Yield | Not specified for disulfonated product (estimated low) | 86% (as disodium salt)[1] |
| Reaction Temperature | Likely elevated | 170°C[1] |
| Reaction Time | Likely prolonged | 2.5 hours[1] |
| Key Byproducts/Waste | Manganese sulfate, Acidic wastewater | Sodium chloride |
| Environmental Concerns | Heavy metal and acid-contaminated wastewater[1] | Saline wastewater |
Cost of Starting Materials
The following table provides an approximate cost comparison for the starting materials. Prices are subject to change and depend on the supplier and quantity purchased.
| Starting Material | Approximate Price (USD) |
| Method A | |
| p-Toluenesulfonic acid (proxy) | ~$80-100/kg |
| Manganese Dioxide | ~$2-15/kg |
| Method B | |
| 2,4-Dichlorobenzaldehyde | ~$15-40/kg (bulk pricing can be lower) |
| Sodium Sulfite | ~$1.50-4/kg (bulk pricing)[2][3] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthesis methods.
Caption: Workflow for Method A: Oxidation of Toluene-2,4-disulfonic Acid.
Caption: Workflow for Method B: Sulfonation of 2,4-Dichlorobenzaldehyde.
Conclusion and Recommendation
Based on the available data, the synthesis of 2,4-disulfobenzaldehyde via the sulfonation of 2,4-dichlorobenzaldehyde (Method B) is demonstrably superior to the oxidation of toluene-2,4-disulfonic acid (Method A). The key advantages of Method B are its significantly higher yield, the use of less hazardous and more cost-effective starting materials, and a more environmentally benign waste stream. For researchers, scientists, and drug development professionals seeking an efficient, economical, and sustainable method for the production of 2,4-disulfobenzaldehyde, Method B is the highly recommended approach.
References
A Researcher's Guide to Cross-Reactivity: Evaluating "1,3-Benzenedisulfonic acid, 4-formyl-" in Biological Assays
For researchers and drug development professionals, the specificity of biological assays is paramount. When utilizing small molecules, or haptens, conjugated to carrier proteins to elicit an immune response, the choice of cross-linking agent can significantly impact the specificity of the resulting antibodies. This guide provides a comparative analysis of "1,3-Benzenedisulfonic acid, 4-formyl-", a bifunctional linker, in the context of potential cross-reactivity in biological assays. Due to a lack of direct experimental data on this specific compound's cross-reactivity, this guide focuses on the underlying principles, potential issues, and the requisite experimental protocols for its evaluation, alongside a comparison with other commonly used cross-linking agents.
Understanding Linker-Induced Cross-Reactivity
In the development of immunoassays for small molecules, a hapten is chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic. The chemical entity used to connect the hapten to the carrier is known as a linker or cross-linker. While the primary goal is to generate antibodies specific to the hapten, the immune system can also recognize the linker itself or the hapten-linker combination as an epitope. This can lead to the production of antibodies that cross-react with other molecules containing a similar linker structure, potentially causing false-positive results in an immunoassay.
"1,3-Benzenedisulfonic acid, 4-formyl-", also known as Benzaldehyde-2,4-disulfonic acid, possesses a formyl (aldehyde) group that can react with primary amines on a carrier protein to form a Schiff base, which is then typically stabilized by reduction. The aromatic and disulfonic acid moieties of this linker introduce a distinct chemical signature that could be recognized by the immune system.
Comparative Analysis of Cross-Linking Agents
The potential for a cross-linker to induce a specific immune response and subsequent cross-reactivity varies depending on its chemical structure, size, and the method of conjugation. Below is a comparative table outlining the characteristics of "1,3-Benzenedisulfonic acid, 4-formyl-" alongside other common cross-linking agents.
| Cross-Linking Agent | Reactive Groups | Linkage Formed | Potential for Immunogenicity & Cross-Reactivity | Key Considerations |
| 1,3-Benzenedisulfonic acid, 4-formyl- | Aldehyde | Secondary Amine (after reduction) | Moderate to High: The aromatic ring and sulfonate groups present a unique and potentially immunogenic structure. Antibodies raised against this linker could cross-react with other molecules containing similar aromatic sulfonate structures. | The hydrophilicity imparted by the sulfonate groups can be advantageous for solubility, but the aromaticity increases the risk of generating linker-specific antibodies. |
| Glutaraldehyde | Aldehyde | Secondary Amine (after reduction) | High: Glutaraldehyde can polymerize and react with multiple sites on the carrier protein, creating a complex and often immunogenic neo-epitope. This can lead to significant cross-reactivity with other glutaraldehyde-modified proteins.[1] | While effective for cross-linking, the lack of precise control over the reaction can lead to high batch-to-batch variability and a higher likelihood of non-specific antibody generation. |
| Carbodiimides (e.g., EDC) | Carbodiimide | Amide | Low: EDC facilitates the formation of a direct amide bond between the hapten and the carrier protein, with no intervening spacer atom from the cross-linker itself (zero-length cross-linker). This minimizes the introduction of a new immunogenic structure.[2] | The reaction conditions need to be carefully controlled to prevent side reactions. The efficiency of conjugation can be lower compared to other methods. |
| Maleimide Activated Linkers | Maleimide, NHS Ester | Thioether, Amide | Low to Moderate: The maleimide group specifically reacts with sulfhydryl groups, and the NHS ester reacts with primary amines. The resulting thioether and amide bonds are generally not highly immunogenic. The spacer arm between the reactive groups can vary and may contribute to some immunogenicity.[] | This approach offers good control over the conjugation chemistry, allowing for site-specific modification if free sulfhydryl groups are available or can be introduced. |
| Periodate Oxidation | Aldehyde (generated on carbohydrate moieties) | Secondary Amine (after reduction) | Low: This method generates aldehyde groups on the carbohydrate portions of glycoproteins (e.g., horseradish peroxidase). The resulting linkage is formed with the carrier's primary amines. The modification occurs on the native structure of the carrier, introducing a less foreign epitope. | This method is specific to glycoproteins and may not be suitable for all carrier proteins. |
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of cross-reactivity is a critical step in the validation of any immunoassay. The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the cross-reactivity of antibodies raised against a hapten conjugated using "1,3-Benzenedisulfonic acid, 4-formyl-".
Objective:
To determine the specificity of the developed antibody by measuring its binding to the target analyte and a panel of potentially cross-reacting compounds.
Materials:
-
Antibody: Polyclonal or monoclonal antibody raised against the Hapten-(1,3-Benzenedisulfonic acid, 4-formyl-)-Carrier conjugate.
-
Coating Antigen: Hapten-(1,3-Benzenedisulfonic acid, 4-formyl-)-BSA conjugate.
-
Target Analyte: The free hapten.
-
Potential Cross-Reactants:
-
Structurally related analogs of the hapten.
-
The free linker: "1,3-Benzenedisulfonic acid, 4-formyl-".
-
The linker conjugated to an irrelevant protein (e.g., (1,3-Benzenedisulfonic acid, 4-formyl-)-KLH, if BSA was the immunizing carrier).
-
Other compounds present in the sample matrix.
-
-
ELISA Plates: 96-well high-binding polystyrene plates.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., PBS with 1% BSA), assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2M Sulfuric Acid.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer. The concentration range should be wide enough to generate a full inhibition curve.
-
Prepare the primary antibody at its optimal working dilution in assay buffer.
-
In a separate dilution plate, mix 50 µL of each concentration of the target analyte or potential cross-reactant with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with washing buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the analyte and cross-reactants using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero control)] * 100
-
Plot the percentage of inhibition against the logarithm of the concentration for the target analyte and each cross-reactant to generate inhibition curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for the target analyte and each cross-reactant from their respective inhibition curves.
-
Calculate the cross-reactivity (%) for each compound using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100
Hypothetical Data Presentation
The following table illustrates how cross-reactivity data for an antibody raised against "Hapten X" conjugated via "1,3-Benzenedisulfonic acid, 4-formyl-" could be presented.
Table 1: Hypothetical Cross-Reactivity Profile of Anti-Hapten X Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Hapten X (Target Analyte) | 10 | 100 |
| Hapten X Analog 1 | 50 | 20 |
| Hapten X Analog 2 | >1000 | <1 |
| 1,3-Benzenedisulfonic acid, 4-formyl- | 500 | 2 |
| (1,3-Benzenedisulfonic acid, 4-formyl-)-KLH | 250 | 4 |
| Unrelated Compound A | >1000 | <1 |
| Unrelated Compound B | >1000 | <1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizing the Concepts
Diagrams created using Graphviz can help visualize the complex processes involved.
Caption: Hapten-Carrier Conjugation Workflow.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion
While "1,3-Benzenedisulfonic acid, 4-formyl-" offers a reactive aldehyde group for conjugation to primary amines, its aromatic and sulfonated structure presents a potential for inducing an immune response against the linker itself. This could lead to cross-reactivity in immunoassays. Researchers using this or any other cross-linker must conduct rigorous cross-reactivity studies as part of their assay validation process. By systematically testing against the free linker, linker-protein conjugates, and other structurally related molecules, the specificity of the developed antibodies can be thoroughly characterized, ensuring the reliability and accuracy of the resulting biological assay. When high specificity is critical and the risk of linker immunogenicity needs to be minimized, zero-length cross-linkers like EDC should be considered as an alternative.
References
A Researcher's Guide to Alternative Crosslinking Agents for Bioconjugation and Stabilization
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is a critical step in stabilizing proteins, elucidating molecular interactions, and engineering biomaterials. While a vast array of reagents exists, the demand for agents with high efficiency, biocompatibility, and specific reactivity profiles continues to drive the exploration of alternatives to conventional or specialized crosslinkers.
This guide provides an objective comparison of several prominent alternative crosslinking agents to Benzaldehyde-2,4-disulfonic acid. Benzaldehyde-2,4-disulfonic acid and its salts are primarily documented as intermediates in the synthesis of dyes, pigments, and optical brighteners.[1][2][3] While its aldehyde group suggests potential reactivity, comprehensive public data on its performance and protocols specifically for protein crosslinking in biologics or tissue engineering is limited. This guide, therefore, focuses on well-characterized and widely-used alternatives, providing experimental data and protocols to inform the selection of the most suitable agent for your research needs.
Comparative Analysis of Crosslinking Agents
The selection of a crosslinker is dictated by the specific application, balancing factors like reaction efficiency, the stability of the resulting bond, biocompatibility, and the target functional groups on the biomolecule.[4] The following sections compare key alternatives, categorized by their chemical nature and mechanism of action.
Aldehyde Crosslinkers: Glutaraldehyde (GA)
Glutaraldehyde is a highly efficient and widely used crosslinking agent, often serving as a benchmark for comparison. It is a five-carbon dialdehyde that reacts rapidly with primary amines (lysine), thiols, phenols, and other nucleophilic groups to form stable, often polymeric, crosslinks.[5][6][7]
-
Mechanism: The two aldehyde groups on glutaraldehyde react with primary amine groups (e.g., on lysine residues) to form Schiff bases. These can further react and polymerize, creating a stable, crosslinked network.[6][8]
-
Performance: GA is highly reactive and effective at enhancing the mechanical and thermal stability of biomaterials.[9][10] For instance, crosslinking decellularized porcine menisci with 1.0% glutaraldehyde increased the tensile modulus from 12.81 kPa to 567.44 kPa.[6] However, its significant cytotoxicity is a major drawback, limiting its use in many biomedical applications unless extensive post-processing is performed.[11][12]
Natural Crosslinkers: Genipin
Derived from the fruit of the Gardenia jasminoides plant, genipin has emerged as a popular natural alternative to synthetic aldehydes. It spontaneously reacts with primary amines to form stable, blue-pigmented, crosslinked materials.[11]
-
Mechanism: Genipin reacts with primary amines on proteins (e.g., lysine) through a nucleophilic attack, leading to the opening of the dihydropyran ring followed by dimerization to form stable intermolecular and intramolecular crosslinks.
-
Performance: The primary advantage of genipin is its excellent biocompatibility. It is reported to be up to 10,000 times less cytotoxic than glutaraldehyde.[11][13] While its reaction rate can be slower than GA at ambient temperatures, it provides comparable improvements in mechanical properties and stability for many biomaterials.[14][15] For example, genipin-crosslinked cartilage shows enhanced resistance to collagenase degradation and mechanical wear while preserving chondrocyte viability.[16]
Zero-Length Crosslinkers: EDC with NHS
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a carbodiimide that facilitates the formation of a direct amide bond between carboxyl groups (aspartic/glutamic acid) and primary amines. It is termed a "zero-length" crosslinker because it is not incorporated into the final linkage.[17][18][19] Its efficiency is significantly increased when used with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[19][20]
-
Mechanism: EDC first activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing an isourea byproduct. The addition of NHS stabilizes the intermediate by converting it to a more stable NHS ester, increasing the reaction's efficiency and allowing for a two-step process.[19][20]
-
Performance: EDC/NHS crosslinking is highly efficient and versatile, operating under mild, aqueous conditions compatible with most biological molecules. It has been shown to increase the denaturation temperature of bovine pericardium to a level equivalent to that produced by glutaraldehyde (86.0°C for EDC vs. 85.3°C for GA).[6] While generally biocompatible, EDC can induce DNA interchain cross-linking and exhibits some cytotoxic activity at higher concentrations.
Enzymatic Crosslinkers: Transglutaminase (TG)
Transglutaminase is an enzyme that catalyzes the formation of a highly specific and stable isopeptide bond between the side chains of glutamine and lysine residues.
-
Mechanism: TG facilitates an acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine and the ε-amino group of a lysine residue, forming a covalent ε-(γ-glutamyl)lysine bond.[9]
-
Performance: As an enzyme, TG operates under mild, physiological conditions (typically pH 6-7 and 40-55°C) and offers high specificity, which minimizes non-specific modifications.[2] The resulting isopeptide bond is highly stable and resistant to proteolysis.[9] This method is widely used in the food industry and is gaining traction in tissue engineering for creating biocompatible hydrogels for cell culture.[18] The main limitations are the requirement for accessible glutamine and lysine residues and the potential cost of the enzyme.
Other Synthetic Crosslinkers: Epoxies and Isocyanates
-
Epoxy Compounds: These are synthetic agents containing two or more reactive epoxy groups. They form durable, chemically resistant networks by reacting with nucleophilic groups such as amines, carboxyls, and hydroxyls.[11] Epoxy-treated tissues have shown minimal calcification in subcutaneous implants compared to severely calcified glutaraldehyde-preserved tissues.
-
Isocyanates: Poly-isocyanates react with hydroxyl (-OH) and amine (-NH) groups. Blocked isocyanates are a subclass that require heat treatment to de-block the reactive isocyanate group, allowing for one-pot formulations with a long shelf-life that only crosslink upon heating. They are valued for creating strong, durable networks in coatings and other polymer systems.
Quantitative Performance Data
The following tables summarize key characteristics and experimental data for the discussed crosslinking agents to facilitate an objective comparison.
Table 1: General Characteristics of Alternative Crosslinking Agents
| Crosslinker Class | Example(s) | Target Functional Group(s) | Bond Formed | Key Features |
| Aldehyde | Glutaraldehyde (GA) | Primary Amines, Thiols, Phenols[7] | Schiff Base / Polymeric | High reactivity; cytotoxic.[6] |
| Natural | Genipin | Primary Amines[11] | Heterocyclic Linkage | Excellent biocompatibility; low cytotoxicity.[13][18] |
| Zero-Length | EDC (+NHS) | Carboxyls and Primary Amines[17][18] | Amide | No spacer arm; forms direct bond.[19] |
| Enzymatic | Transglutaminase (TG) | Glutamine and Lysine | Isopeptide | High specificity; mild reaction conditions.[9] |
| Epoxy | Diglycidyl Ethers | Amines, Carboxyls, Hydroxyls[11] | Ether | Forms flexible, stable networks; anticalcification. |
| Isocyanate | Blocked Poly-isocyanates | Hydroxyls, Amines | Urethane / Urea | Heat-activated; long pot-life in 1K systems. |
Table 2: Comparative Performance Metrics
| Crosslinker | Cytotoxicity Comparison | Thermal Stability Improvement | Mechanical Property Enhancement |
| Glutaraldehyde | High; often used as a toxic benchmark.[6][12] | Denaturation temp. of pericardium increased to 85.3°C.[6] | Tensile modulus of menisci increased from 12.8 to 567.4 kPa.[6] |
| Genipin | ~10,000-fold less cytotoxic than GA.[11][13] | Comparable to GA for fixing heterograft tissue.[14] | Stiffness of cartilage increased in a dose-dependent manner.[16] |
| EDC (+NHS) | Can induce G2/M blockade and cell death at certain concentrations. | Denaturation temp. of pericardium increased to 86.0°C.[6] | EDC-treated materials are more extensible and elastic than GA-treated materials.[6] |
| Transglutaminase | Generally considered safe and biocompatible; used in food products. | Improves thermal stability of protein products. | Can increase the storage modulus (G') of protein gels by 2.8 times. |
| Epoxy Compounds | Biocompatibility must be considered for specific contexts.[11] | Epoxy-crosslinked collagen demonstrates high thermal stability.[11] | Epoxy-crosslinked collagen demonstrates high mechanical stability.[11] |
Note: Direct quantitative comparisons can be challenging as experimental conditions vary widely across studies. The data presented is for relative comparison and should be interpreted within the context of the cited studies.
Experimental Protocols & Methodologies
Detailed and reproducible protocols are essential for success. Below are representative methodologies for key crosslinking agents.
Protocol 1: General Protein Crosslinking with Glutaraldehyde
This protocol is adapted for general in-vitro protein interaction analysis.
-
Preparation: Dilute the purified protein sample (e.g., 1 mg/mL) in a compatible buffer free of free amines, such as Phosphate-Buffered Saline (PBS) or HEPES, at pH 7.5.[11]
-
Crosslinking: Add a freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.5% to 2.0% (v/v).
-
Incubation: Incubate the reaction mixture for 15 to 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM. This will react with any excess glutaraldehyde.[11]
-
Incubation: Incubate for an additional 15 minutes to ensure the reaction is fully quenched.
-
Analysis: The crosslinked products can now be analyzed by methods such as SDS-PAGE to visualize higher molecular weight bands, or by mass spectrometry to identify crosslinked residues.
Protocol 2: Zero-Length Crosslinking of Bovine Pericardium with EDC/NHS
This protocol was optimized for maximizing the thermal stability of tissue.[6]
-
Preparation: Prepare a crosslinking solution of 1.15% EDC in a suitable buffer (e.g., MES buffer) at pH 5.5.
-
Activation: Add N-hydroxysuccinimide (NHS) to the EDC solution. An optimized ratio of 2:1 EDC:NHS was used.
-
Crosslinking: Immerse the bovine pericardium tissue in the EDC/NHS solution.
-
Incubation: Allow the reaction to proceed for 24 hours.
-
Washing: After incubation, thoroughly wash the tissue with buffer and then sterile water to remove unreacted reagents and byproducts.
-
Analysis: The tissue can be analyzed for hydrothermal stability (denaturation temperature), resistance to enzymatic degradation (collagenase, trypsin), and mechanical properties.[6]
Protocol 3: Enzymatic Crosslinking of Fish Gelatin with Transglutaminase
This protocol describes the modification of gelatin to enhance its functional properties.
-
Preparation: Dissolve fish gelatin in deionized water to create a 6.67% (w/v) solution at 60°C. Adjust the solution pH to 7.5 using 1 M NaOH.
-
Crosslinking: Add transglutaminase to the gelatin solution at a desired concentration (e.g., 0.01% to 0.08% w/v) and vortex for 1 minute to ensure homogeneity.
-
Incubation: Stir the mixture at 50°C for 1 hour to allow the enzymatic crosslinking to occur.
-
Inactivation: Deactivate the enzyme by incubating the mixture in boiling water for 10 minutes.
-
Post-Processing: The resulting modified gelatin solution can be freeze-dried for storage or used directly for further applications.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in experimental design and comprehension.
Caption: A generalized workflow for crosslinking proteins, from sample preparation to final analysis.
Caption: Reaction pathway for EDC/NHS, forming a direct amide bond with no spacer.
Caption: A decision-making diagram to guide the selection of an appropriate crosslinker.
References
- 1. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. Benzaldehyde-2,4-disulfonic acid disodium salt | 33513-44-9 [chemicalbook.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fgsc.net [fgsc.net]
- 9. pure.ul.ie [pure.ul.ie]
- 10. Effect of hyaluronic acid initial concentration on cross-linking efficiency of hyaluronic acid - based hydrogels used in biomedical and cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzaldehyde-2,4-disulphonic acid disodium salt, 97% - 33513-44-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 12. US9649364B2 - Methods for producing stable therapeutic formulations in aprotic polar solvents - Google Patents [patents.google.com]
- 13. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US4710322A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1,3-Benzenedisulfonic Acid, 4-formyl-: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,3-Benzenedisulfonic acid, 4-formyl- (CAS No. 88-39-1), a corrosive aromatic sulfonic acid. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Considerations
Primary Hazards: 1,3-Benzenedisulfonic acid, 4-formyl- is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this corrosive solid.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn to protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Always inspect gloves for integrity before use. |
| Body Protection | A chemical-resistant lab coat or apron should be worn over regular clothing. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary. |
| Respiratory Protection | In case of dust formation or inadequate ventilation, a NIOSH-approved respirator with acid gas cartridges should be used. |
Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse any airborne dust.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container. For solutions, create a dike around the spill using an inert absorbent material like sand or vermiculite.
-
Neutralization of Spill Residue: Once the bulk of the material is contained, the spill area should be neutralized. Cautiously apply a weak base, such as a 5-10% solution of sodium bicarbonate or soda ash, to the affected surface.[2] Use pH paper to test the area, ensuring the pH is between 6 and 8 before final cleaning with soap and water.
Step-by-Step Disposal Procedure
The primary method for the safe disposal of 1,3-Benzenedisulfonic acid, 4-formyl- from a laboratory setting is through neutralization. This process converts the corrosive acid into a less hazardous salt that can be disposed of in accordance with local regulations.
Experimental Protocol: Neutralization of 1,3-Benzenedisulfonic acid, 4-formyl-
Objective: To neutralize the acidic properties of 1,3-Benzenedisulfonic acid, 4-formyl- to a safe pH range for disposal.
Materials:
-
1,3-Benzenedisulfonic acid, 4-formyl- waste
-
Sodium bicarbonate (NaHCO₃) or Soda ash (Na₂CO₃)
-
Deionized water
-
Large glass beaker
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dilution: Slowly and cautiously add the 1,3-Benzenedisulfonic acid, 4-formyl- waste to a large beaker containing a significant amount of cold water (a 1:10 ratio of acid to water is a good starting point). This dilution step helps to control the heat generated during neutralization.
-
Neutralization: While stirring the diluted acid solution, slowly add small portions of a 5-10% solution of sodium bicarbonate or soda ash. Be cautious as this will cause effervescence (release of CO₂ gas). Add the base incrementally to control the reaction rate and prevent excessive foaming.
-
pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the basic solution until the pH of the mixture is stable within a neutral range of 6.0 to 8.0.
-
Final Disposal: Once the solution is confirmed to be within the target pH range and the reaction has ceased, the neutralized solution can be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in compliance with local wastewater regulations. Always check with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Container Rinsing: The empty container that held the acid waste should be triple-rinsed with water. The rinsate should also be neutralized before disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Benzenedisulfonic acid, 4-formyl-.
Caption: Decision workflow for the safe disposal of 1,3-Benzenedisulfonic acid, 4-formyl-.
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of 1,3-Benzenedisulfonic acid, 4-formyl-, thereby fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guide for Handling 1,3-Benzenedisulfonic acid, 4-formyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,3-Benzenedisulfonic acid, 4-formyl- (CAS No: 88-39-1). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
1,3-Benzenedisulfonic acid, 4-formyl- is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to use appropriate personal protective equipment (PPE) to prevent any direct contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be close-fitting and impact-resistant to protect against splashes. A face shield offers an additional layer of protection for the entire face. |
| Skin/Body | Chemical-Resistant Lab Coat or Apron | A lab coat or apron made of a chemical-resistant material should be worn to protect against skin contact. |
| Hands | Chemical-Resistant Gloves | Nitrile or natural rubber gloves are recommended. It is important to check with the glove manufacturer for specific chemical compatibility and breakthrough times. |
| Respiratory | NIOSH-Approved Respirator | A respirator with acid gas cartridges should be used when working in areas with insufficient ventilation or when there is a potential for aerosol or dust generation. All respirator use must adhere to a comprehensive respiratory protection program. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of 1,3-Benzenedisulfonic acid, 4-formyl-. The following step-by-step protocol outlines the procedures from preparation to post-handling cleanup.
Experimental Workflow Diagram
Caption: Workflow for handling 1,3-Benzenedisulfonic acid, 4-formyl-.
Step-by-Step Handling Protocol
-
Preparation :
-
Before beginning any work, ensure all required PPE is correctly donned.
-
Prepare the designated work area, typically a chemical fume hood, by clearing it of any unnecessary items and ensuring all necessary equipment is readily accessible.
-
-
Dispensing :
-
Carefully weigh and dispense the chemical, taking precautions to avoid the creation of dust or aerosols.
-
-
Experimental Procedure :
-
Carry out the experiment within the fume hood.
-
Keep all containers with the chemical tightly closed when not in use.
-
-
Post-Handling :
-
After handling the compound, thoroughly wash hands and any other exposed skin with soap and water.
-
Decontaminate all work surfaces, glassware, and equipment used during the experiment.
-
First-Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Following Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.
-
Following Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Disposal Plan
Proper disposal of 1,3-Benzenedisulfonic acid, 4-formyl- and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization : Collect all waste, including used PPE, in clearly labeled, sealed containers that are appropriate for hazardous chemical waste.
-
Disposal : Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Quantitative and Physical Data
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆O₇S₂ | PubChem |
| Molecular Weight | 266.25 g/mol | Chemical-Suppliers.com |
| Appearance | White to light yellow crystalline solid | CymitQuimica |
| Solubility in Water | Soluble | CymitQuimica |
| Acidity | Strong | CymitQuimica |
Note: The absence of established occupational exposure limits does not imply that this chemical is safe. All handling should be performed with the utmost care and with the assumption that it is highly hazardous. Always work in a well-ventilated area and use the prescribed PPE.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
